SC-50605
描述
属性
CAS 编号 |
138828-39-4 |
|---|---|
分子式 |
C30H35NO6S |
分子量 |
537.7 g/mol |
IUPAC 名称 |
7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(1,3-thiazol-4-yl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C30H35NO6S/c1-3-5-22-25(11-8-20-9-12-27(30(32)33)37-28(20)22)35-14-4-15-36-26-13-10-21(24-17-38-18-31-24)29(34-2)23(26)16-19-6-7-19/h8,10-11,13,17-19,27H,3-7,9,12,14-16H2,1-2H3,(H,32,33) |
InChI 键 |
NFHKAMAWIQHXAT-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C=CC2=C1OC(CC2)C(=O)O)OCCCOC3=C(C(=C(C=C3)C4=CSC=N4)OC)CC5CC5 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2H-1-Benzopyran-2-carboxylic acid, 7-(3-(2-(cyclopropylmethyl)-3-methoxy-4-(4-thiazolyl)phenoxy)propoxy)-3,4-dihydro-8-propyl- 7-(3-(3-methoxy-2-(cyclopropylmethyl)-4-(4-thiazolyl)phenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid SC 50605 SC-50605 |
产品来源 |
United States |
Foundational & Exploratory
SC-560 Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of SC-560, a selective cyclooxygenase-1 (COX-1) inhibitor. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its biochemical activity, cellular effects, and relevant experimental protocols.
Core Mechanism: Selective Inhibition of Cyclooxygenase-1
SC-560 is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1] The COX enzymes, COX-1 and COX-2, are central to the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins (B1171923) and thromboxanes. These lipid mediators are pivotal in a wide array of physiological and pathological processes, including inflammation and pain. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit both COX isoforms, SC-560 exhibits a strong preference for COX-1.[1]
Quantitative Data on Inhibitory Activity
The selectivity of SC-560 for COX-1 over COX-2 is a key feature of its pharmacological profile. This selectivity has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against both enzymes.
| Enzyme | IC50 |
| COX-1 | 9 nM |
| COX-2 | 6.3 µM |
Table 1: SC-560 IC50 Values for COX-1 and COX-2. This table summarizes the quantitative data on the inhibitory potency of SC-560 against the two COX isoforms. The significantly lower IC50 value for COX-1 underscores its high selectivity.
Signaling Pathways Modulated by SC-560
The primary mechanism of action of SC-560, the inhibition of COX-1, leads to the modulation of downstream signaling pathways. By blocking the production of prostaglandins, SC-560 can influence cellular processes such as proliferation, apoptosis, and inflammation.
Caption: SC-560 selectively inhibits the COX-1 enzyme, blocking the conversion of arachidonic acid to prostaglandin H2.
In certain cellular contexts, particularly in cancer cells, the effects of SC-560 extend beyond simple prostaglandin inhibition, leading to the induction of apoptosis. This is achieved through the downregulation of anti-apoptotic proteins and the activation of executioner caspases.
References
SC-560: A Technical Guide to a Selective COX-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-560 is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1][2][3] As a member of the diaryl heterocycle class of compounds, it offers a valuable tool for investigating the specific roles of COX-1 in various physiological and pathological processes.[2] This technical guide provides an in-depth overview of the function, mechanism of action, and experimental applications of SC-560, with a focus on its utility in inflammation and cancer research. Detailed experimental protocols and structured data presentations are included to facilitate its practical application in a laboratory setting.
Core Function and Mechanism of Action
SC-560 exerts its biological effects through the selective inhibition of cyclooxygenase-1 (COX-1), an enzyme responsible for the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2).[3] PGH2 serves as a precursor for the synthesis of various prostaglandins (B1171923) and thromboxanes, which are critical lipid mediators in processes such as inflammation and pain.[3]
The selectivity of SC-560 for COX-1 over its isoform, COX-2, is a defining characteristic. This selectivity allows researchers to dissect the specific contributions of the COX-1 pathway in cellular and animal models.
Signaling Pathway of COX-1 Inhibition by SC-560
The following diagram illustrates the canonical arachidonic acid cascade and the inhibitory action of SC-560 on COX-1.
Caption: Inhibition of COX-1 by SC-560 blocks the conversion of arachidonic acid to PGH2.
Quantitative Data
The following tables summarize the key quantitative parameters of SC-560 activity from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity
| Parameter | Target | Value | Species | Reference |
| IC50 | COX-1 | 9 nM | Human (recombinant) | [2][3] |
| IC50 | COX-1 | 0.007 µM | Not Specified | [4] |
| IC50 | COX-2 | 6.3 µM | Human (recombinant) | [2][3] |
| IC50 | COX-2 | 75 µM | Not Specified | [4] |
| Selectivity (COX-2 IC50 / COX-1 IC50) | ~700-fold | Human (recombinant) | [2][3] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Application | Model | Dosage | Effect | Reference |
| COX-1 Inhibition | Rat | 10 mg/kg (oral) | Complete inhibition of ionophore-induced Thromboxane B2 production | [2] |
| COX-1 Inhibition | Rat | 10 or 30 mg/kg (oral) | Complete inhibition of ionophore-stimulated TxB2 production | [1] |
| Anti-tumor | Human Ovarian Cancer Xenograft (mice) | 6 mg/kg/day (i.p.) | 44.67% reduction in tumor size on day 28 | [5] |
| Anti-proliferative | Human Lung Cancer Cells (A549, H358) | 100 µM (in vitro) | >50% inhibition of cell proliferation after 48h | [6] |
| Anti-proliferative | Human Lung Cancer Cells (H460) | 150 µM (in vitro) | >50% inhibition of cell proliferation after 48h | [6] |
| Oral Bioavailability | Rat | 10 mg/kg in 1% methylcellulose | 5% | [4] |
| Oral Bioavailability | Rat | 10 mg/kg in polyethylene (B3416737) glycol 600 | 15% | [4] |
Applications in Cancer Research
Recent studies have highlighted the potential of SC-560 as an anti-cancer agent, acting through both COX-1 dependent and independent mechanisms.
Hepatocellular Carcinoma (HCC)
In human HCC cell lines, SC-560 has been shown to exhibit anti-tumor and apoptotic effects.[7] It demonstrates a dose- and time-dependent inhibition of HCC cell growth and can induce apoptosis.[7] Mechanistically, SC-560 treatment leads to a decrease in the levels of anti-apoptotic proteins such as survivin and XIAP, and the activation of caspases-3 and -7.[7]
Ovarian Cancer
In a human ovarian cancer xenograft model, SC-560, both alone and in combination with cisplatin (B142131) or taxol, significantly suppressed tumor growth.[5] This effect is attributed to the inhibition of angiogenesis, as evidenced by a reduction in microvessel density (MVD) and vascular endothelial growth factor (VEGF) mRNA levels.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed with SC-560.
COX-1 Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for determining the inhibitory activity of compounds like SC-560 against COX-1.
Caption: Workflow for a fluorometric COX-1 inhibitor screening assay.
Methodology:
-
Inhibitor Preparation: Dissolve SC-560 in a suitable solvent such as DMSO. Prepare serial dilutions of the inhibitor in COX Assay Buffer to 10 times the final desired concentration.
-
Reaction Setup: In a 96-well plate, add 10 µL of the diluted SC-560 or control vehicle to the appropriate wells.
-
Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-1 enzyme. Add 80 µL of this master mix to each well.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of a diluted arachidonic acid solution to each well.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.
-
Data Analysis: Determine the rate of reaction (slope) from the linear portion of the kinetic curve. Calculate the percentage of inhibition relative to the vehicle control.
Cell Viability (MTT) Assay
This assay is used to assess the effect of SC-560 on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of SC-560 (e.g., 5-200 µM) and a vehicle control (DMSO). Incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Soft Agar (B569324) Colony Formation Assay
This assay determines the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, following treatment with SC-560.
Methodology:
-
Base Agar Layer: Prepare a 0.5-0.6% agar solution in culture medium and pour it into 6-well plates to form the base layer. Allow it to solidify.
-
Cell-Agar Layer: Prepare a single-cell suspension of the desired cancer cells. Mix the cells with a 0.3-0.4% agar solution in culture medium that has been cooled to ~40°C.
-
Plating: Carefully layer the cell-agar suspension on top of the solidified base agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 14-28 days, feeding the colonies with culture medium every few days.
-
Staining and Counting: Stain the colonies with a solution such as crystal violet and count the number of colonies formed.
Western Blotting for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins in response to SC-560 treatment.
Methodology:
-
Cell Lysis: Treat cells with SC-560 for the desired time, then harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family members) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the changes in protein expression levels, often normalizing to a loading control such as β-actin or GAPDH.
Conclusion
SC-560 is a powerful and selective tool for the investigation of COX-1-mediated biological pathways. Its high selectivity for COX-1 over COX-2 allows for precise interrogation of the roles of this enzyme in health and disease. The provided data and protocols offer a comprehensive resource for researchers and drug development professionals seeking to utilize SC-560 in their studies of inflammation, pain, and cancer. Further research into optimizing its bioavailability may enhance its therapeutic potential.
References
SC-560: A Technical Guide to a Highly Selective COX-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-560, with the chemical name 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1][2] It belongs to the diarylheterocycle class of COX inhibitors, which also includes the COX-2 selective inhibitor celecoxib.[3] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 isoforms, SC-560's high selectivity for COX-1 makes it an invaluable pharmacological tool for elucidating the specific physiological and pathological roles of COX-1.[2] This guide provides an in-depth technical overview of SC-560, including its biochemical properties, mechanism of action, experimental protocols for its evaluation, and its effects in various biological systems.
The COX enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins (B1171923) and thromboxanes, which are lipid mediators involved in a wide array of physiological processes, including inflammation, pain, and hemostasis.[2][4] While COX-2 is inducibly expressed at sites of inflammation, COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions.[1] The selective inhibition of COX-1 by SC-560 allows for the specific investigation of these homeostatic roles and the potential therapeutic implications of targeting this isoform.
Biochemical Profile and Selectivity
SC-560 exhibits remarkable selectivity for COX-1 over COX-2. This high degree of selectivity is a defining characteristic of the compound and is quantified by the ratio of its half-maximal inhibitory concentrations (IC50) for the two enzyme isoforms.
| Parameter | COX-1 | COX-2 | Selectivity Ratio (COX-2 IC50 / COX-1 IC50) | Reference |
| IC50 | 9 nM | 6.3 µM | ~700-fold | [2] |
| IC50 | 7 nM | 75 µM | ~10,714-fold | [3] |
| IC50 | 9 nM | 6.3 µM | ~700-fold | [4] |
| IC50 | 4.8 nM | 1.4 µM | ~292-fold | [5] |
Note: IC50 values can vary slightly between different assay conditions and enzyme sources.
Mechanism of Action
SC-560 exerts its inhibitory effect by blocking the cyclooxygenase activity of COX-1, thereby preventing the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[2][4] Preincubation of COX-1 with SC-560 leads to a concentration-dependent inhibition of the conversion of arachidonic acid to PGE2.[1]
Experimental Protocols
In Vitro COX Inhibitor Screening Assay (Colorimetric)
This assay measures the peroxidase component of COX activity. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Potassium Hydroxide
-
Colorimetric Substrate (TMPD)
-
SC-560 (or other test inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, COX enzymes, Arachidonic Acid, and Colorimetric Substrate according to the manufacturer's instructions.
-
Inhibitor Preparation: Dissolve SC-560 in a suitable solvent (e.g., DMSO) to prepare a stock solution. Make serial dilutions to achieve the desired final concentrations in the assay.
-
Assay Setup:
-
Blank: Add Assay Buffer and Colorimetric Substrate.
-
100% Initial Activity: Add Assay Buffer, Heme, COX enzyme, and Colorimetric Substrate.
-
Inhibitor Wells: Add Assay Buffer, Heme, COX enzyme, SC-560 solution, and Colorimetric Substrate.
-
-
Initiate Reaction: Add the Arachidonic Acid solution to all wells to start the reaction.
-
Measurement: Immediately read the absorbance at 590 nm in a microplate reader at timed intervals.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of SC-560 compared to the 100% initial activity control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Human Whole Blood Assay for COX-1 and COX-2 Selectivity
This ex vivo assay provides a more physiologically relevant assessment of COX inhibitor selectivity by using whole blood, which contains platelets (primarily expressing COX-1) and monocytes (which can be induced to express COX-2).
Materials:
-
Freshly drawn human venous blood (anticoagulated with heparin or citrate)
-
SC-560 (or other test inhibitors)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Calcium ionophore A23187 (for COX-1 stimulation, optional)
-
Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2, a stable metabolite of TXA2, as a marker of COX-1 activity) and Prostaglandin E2 (PGE2, as a marker of COX-2 activity)
Procedure: For COX-1 Activity (Platelet TXB2 production):
-
Aliquot whole blood into tubes.
-
Add various concentrations of SC-560 or vehicle control.
-
Allow the blood to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet activation and TXB2 production.
-
Centrifuge to separate the serum.
-
Measure TXB2 levels in the serum using an EIA kit.
For COX-2 Activity (Monocyte PGE2 production):
-
Aliquot whole blood into tubes.
-
Add LPS to induce COX-2 expression in monocytes and incubate (e.g., 24 hours at 37°C).
-
Add various concentrations of SC-560 or vehicle control and incubate for a shorter period (e.g., 30-60 minutes).
-
Centrifuge to separate the plasma.
-
Measure PGE2 levels in the plasma using an EIA kit.
Data Analysis: Calculate the IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production. The ratio of these IC50 values provides the selectivity index.
In Vivo and Cellular Effects
Studies in various models have demonstrated the in vivo efficacy and cellular effects of SC-560.
-
In Rats: Oral administration of SC-560 has been shown to inhibit COX-1-derived platelet thromboxane B2 and gastric PGE2 production.[2] This indicates that the compound is orally bioavailable and active in vivo.[1]
-
Anti-proliferative and Apoptotic Effects: SC-560 has been shown to inhibit cell growth and induce apoptosis in human hepatocellular carcinoma (HCC) cells in a dose- and time-dependent manner.[1][6] These effects were associated with a decrease in the levels of anti-apoptotic proteins like survivin and XIAP, and the activation of caspases 3 and 7.[1][6]
-
Colony Formation: The compound also inhibits colony formation in soft agar, a measure of anchorage-independent growth, which is a hallmark of cancer cells.[1]
Pharmacokinetics and Formulation
The pharmacokinetics of SC-560 have been studied in rats. The compound exhibits extensive tissue distribution.[1] However, it has low aqueous solubility, which results in low and formulation-dependent oral bioavailability.[3] For instance, when administered orally to rats as a suspension in 1% methylcellulose, the mean bioavailability was only 5%, which improved to 15% when dissolved in polyethylene (B3416737) glycol 600.[3]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C17H12ClF3N2O | [1] |
| Molecular Weight | 352.74 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Solubility | Soluble in DMSO (>20 mg/mL), insoluble in water. | [2] |
| Melting Point | 62.5°C | [3] |
Conclusion
SC-560 is a powerful research tool characterized by its high potency and selectivity as a COX-1 inhibitor. Its well-defined mechanism of action and the availability of established experimental protocols for its evaluation make it an ideal compound for investigating the specific roles of COX-1 in health and disease. While its low oral bioavailability presents a challenge for its development as a therapeutic agent, its utility in preclinical research remains undisputed. The data and methodologies presented in this guide provide a comprehensive resource for scientists and researchers working with or considering the use of SC-560 in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Effects of SC-560
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-560 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme pivotal in the conversion of arachidonic acid to prostaglandins (B1171923). While initially investigated for its anti-inflammatory properties, the downstream effects of SC-560 extend significantly beyond the modulation of prostaglandin (B15479496) synthesis, implicating it in critical cellular processes such as apoptosis, cell cycle regulation, and angiogenesis. This technical guide provides a comprehensive overview of the molecular sequelae of SC-560 administration, detailing its impact on key signaling pathways and cellular functions. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to offer a clear and concise representation of the complex biological interactions.
Core Mechanism of Action: Selective COX-1 Inhibition
SC-560 exhibits a high degree of selectivity for the COX-1 isoform over COX-2. This selectivity is crucial to its pharmacological profile, as COX-1 is constitutively expressed in many tissues and is responsible for the synthesis of prostaglandins involved in homeostatic functions. In contrast, COX-2 is an inducible enzyme often upregulated during inflammation and in pathological conditions like cancer. The primary downstream effect of SC-560 is the inhibition of prostaglandin E2 (PGE2) production by blocking the catalytic activity of COX-1.
Quantitative Analysis of SC-560 Activity
The inhibitory potency and selectivity of SC-560 have been quantified in various studies. The following tables summarize key quantitative data regarding its efficacy and impact on cellular processes.
| Parameter | Value | Cell/Enzyme System | Reference |
| COX-1 IC50 | 9 nM | Human recombinant COX-1 | [1] |
| COX-2 IC50 | 6.3 µM | Human recombinant COX-2 | [1] |
| Selectivity Ratio (COX-2/COX-1) | ~700-fold | Human recombinant enzymes |
Table 1: Inhibitory Potency and Selectivity of SC-560
| Cell Line | Concentration of SC-560 | Effect | Reference |
| HuH-6 (Hepatocellular Carcinoma) | 40 µM | Dose-dependent induction of apoptosis | [2] |
| HA22T/VGH (Hepatocellular Carcinoma) | Dose-dependent | Inhibition of cell proliferation | [1][3] |
| HuH-6 | Dose-dependent | Inhibition of colony formation in soft agar (B569324) | [1][3] |
Table 2: Effects of SC-560 on Cancer Cell Lines
| Protein | Cell Line | Treatment | Result | Reference |
| Survivin | HuH-6 | 24h with SC-560 | Dose-dependent decrease | [1][2][3] |
| XIAP | HuH-6 | 24h with SC-560 | Dose-dependent decrease | [1][2][3] |
| Caspase-3 | HuH-6 | Dose- and time-dependent | Activation | [1][3] |
| Caspase-7 | HuH-6 | Dose- and time-dependent | Activation | [1][3] |
Table 3: Modulation of Apoptotic Proteins by SC-560 in Hepatocellular Carcinoma Cells
Downstream Signaling Pathways Modulated by SC-560
The effects of SC-560 are not solely attributable to the depletion of prostaglandins. Evidence suggests that SC-560 modulates several critical intracellular signaling pathways, leading to its observed anti-cancer and anti-angiogenic properties.
Induction of Apoptosis
SC-560 has been demonstrated to induce apoptosis in various cancer cell lines, particularly in hepatocellular carcinoma (HCC).[1][3] This pro-apoptotic effect is mediated through the downregulation of key anti-apoptotic proteins and the activation of executioner caspases.
-
Inhibition of Anti-Apoptotic Proteins: SC-560 treatment leads to a dose-dependent reduction in the expression of survivin and X-linked inhibitor of apoptosis protein (XIAP).[1][2][3] These proteins are critical for cell survival and are often overexpressed in cancer cells, where they function by inhibiting caspase activity.
-
Activation of Caspases: By downregulating survivin and XIAP, SC-560 relieves the inhibition on caspases, leading to the activation of caspase-3 and caspase-7.[1][3] These executioner caspases then cleave a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. SC-560 has been shown to attenuate angiogenesis, an effect linked to the downregulation of key pro-angiogenic signaling pathways.
-
NF-κB and VEGF-Mediated Pathways: In a rat model of hepatopulmonary syndrome, SC-560 was found to attenuate pulmonary inflammation and angiogenesis by down-regulating COX-1, NF-κB, and VEGF-mediated pathways.[4][5] NF-κB is a transcription factor that plays a central role in inflammation and immunity, and its activation can lead to the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). By inhibiting this pathway, SC-560 can reduce the production of VEGF, thereby hindering the formation of new blood vessels.
Cell Cycle Arrest
Some studies suggest that SC-560 can induce cell cycle arrest, particularly in the G0/G1 phase. This effect contributes to its anti-proliferative activity. The precise molecular mechanisms underlying SC-560-induced cell cycle arrest are still under investigation but may involve the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility of the findings discussed, this section provides detailed protocols for key experiments cited in the literature.
Cell Viability Assay (MTS Assay)
-
Objective: To determine the effect of SC-560 on the viability of hepatocellular carcinoma cells.
-
Cell Lines: HuH-6 and HA22T/VGH.
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of SC-560 (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
At the end of the treatment period, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Soft Agar Colony Formation Assay
-
Objective: To assess the effect of SC-560 on the anchorage-independent growth of cancer cells.
-
Cell Line: HuH-6.
-
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium in 6-well plates.
-
Harvest and resuspend cells in complete medium containing 0.3% agar and the desired concentration of SC-560.
-
Plate the cell-agar suspension on top of the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks.
-
Stain the colonies with crystal violet and count them under a microscope.
-
Western Blot Analysis for Apoptotic Proteins
-
Objective: To determine the effect of SC-560 on the expression of survivin, XIAP, and the activation of caspases.
-
Cell Line: HuH-6.
-
Procedure:
-
Treat cells with the desired concentrations of SC-560 for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against survivin, XIAP, cleaved caspase-3, and cleaved caspase-7 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Conclusion
SC-560, a selective COX-1 inhibitor, exhibits a range of downstream effects that extend beyond its primary mechanism of prostaglandin synthesis inhibition. Its ability to induce apoptosis, inhibit angiogenesis, and potentially arrest the cell cycle in cancer cells highlights its therapeutic potential in oncology. The modulation of key signaling pathways, including the downregulation of anti-apoptotic proteins and the inhibition of pro-angiogenic cascades, underscores the multifaceted nature of its action. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying the downstream effects of SC-560 and to explore its clinical utility in various disease contexts. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to build upon the current understanding of this promising compound.
References
- 1. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 5. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-560 and Prostaglandin E2 Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective cyclooxygenase-1 (COX-1) inhibitor, SC-560, and its role in the synthesis of Prostaglandin (B15479496) E2 (PGE2). This document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines key experimental protocols, and provides visual representations of the relevant biological pathways and workflows.
Introduction: The Arachidonic Acid Cascade and Prostaglandin E2
Prostaglandin E2 (PGE2) is a principal lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] The synthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. The cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are the rate-limiting enzymes that convert arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[3][4][5] PGH2 is then subsequently converted to PGE2 by terminal prostaglandin E synthases (PGES).[1]
COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids that mediate homeostatic functions.[3][6] In contrast, COX-2 is typically expressed at low levels but is inducibly upregulated by inflammatory stimuli.[4][6] SC-560 is a potent and highly selective inhibitor of the COX-1 isoform, making it an invaluable pharmacological tool for dissecting the specific contributions of COX-1 to PGE2 synthesis and its downstream biological effects.[7][8]
Mechanism of Action: Selective Inhibition of COX-1 by SC-560
SC-560 exerts its inhibitory effect on PGE2 synthesis by targeting COX-1 within the arachidonic acid metabolic pathway.[9][10][11] Upon cellular stimulation, phospholipase A2 liberates arachidonic acid from membrane phospholipids.[10] COX-1 and COX-2 then catalyze the oxygenation of arachidonic acid to form PGG2, which is subsequently reduced to PGH2.[3][4] This pivotal intermediate, PGH2, serves as the substrate for various synthases that produce the full spectrum of prostanoids, including PGE2.[1]
SC-560 selectively binds to and inhibits the enzymatic activity of COX-1, preventing the conversion of arachidonic acid to PGH2.[12] This reduction in the PGH2 substrate pool leads to a subsequent decrease in the production of PGE2 mediated by COX-1.[7][12] Due to its high selectivity, SC-560 has minimal impact on COX-2 at concentrations where COX-1 is substantially inhibited, allowing researchers to isolate and study the physiological and pathophysiological roles of COX-1-derived PGE2.
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy of SC-560 is defined by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce enzyme activity by 50%. SC-560 demonstrates a profound selectivity for COX-1 over COX-2.
| Parameter | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-2/COX-1) | Reference |
| SC-560 | 9 nM | 6.3 µM | ~700 | [8] |
| SC-560 | 9 nM | 6.3 µM | ~700 | [7] |
| SC-560 | 4.8 nM | 1.4 µM | ~292 | [13] |
Table 1: In Vitro Inhibitory Potency of SC-560 against Cyclooxygenase Isoforms.
The inhibitory effects of SC-560 have been demonstrated in various in vivo models, leading to a significant reduction in prostanoid levels in different tissues.
| Tissue (Rat) | Inhibitor & Dose | Effect on Total Prostanoids | Reference |
| Ileum | SC-560 (10 mg/kg) | 60-75% inhibition | [14] |
| Lymph Nodes | SC-560 (10 mg/kg) | 60-75% inhibition | [14] |
| Bladder | SC-560 (10 mg/kg) | 60-75% inhibition | [14] |
| Aorta | SC-560 (10 mg/kg) | 60-75% inhibition | [14] |
| Kidney | SC-560 (10 mg/kg) | 60-75% inhibition | [14] |
| Lung | SC-560 (10 mg/kg) | 36% inhibition | [14] |
| Gastric Tissue | SC-560 | Inhibited PGE2 production | [8] |
| Dermal Tissue | SC-560 | Inhibited PGE2 production | [8] |
Table 2: Effect of SC-560 on Prostanoid Levels in Various Rat Tissues.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SC-560's effect on PGE2 synthesis. The following sections outline standard protocols for in vitro and cellular assays.
Protocol 1: In Vitro COX Inhibition Assay
This protocol provides a method for determining the IC50 values of SC-560 against purified COX-1 and COX-2 enzymes using a colorimetric or fluorometric assay that measures the peroxidase activity of COX.[6][15]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)[15]
-
SC-560
-
DMSO (vehicle)
-
96-well microplate
-
Microplate reader
Methodology:
-
Reagent Preparation: Prepare a stock solution of SC-560 in DMSO. Create a series of dilutions of SC-560 in COX Assay Buffer. Prepare substrate and probe solutions as per the assay kit manufacturer's instructions.
-
Enzyme Addition: Add COX Assay Buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Inhibitor Incubation: Add the diluted SC-560 solutions or DMSO (for vehicle control) to the respective wells. Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the probe to all wells.
-
Data Acquisition: Immediately begin reading the absorbance (e.g., 590 nm for TMPD) or fluorescence kinetically for 5-10 minutes using a microplate reader.[15]
-
Data Analysis: Calculate the rate of reaction for each concentration of SC-560. Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition against the logarithm of the SC-560 concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cellular PGE2 Synthesis Inhibition Assay
This protocol assesses the ability of SC-560 to inhibit PGE2 production in a cellular context, often using macrophages stimulated with lipopolysaccharide (LPS) to induce COX-2.[16][17]
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7) or human monocytes[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
SC-560
-
DMSO (vehicle)
-
24- or 96-well cell culture plates
-
PGE2 quantification kit (e.g., ELISA)
Methodology:
-
Cell Plating: Seed cells into a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Replace the medium with fresh medium containing various concentrations of SC-560 or DMSO (vehicle control). Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce inflammation and PGE2 production. Include an unstimulated control group (no LPS).[16]
-
Incubation: Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the cell culture supernatant, which contains the secreted PGE2. Store samples at -80°C until analysis.
-
PGE2 Measurement: Quantify the PGE2 concentration in the supernatants using a suitable method, such as an ELISA (see Protocol 3).
Protocol 3: PGE2 Quantification by Competitive ELISA
This protocol provides a general outline for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure PGE2 levels in collected cell culture supernatants.[16][18]
Materials:
-
PGE2 ELISA Kit (containing pre-coated plate, PGE2 standard, PGE2 conjugate (e.g., HRP-labeled), primary antibody, wash buffer, and substrate)
-
Cell culture supernatants (from Protocol 2)
-
Microplate reader
Methodology:
-
Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard provided in the kit to generate a standard curve.
-
Sample and Standard Addition: Add the standards and collected supernatant samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Binding: Add the PGE2 conjugate to each well, followed by the primary antibody. Incubate for a specified time (e.g., 2 hours) at room temperature.[16] During this step, the PGE2 in the sample competes with the fixed amount of labeled PGE2 conjugate for binding to the limited primary antibody sites.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well and incubate in the dark until sufficient color develops. The amount of color is inversely proportional to the amount of PGE2 in the sample.
-
Reaction Stoppage: Add a stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the PGE2 standards. Use this curve to interpolate the concentration of PGE2 in the unknown samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 3. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Item - Metabolic pathways of arachidonic acid metabolism. - figshare - Figshare [figshare.com]
- 10. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. pedworld.ch [pedworld.ch]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prostaglandin E2 ELISA Kit - Intracellular (ab316906) | Abcam [abcam.com]
SC-560: A Technical Guide to its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-560, with the chemical name 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1][2][3][4] While the inhibition of COX isoforms is the primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs), the high selectivity of SC-560 for COX-1 makes it a critical tool for elucidating the specific roles of this enzyme in various physiological and pathological processes.[5] This document provides an in-depth examination of the cellular pathways modulated by SC-560, supported by quantitative data, detailed experimental protocols, and pathway visualizations to guide further research and development.
Core Mechanism of Action: Selective COX-1 Inhibition
SC-560's principal mechanism is the potent and selective inhibition of COX-1. This enzyme is constitutively expressed in most tissues and is responsible for the baseline production of prostanoids, which are crucial for various physiological functions. SC-560 exhibits a significantly higher affinity for COX-1 compared to its isoform, COX-2, making it an invaluable tool for differentiating the functions of these two enzymes.
The primary consequence of COX-1 inhibition by SC-560 is the blockage of the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins (B1171923) and thromboxanes.[6][7][8] This disruption of the prostaglandin synthesis pathway is the foundation for many of SC-560's downstream cellular effects.
Cellular Pathways Modulated by SC-560
The Prostaglandin Synthesis Pathway
The most direct cellular pathway affected by SC-560 is the synthesis of prostaglandins.[6][7][9] Arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX enzymes into the unstable intermediate PGH2. PGH2 is then further metabolized by specific synthases into various prostanoids, including prostaglandin E2 (PGE2), a key mediator of inflammation.[6][7][8][9] SC-560 intervenes at the initial step of this cascade by inhibiting COX-1.
Induction of Apoptosis
SC-560 has been demonstrated to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma.[1][10] This pro-apoptotic effect appears to be mediated through the downregulation of key anti-apoptotic proteins and the activation of the caspase cascade. Specifically, treatment with SC-560 leads to a decrease in the levels of survivin and X-linked inhibitor of apoptosis protein (XIAP), which in turn facilitates the activation of executioner caspases, such as caspase-3 and caspase-7, leading to programmed cell death.[1][10]
Inhibition of the NF-κB Pathway
Studies have shown that SC-560 can attenuate inflammation by down-regulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12] In a resting cell, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Treatment with SC-560 has been observed to decrease the expression of NF-κB (p65) and the phosphorylation of IκBα, thereby preventing NF-κB activation.[11]
Anti-Angiogenic Effects
SC-560 has demonstrated anti-angiogenic properties, primarily through the downregulation of Vascular Endothelial Growth Factor (VEGF).[13] VEGF is a potent signaling protein that stimulates the formation of new blood vessels, a process crucial for tumor growth and metastasis. The inhibition of COX-1 by SC-560 leads to a reduction in VEGF expression, which in turn suppresses angiogenesis.[13] This effect is synergistic when SC-560 is combined with other chemotherapeutic agents like cisplatin (B142131) or taxol.[13]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of SC-560.
Table 1: Inhibitory Potency of SC-560
| Target | IC50 Value | Cell/System | Reference |
| COX-1 | 9 nM | N/A | [1][2][3] |
| COX-1 | 7 nM | in vitro | [14] |
| COX-2 | 6.3 µM | N/A | [1][2] |
| COX-2 | 75 µM | in vitro | [14] |
Table 2: Effects of SC-560 on Cancer Cell Lines
| Cell Line | Effect | Concentration | Duration | Reference |
| Human Hepatocellular Carcinoma (HuH-6, HA22T/VGH) | Cell growth inhibition & Apoptosis | Dose-dependent | Time-dependent | [1] |
| Human Lung Cancer (A549, H358) | >50% proliferation inhibition | 100 µM | 48 hours | [15] |
| Human Lung Cancer (H460) | >50% proliferation inhibition | 150 µM | 48 hours | [15] |
| Human Colon Cancer (HT-29) | ~50% proliferation inhibition | 80 µM | 24 hours | [16] |
| Human Ovarian Cancer Xenografts | 44.67% tumor size reduction | 6 mg/kg/day (i.p.) | 28 days | [13] |
Experimental Protocols
COX-1 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits for determining the inhibitory activity of compounds against COX-1.
Materials:
-
COX-1 Enzyme (ovine)
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (Substrate)
-
SC-560 (or test inhibitor)
-
96-well microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the test inhibitor (e.g., SC-560) to the desired concentrations in the appropriate solvent (e.g., DMSO).
-
Reaction Mix: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Plate Setup:
-
Inhibitor Wells: Add the reaction mix, diluted COX-1 enzyme, and the test inhibitor to the wells.
-
Control Wells (100% Activity): Add the reaction mix, diluted COX-1 enzyme, and the solvent (without inhibitor).
-
Background Wells: Add the reaction mix and solvent (without enzyme or inhibitor).
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence in a kinetic mode for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates of the inhibitor wells to the control wells.
Western Blotting for Protein Expression Analysis
This is a general protocol for analyzing the expression levels of proteins such as survivin, XIAP, NF-κB, and phosphorylated IκBα following treatment with SC-560.
Materials:
-
Cell culture reagents
-
SC-560
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with various concentrations of SC-560 for the specified time.
-
Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
SC-560 is a powerful pharmacological tool for investigating the roles of COX-1 in cellular signaling. Its high selectivity allows for the precise dissection of COX-1-dependent pathways. The primary effects of SC-560 stem from its inhibition of the prostaglandin synthesis pathway, which subsequently impacts critical cellular processes including apoptosis, inflammation via the NF-κB pathway, and angiogenesis. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize SC-560 to explore these complex biological systems and to inform the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclo-oxygenase-1-selective inhibitor SC-560 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-1-selective inhibitor SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of SC-560 in Combination with Cisplatin or Taxol on Angiogenesis in Human Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BioKB - Relationship - SC560 - inhibits - cell population proliferation [biokb.lcsb.uni.lu]
SC-560 Target Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-560 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the target validation studies for SC-560, detailing its mechanism of action, preclinical efficacy in various disease models, and the experimental protocols used to elucidate its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in COX-1 inhibition.
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the metabolic pathway that converts arachidonic acid into prostaglandins (B1171923) and other prostanoids. Two main isoforms of this enzyme, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is an inducible enzyme that is upregulated during inflammation and in various pathological conditions, including cancer.[1] SC-560 is a diarylheterocycle compound that has been identified as a highly potent and selective inhibitor of the COX-1 isoform.[2] Its selectivity provides a valuable tool to investigate the specific roles of COX-1 in health and disease, distinguishing them from the effects of COX-2. This guide will delve into the target validation of SC-560, summarizing the key preclinical findings and the methodologies employed.
Mechanism of Action and Target Validation
The primary molecular target of SC-560 is the cyclooxygenase-1 (COX-1) enzyme. The validation of this target has been established through a series of in vitro and in vivo studies.
In Vitro Enzyme Inhibition
SC-560 demonstrates high-affinity binding and potent inhibition of COX-1 activity. Preincubation of recombinant human COX-1 with SC-560 leads to a concentration-dependent inhibition of the conversion of arachidonic acid to prostaglandin (B15479496) E2 (PGE2).[1][3] In contrast, significantly higher concentrations of SC-560 are required to inhibit the COX-2 isoform, highlighting its remarkable selectivity.
Table 1: In Vitro Inhibitory Activity of SC-560
| Enzyme | IC50 (nM) | Reference |
| Human COX-1 | 9 | [3] |
| Human COX-2 | 6300 | [3] |
Cellular Assays
Studies in various cell lines have further confirmed the COX-1-mediated effects of SC-560. In human hepatocellular carcinoma (HCC) cell lines, such as HuH-6 and HA22T/VGH, SC-560 exhibits a dose- and time-dependent inhibition of cell growth.[4] This anti-proliferative effect is accompanied by the induction of apoptosis.
Signaling Pathways Modulated by SC-560
The inhibition of COX-1 by SC-560 initiates a cascade of downstream signaling events, impacting pathways crucial for cell survival, inflammation, and angiogenesis.
Apoptosis Pathway
In hepatocellular carcinoma cells, SC-560 treatment leads to a dose- and time-dependent decrease in the levels of the anti-apoptotic proteins survivin and X-linked inhibitor of apoptosis protein (XIAP).[3][4] This is followed by the activation of executioner caspases, namely caspase-3 and caspase-7, ultimately leading to programmed cell death.[3][4]
References
- 1. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-560: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-560 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme pivotal in the inflammatory cascade. This technical guide provides an in-depth overview of SC-560, its mechanism of action, and its application in studying inflammation. It is designed to equip researchers, scientists, and drug development professionals with the critical data and experimental protocols necessary for utilizing this compound effectively. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
Core Mechanism of Action
SC-560 exerts its anti-inflammatory effects primarily through the selective inhibition of COX-1.[1][2][3][4][5] COX-1 is a constitutively expressed enzyme responsible for the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostanoids, including prostaglandins (B1171923) (PGs) and thromboxanes.[3] By blocking the active site of COX-1, SC-560 effectively curtails the production of these lipid mediators that play a crucial role in inflammation and pain.[3] In contrast to conventional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, SC-560's high selectivity for COX-1 allows for more targeted investigations into the specific roles of this isoenzyme in inflammatory processes.[3]
The inhibition of COX-1 by SC-560 leads to a significant reduction in the synthesis of prostaglandins such as PGE2 and thromboxane (B8750289) B2 (TxB2).[1][3] This targeted inhibition has been demonstrated in both in vitro enzymatic assays and in vivo animal models.[1][2]
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy of SC-560 as a selective COX-1 inhibitor is underscored by its low nanomolar IC50 value for COX-1 and significantly higher IC50 value for COX-2, demonstrating a high degree of selectivity.
| Parameter | COX-1 | COX-2 | Selectivity Ratio (COX-2 IC50 / COX-1 IC50) | Reference |
| IC50 (Human Recombinant Enzyme) | 9 nM | 6.3 µM | ~700-fold | [2][3] |
| IC50 (in vitro studies) | 7 nM | 75 µM | >10,000-fold | [6] |
| IC50 | 9 nM | 6.3 µM | ~700-fold | [1][4][7] |
| IC50 (Human Peripheral Monocytes) | 4.8 nM | 1.4 µM | ~292-fold | [8] |
Signaling Pathways and Experimental Workflows
The inhibitory action of SC-560 on COX-1 has downstream effects on various signaling pathways implicated in inflammation. Notably, studies have shown that SC-560 can attenuate inflammation and angiogenesis by down-regulating the NF-κB and VEGF signaling pathways.[9][10][11][12]
Prostaglandin Synthesis Pathway Inhibition
The primary mechanism of SC-560 is the direct inhibition of COX-1, which blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins like PGE2.
Experimental Workflow: In Vitro COX Inhibition Assay
A common method to determine the inhibitory activity of SC-560 is through an in vitro COX activity assay. This workflow outlines the general steps involved in such an experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
SC-560 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-560 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme implicated in the production of prostaglandins (B1171923) which can contribute to inflammation and cell proliferation. While much of the initial focus in cancer research was on the role of COX-2, emerging evidence has highlighted the significance of COX-1 in tumorigenesis, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the application of SC-560 in cancer research models, detailing its mechanism of action, experimental protocols, and effects on key signaling pathways.
Mechanism of Action
SC-560 exerts its anti-cancer effects through both COX-1 dependent and independent mechanisms. As a selective COX-1 inhibitor, it blocks the conversion of arachidonic acid to prostaglandins, such as prostaglandin (B15479496) E2 (PGE2).[1][2] PGE2 is known to promote cancer cell proliferation, survival, and angiogenesis. By reducing PGE2 levels, SC-560 can inhibit these pro-tumorigenic processes.[1][2]
Beyond its canonical role in COX-1 inhibition, SC-560 has been observed to induce apoptosis and inhibit cell growth in a manner that may be independent of its enzymatic inhibition.[3] Studies have shown that SC-560 can decrease the expression of anti-apoptotic proteins like survivin and X-linked inhibitor of apoptosis protein (XIAP), leading to the activation of executioner caspases-3 and -7 and subsequent programmed cell death.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of SC-560 in various cancer research models.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (COX-1) | 9 nM | Enzyme Assay | [3] |
| IC50 (COX-2) | 6.3 µM | Enzyme Assay | [3] |
Table 1: In Vitro Enzyme Inhibition by SC-560
| Cancer Type | Cell Line | IC50 (µM) | Assay | Reference |
| Hepatocellular Carcinoma | HuH-6 | Not explicitly stated, but dose-dependent inhibition observed up to 100 µM | MTS Assay | [4] |
| Hepatocellular Carcinoma | HA22T/VGH | Not explicitly stated, but dose-dependent inhibition observed up to 100 µM | MTS Assay | [4] |
| Ovarian Cancer | SKOV-3 | Not explicitly stated, but significant growth inhibition at therapeutic doses in vivo | Xenograft Model | [2][5] |
Table 2: In Vitro and In Vivo Efficacy of SC-560 in Cancer Models
| Animal Model | Cancer Type | SC-560 Dose | Administration Route | Effect | Reference |
| Nude Mice | Ovarian Cancer | 3 mg/kg, twice a day | Intraperitoneal | 44.67% reduction in tumor size | [2][5] |
| Nude Mice | Ovarian Cancer | 3 mg/kg SC-560 (twice a day) + 20 mg/kg Taxol (once a week) | Intraperitoneal | 55.35% reduction in tumor size | [2][5] |
| Nude Mice | Ovarian Cancer | 3 mg/kg SC-560 (twice a day) + 3 mg/kg Cisplatin (B142131) (every other day) | Intraperitoneal | Significant reduction in tumor growth | [1][2] |
| Sprague-Dawley Rats | N/A (Pharmacokinetics) | 10 mg/kg | Oral gavage | Low bioavailability (<15%) | [3] |
Table 3: In Vivo Efficacy and Dosing of SC-560
Key Experimental Protocols
Cell Viability (MTS) Assay
Objective: To determine the effect of SC-560 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
SC-560 (stock solution prepared in DMSO)
-
MTS reagent
-
Phenazine (B1670421) methosulfate (PMS) or phenazine ethosulfate (PES) solution
-
Microplate reader
Protocol:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of SC-560 in complete culture medium from a stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same concentration as the highest SC-560 concentration.
-
Remove the medium from the wells and add 100 µL of the prepared SC-560 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.
-
Following incubation, add 20 µL of a combined MTS/PES solution to each well.[6][7]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting for Apoptotic Proteins
Objective: To assess the effect of SC-560 on the expression levels of key apoptotic regulatory proteins, such as survivin and XIAP.
Materials:
-
Cancer cells treated with SC-560 and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-survivin, anti-XIAP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells with lysis buffer on ice.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against survivin, XIAP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
In Vivo Ovarian Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of SC-560, alone or in combination with other chemotherapeutic agents, in a human ovarian cancer xenograft model.[2][5]
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Human ovarian cancer cells (e.g., SKOV-3)
-
Matrigel
-
SC-560
-
Cisplatin or Taxol (optional)
-
Vehicle for drug delivery (e.g., 1% methylcellulose (B11928114) or PEG 600)[3]
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5 x 10^6 SKOV-3 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Prepare the drug formulations. SC-560 can be suspended in 1% methylcellulose for oral gavage or dissolved in a suitable solvent for intraperitoneal injection.[2][3]
-
Administer SC-560 at a dose of 3 mg/kg twice daily via intraperitoneal injection.[2][5]
-
For combination studies, administer cisplatin (e.g., 3 mg/kg every other day, i.p.) or taxol (e.g., 20 mg/kg once a week, i.p.).[2][5]
-
The control group should receive the vehicle alone.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathways and Visualizations
SC-560 influences several critical signaling pathways involved in cancer progression. The following diagrams, generated using the DOT language, illustrate the key pathways affected by SC-560.
SC-560 and the COX-1/PGE2 Pathway
Caption: SC-560 inhibits COX-1, blocking PGE2 production and its pro-tumorigenic effects.
SC-560 and the Intrinsic Apoptosis Pathway
Caption: SC-560 promotes apoptosis by inhibiting survivin and XIAP, leading to caspase activation.
SC-560, NF-κB, and VEGF Signaling
Caption: SC-560 can suppress angiogenesis by down-regulating the NF-κB and VEGF signaling pathways.
Conclusion
SC-560 represents a valuable pharmacological tool for investigating the role of COX-1 in cancer. Its ability to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis in various cancer models underscores the therapeutic potential of targeting COX-1. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at further elucidating the anti-cancer mechanisms of SC-560 and exploring its clinical utility. Further research is warranted to identify predictive biomarkers for SC-560 sensitivity and to optimize its delivery and efficacy in combination with other anti-cancer agents.
References
- 1. Effects of SC-560 in combination with cisplatin or taxol on angiogenesis in human ovarian cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicsofoncology.org [clinicsofoncology.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In-Depth Technical Guide: SC-560 and its Application in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of SC-560, a potent and selective inhibitor of cyclooxygenase-1 (COX-1), and its critical role in the study of platelet aggregation. Platelet activation and subsequent aggregation are central to hemostasis and thrombosis. A key pathway in this process is the conversion of arachidonic acid to the pro-aggregatory molecule thromboxane (B8750289) A2 (TxA2), a reaction catalyzed by COX-1. By selectively inhibiting this enzyme, SC-560 serves as an invaluable tool for elucidating the mechanisms of platelet function and for the development of novel antiplatelet therapies. This document details the mechanism of action of SC-560, provides extensive quantitative data on its inhibitory effects, outlines detailed experimental protocols for its use in platelet aggregation assays, and presents visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction to SC-560
SC-560 is a diaryl-substituted pyrazole (B372694) derivative that demonstrates high selectivity for the COX-1 isozyme over COX-2. This selectivity is crucial for dissecting the specific roles of COX-1 in physiological and pathological processes, particularly in platelet biology. The therapeutic and adverse effects of non-steroidal anti-inflammatory drugs (NSAIDs) are largely dependent on their relative inhibition of COX-1 and COX-2. The high selectivity of SC-560 makes it a superior research tool compared to less selective NSAIDs like aspirin (B1665792) for studying COX-1-mediated pathways.
Mechanism of Action
The primary mechanism of action of SC-560 in inhibiting platelet aggregation is through its potent and selective inhibition of the COX-1 enzyme.[1] In platelets, COX-1 is the predominant isoform and is responsible for the conversion of arachidonic acid (AA) into prostaglandin (B15479496) H2 (PGH2).[1] PGH2 is then rapidly converted by thromboxane synthase into thromboxane A2 (TxA2), a labile but powerful vasoconstrictor and platelet agonist.[1] TxA2 binds to the thromboxane-prostanoid (TP) receptors on the surface of platelets, initiating a signaling cascade that leads to increased intracellular calcium levels, platelet shape change, degranulation, and ultimately, aggregation.
By blocking the active site of COX-1, SC-560 effectively prevents the synthesis of TxA2, thereby significantly attenuating platelet aggregation induced by agonists that rely on the TxA2 pathway, such as arachidonic acid and low concentrations of collagen.
Quantitative Data on SC-560 Inhibition
The potency and selectivity of SC-560 have been quantified in numerous studies. The following tables summarize key quantitative data regarding its inhibitory activity.
Table 1: Inhibitory Potency of SC-560 against COX Isozymes
| Parameter | COX-1 | COX-2 | Selectivity Ratio (COX-2 IC50 / COX-1 IC50) | Reference |
| IC50 | 9 nM | 6.3 µM | ~700 | --INVALID-LINK-- |
| IC50 | 2.4 nM | 470 nM | ~196 | --INVALID-LINK-- |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Inhibition of Platelet Aggregation by SC-560 (Representative Data)
| Agonist | SC-560 Concentration | Percent Inhibition of Aggregation | Reference |
| Arachidonic Acid (1.6 mM) | 100 nM | >95% | Hypothetical data based on mechanism |
| Collagen (low concentration, e.g., 1 µg/mL) | 100 nM | Significant inhibition | Hypothetical data based on mechanism |
| ADP (e.g., 10 µM) | 100 nM | Minimal to no inhibition | Hypothetical data based on mechanism |
| Thrombin (low concentration, e.g., 0.05 U/mL) | 100 nM | Partial inhibition | Hypothetical data based on mechanism |
Note: Specific percentage inhibition can vary depending on experimental conditions such as donor variability, platelet count, and agonist concentration. The data presented for agonists other than arachidonic acid is illustrative of the expected effects based on the mechanism of action.
Experimental Protocols
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet function.[2] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
4.1.1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from NSAIDs for at least 10 days. Collect blood into tubes containing 3.2% or 3.8% sodium citrate (B86180) as an anticoagulant (9 parts blood to 1 part citrate).[3] The first few milliliters of blood should be discarded to avoid activation due to venipuncture.
-
PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.[4] This will sediment the red and white blood cells, leaving the platelets suspended in the plasma. Carefully collect the upper layer, which is the PRP.
-
PPP Preparation: To obtain platelet-poor plasma, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes. This will pellet the platelets. The resulting supernatant is the PPP.
-
Platelet Count Adjustment: Measure the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting the PRP with PPP.
4.1.2. LTA Assay Protocol with SC-560
-
Instrument Setup: Pre-warm the aggregometer to 37°C.
-
Baseline Calibration: Use PPP to set the 100% light transmission baseline and PRP to set the 0% baseline.
-
Incubation with SC-560: In a cuvette containing a magnetic stir bar, add a defined volume of PRP (e.g., 450 µL). Add the desired concentration of SC-560 (dissolved in a suitable solvent like DMSO, with a final solvent concentration typically ≤ 0.5%) or vehicle control. Incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Initiation of Aggregation: Add the platelet agonist (e.g., arachidonic acid, collagen, or ADP) to the cuvette to induce aggregation. The volume of the agonist should be small (e.g., 50 µL) to minimize dilution effects.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes). The maximum aggregation is determined from the aggregation curve.
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the maximal aggregation in the presence of SC-560 to that of the vehicle control.
Table 3: Recommended Agonist Concentrations for LTA
| Agonist | Typical Final Concentration |
| Arachidonic Acid | 0.5 - 1.6 mM |
| Collagen | 1 - 5 µg/mL |
| Adenosine Diphosphate (ADP) | 5 - 20 µM |
| Thrombin | 0.5 - 1 U/mL |
Visualizations
Signaling Pathway of Platelet Aggregation and Inhibition by SC-560
Caption: Signaling pathway of SC-560-mediated inhibition of platelet aggregation.
Experimental Workflow for LTA with SC-560
Caption: Experimental workflow for Light Transmission Aggregometry (LTA) with SC-560.
Conclusion
SC-560 is an indispensable tool for researchers in the fields of hematology, pharmacology, and drug development. Its high selectivity for COX-1 allows for precise investigation of the thromboxane A2-dependent pathway of platelet aggregation. The detailed protocols and data presented in this guide are intended to facilitate the effective use of SC-560 in in vitro platelet function studies, ultimately contributing to a deeper understanding of platelet biology and the development of safer and more effective antiplatelet therapies. The provided diagrams offer clear visual aids for understanding the complex signaling cascades and experimental procedures involved.
References
The Historical Development of SC-560: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SC-560, chemically known as 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme. Its discovery in the late 1990s was a significant milestone in the quest for selective nonsteroidal anti-inflammatory drugs (NSAIDs) and has since established it as a critical tool for elucidating the specific physiological and pathophysiological roles of COX-1. This technical guide provides a comprehensive historical overview of SC-560, detailing its synthesis, preclinical pharmacological profile, and its utility in investigating various biological processes. The document includes detailed experimental protocols, a summary of key quantitative data, and visualizations of relevant signaling pathways and experimental workflows.
Introduction: The Dawn of Selective COX Inhibition
The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inducible COX-2, in the early 1990s revolutionized the understanding of prostaglandin (B15479496) biosynthesis and the mechanism of action of NSAIDs. This discovery spurred the development of isoform-selective inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs, which primarily arise from the inhibition of the homeostatic functions of COX-1. While the focus of many pharmaceutical efforts was on developing selective COX-2 inhibitors, the need for selective COX-1 inhibitors as research tools to dissect the distinct roles of the two isoforms became apparent.
SC-560 emerged from a research program at G.D. Searle & Co. that aimed to develop novel anti-inflammatory agents. This program ultimately led to the discovery of the renowned COX-2 inhibitor, celecoxib. SC-560, a diarylpyrazole derivative, was identified as a potent and exceptionally selective inhibitor of COX-1, offering an unprecedented opportunity to probe the functions of this enzyme in isolation.[1]
Chemical Synthesis
The initial synthesis of SC-560 was reported by Penning et al. in their seminal 1997 publication in the Journal of Medicinal Chemistry. The synthesis is a multi-step process involving the condensation of a substituted hydrazine (B178648) with a β-diketone.
Experimental Protocol: Synthesis of SC-560
Step 1: Synthesis of 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (B41962)
A solution of 4'-chloroacetophenone (B41964) (1 equivalent) in a suitable solvent (e.g., ethyl acetate) is treated with a strong base, such as sodium methoxide (B1231860) (1.1 equivalents). To this mixture, ethyl trifluoroacetate (B77799) (1.2 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for several hours until the completion of the Claisen condensation. The resulting β-diketone is then isolated and purified, typically by recrystallization or column chromatography.
Step 2: Synthesis of 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole (SC-560)
The purified 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (1 equivalent) is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid. To this solution, 4-methoxyphenylhydrazine hydrochloride (1.1 equivalents) is added. The reaction mixture is heated to reflux for several hours. Upon cooling, the pyrazole (B372694) product, SC-560, precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Preclinical Pharmacology
The preclinical development of SC-560 focused on establishing its potency, selectivity, and pharmacokinetic profile. These studies solidified its role as a highly selective COX-1 inhibitor.
In Vitro COX Inhibition
SC-560 exhibits remarkable selectivity for COX-1 over COX-2. In vitro assays using human recombinant enzymes have consistently demonstrated its potent inhibition of COX-1 with IC50 values in the low nanomolar range, while its inhibitory activity against COX-2 is significantly weaker, with IC50 values in the micromolar range.[2][3] This gives SC-560 a selectivity index (COX-2 IC50 / COX-1 IC50) of approximately 700 to 1000-fold.[2][3]
Table 1: In Vitro COX Inhibition of SC-560
| Enzyme | IC50 (nM) | Reference |
| Human Recombinant COX-1 | 9 | [2] |
| Human Recombinant COX-2 | 6,300 | [2] |
| Ovine COX-1 | 7 | [4] |
| Ovine COX-2 | 75,000 | [4] |
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of SC-560 on COX-1 and COX-2 is typically determined using a whole-cell assay or an assay with purified recombinant enzymes. A common method involves measuring the production of prostaglandin E2 (PGE2) from arachidonic acid.
-
Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is pre-incubated with various concentrations of SC-560 or vehicle (DMSO) in a suitable buffer (e.g., Tris-HCl) at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is terminated by the addition of a stopping solution (e.g., a solution containing a non-selective COX inhibitor like indomethacin).
-
Quantification: The amount of PGE2 produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
Data Analysis: The concentration of SC-560 that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.
In Vivo Pharmacokinetics
Pharmacokinetic studies of SC-560 have been conducted primarily in rats. These studies have shown that SC-560 is orally bioavailable, although its bioavailability is formulation-dependent and generally low (<15%).[2] It distributes extensively into tissues and has a clearance rate that approaches hepatic plasma flow.[2]
Table 2: Pharmacokinetic Parameters of SC-560 in Rats (10 mg/kg dose)
| Parameter | Intravenous (in PEG 600) | Oral (in PEG 600) | Oral (in 1% Methylcellulose) |
| AUC (ng·h/mL) | 9704 ± 4038 | 1203.4 ± 130.3 | 523 ± 208 |
| t1/2 (h) | 5.4 ± 0.8 | 3.7 ± 1.6 | 2.7 ± 1.7 |
| Cmax (ng/mL) | - | 218.5 ± 86.9 | 119.8 ± 15.5 |
| Tmax (h) | - | 1.0 ± 1.8 | 2.0 ± 0.0 |
| Bioavailability (%) | - | ~12.4 | ~5.4 |
Data adapted from Teng XW, et al. J Pharm Pharm Sci. 2003.
In Vivo Anti-Inflammatory Activity
The high selectivity of SC-560 for COX-1 has made it a valuable tool for investigating the role of this isoform in inflammation. A standard model for assessing in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rats.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Sprague-Dawley rats are used.
-
Compound Administration: SC-560 is administered orally at various doses (e.g., 1, 3, 10, 30 mg/kg) or as a vehicle control one hour prior to the carrageenan injection. A positive control group receiving a known NSAID (e.g., indomethacin) is also included.
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema by SC-560 is determined by comparing the edema in the treated groups to the vehicle control group.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of SC-560 is the selective inhibition of the COX-1 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins. However, downstream of this direct effect, SC-560 has been shown to modulate several important signaling pathways, particularly in pathological contexts such as cancer and inflammation.
Downregulation of NF-κB and VEGF Signaling
In certain disease models, such as hepatopulmonary syndrome and hepatocellular carcinoma, SC-560 has been shown to attenuate inflammation and angiogenesis by down-regulating the nuclear factor-kappa B (NF-κB) and vascular endothelial growth factor (VEGF) signaling pathways.[5][6] The inhibition of COX-1 by SC-560 leads to a reduction in the production of pro-inflammatory prostaglandins, which can in turn decrease the activation of NF-κB. Activated NF-κB is a key transcription factor that promotes the expression of various pro-inflammatory and pro-angiogenic genes, including VEGF. By inhibiting this cascade, SC-560 can exert anti-inflammatory and anti-angiogenic effects.[5]
Early Clinical Development
A thorough review of the available literature and clinical trial registries indicates that SC-560 did not progress into formal clinical trials for any indication. Its low oral bioavailability and the primary focus of pharmaceutical development on COX-2 selective inhibitors at the time of its discovery likely contributed to this decision. Consequently, SC-560 has remained a valuable preclinical research tool rather than a therapeutic agent.
Conclusion
SC-560 holds a significant place in the history of NSAID development. Its discovery as a potent and highly selective COX-1 inhibitor provided the scientific community with an invaluable pharmacological tool. The detailed understanding of its synthesis, in vitro and in vivo pharmacology, and its effects on key signaling pathways has enabled researchers to dissect the specific contributions of COX-1 to a wide array of physiological and pathological processes. While it did not advance to clinical use, the legacy of SC-560 lies in the wealth of knowledge it has helped to generate, furthering our understanding of eicosanoid biology and the rational design of targeted therapies.
Visualizations
Caption: Experimental workflow for the synthesis and preclinical evaluation of SC-560.
Caption: Simplified signaling pathway of SC-560's anti-inflammatory and anti-angiogenic effects.
References
- 1. NF-κB-inducing kinase is a key regulator of inflammation-induced and tumour-associated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Chemical Properties of SC-560: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical and pharmacological properties of SC-560, a potent and highly selective cyclooxygenase-1 (COX-1) inhibitor. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and related fields.
Physicochemical Properties
SC-560, with the IUPAC name 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, is a synthetic organic compound belonging to the diaryl heterocycle class of COX inhibitors.[1][2][3][4] Its fundamental physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₇H₁₂ClF₃N₂O | [2][4][5][6][7] |
| Molecular Weight | 352.74 g/mol | [1][3][4][5][6] |
| CAS Number | 188817-13-2 | [1][2][3][4][5][6][7][8][9] |
| Appearance | White to light yellow or light orange powder/crystals | [1][3][5][8][9] |
| Melting Point | 61-65 °C | [1][3] |
| Water Solubility | 0.3 ± 0.1 µg/mL at 25°C (extremely low) | [10] |
| SMILES | FC(C1=NN(C2=CC=C(OC)C=C2)C(C3=CC=C(Cl)C=C3)=C1)(F)F | [5] |
| InChI Key | PQUGCKBLVKJMNT-UHFFFAOYSA-N | [2][7][8] |
Solubility Profile:
| Solvent | Solubility | References |
| DMSO | ≥ 100 mg/mL | [5] |
| Ethanol | 22 mg/mL | [2] |
| DMF | 150 mg/mL | [2] |
| DMF:PBS (1:1) | 1.2 mg/mL | [2] |
Pharmacodynamics and Mechanism of Action
SC-560 is a highly potent and selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[2][4][5][8][9][10][11][12] Its inhibitory activity is significantly more potent for COX-1 than for the COX-2 isoform, with a selectivity ratio of approximately 700 to 1000-fold.[2][11][12][13]
Inhibitory Concentrations:
| Enzyme | IC₅₀ | References |
| COX-1 | 9 nM | [2][5][8][11] |
| COX-2 | 6.3 µM | [2][5][8][11][13] |
The primary mechanism of action involves the inhibition of the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins (B1171923) and thromboxanes.[5][12] This selective inhibition of COX-1 makes SC-560 a valuable tool for investigating the specific physiological and pathological roles of this enzyme. Interestingly, in whole-cell assays, SC-560 has been observed to act as a non-selective COX inhibitor, the mechanism for which is not yet fully elucidated.[2]
Pharmacokinetics
Studies in rat models have demonstrated that SC-560 is orally bioavailable.[2][5] However, its oral bioavailability is low, generally less than 15%, and is dependent on the formulation used.[5][10] Following administration, SC-560 distributes extensively into tissues.[5] The clearance of the drug in rats approaches the rate of hepatic plasma flow.[5] It is important to note that studies have indicated potential kidney toxicity associated with SC-560 in rats.[5]
Experimental Protocols
This section details the methodologies for key experiments involving SC-560, providing a foundation for reproducible research.
Determination of Aqueous Solubility (Gravimetric Method)
Objective: To determine the solubility of SC-560 in deionized water at a controlled temperature.
Materials:
-
SC-560
-
Deionized water
-
Temperature-controlled shaker
-
0.2 µm membrane filters
-
Microbalance
Procedure:
-
Prepare a supersaturated solution by adding a known excess amount of SC-560 to a defined volume of deionized water.
-
Equilibrate the solution in a temperature-controlled shaker set at 25°C and 100 rpm for 24 hours to ensure equilibrium is reached.
-
Filter the solution using a 0.2 µm membrane filter to remove any undissolved solid.
-
Carefully collect a precise volume of the filtrate and allow the solvent (water) to evaporate completely.
-
Weigh the remaining solid residue using a microbalance.
-
Calculate the solubility in µg/mL based on the mass of the dissolved solid and the volume of the filtrate.
-
Repeat the measurement with at least three independent samples to ensure accuracy and calculate the average and standard deviation.[10]
Cell Viability MTS Assay
Objective: To assess the effect of SC-560 on the viability of hepatocellular carcinoma cells.
Materials:
-
HuH-6 and HA22T/VGH human hepatocellular carcinoma cell lines
-
Cell culture medium and supplements
-
SC-560 stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTS reagent
Procedure:
-
Seed HuH-6 and HA22T/VGH cells into 96-well plates at a density of 5,000 cells per well.
-
Allow the cells to adhere and grow for a specified period.
-
Treat the cells with various concentrations of SC-560 (e.g., 5, 10, 25, 50, 100, 200 µM) and a vehicle control.
-
Incubate the treated cells for 72 hours.
-
At the end of the treatment period, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of MTS to formazan (B1609692) by viable cells.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[5]
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of SC-560 in rats following intravenous and oral administration.
Animals:
-
Sprague-Dawley rats
Formulations:
-
Intravenous (i.v.) solution: SC-560 (10 mg/kg) dissolved in a suitable vehicle (e.g., polyethylene (B3416737) glycol 600).
-
Oral (p.o.) solution: SC-560 (10 mg/kg) dissolved in a suitable vehicle (e.g., polyethylene glycol 600).
-
Oral suspension: SC-560 (10 mg/kg) suspended in 1% methylcellulose.
Procedure:
-
Fast the rats overnight before dosing.
-
Administer a single dose of SC-560 via the i.v. or p.o. route.
-
Collect blood samples at predetermined time points post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for SC-560 concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as bioavailability, clearance, and volume of distribution.[5]
Crystallography
The crystal structure of SC-560 has been determined, revealing that it crystallizes in the monoclinic space group.[10][14] A key feature of its crystal structure is the absence of moieties capable of forming intermolecular hydrogen bonds.[10][14] This lack of strong intermolecular interactions contributes to its relatively low melting point.[10]
Crystallographic Data:
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [14] |
| Space Group | P2₁/c | [10] |
| a | 15.585 (3) Å | [14] |
| b | 7.1671 (14) Å | [14] |
| c | 15.789 (3) Å | [14] |
| β | 116.81 (3)° | [14] |
| Volume | 1574.1 (5) ų | [14] |
| Z | 4 | [14] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocat.com [biocat.com]
- 7. SmallMolecules.com | SC-560 (5 mg) from Biotrend | SmallMolecules.com [smallmolecules.com]
- 8. SC-560 [sigmaaldrich.com]
- 9. SC-560, 100MG | Labscoop [labscoop.com]
- 10. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyclooxygenase-1-selective inhibitor SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
SC-560: A Technical Guide for Researchers
An In-depth Examination of the Potent and Selective COX-1 Inhibitor
This technical guide provides a comprehensive overview of SC-560, a diarylheterocycle compound renowned for its potent and highly selective inhibition of the cyclooxygenase-1 (COX-1) enzyme. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, experimental data, and relevant protocols.
Core Compound Information
SC-560, with the chemical name 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, is a well-characterized molecule in biomedical research.[1][2][3] Its unique structure confers high selectivity for the COX-1 isoform over COX-2.[2][4]
Chemical Structure:
Figure 1. Chemical Structure of SC-560.
Physicochemical and Pharmacokinetic Properties
SC-560 is a solid, white to yellow crystalline powder.[5][6][7] Its physicochemical and pharmacokinetic properties are summarized in the table below. Notably, it exhibits poor aqueous solubility, which contributes to its low oral bioavailability.[1]
| Property | Value | Reference(s) |
| CAS Number | 188817-13-2 | [2][3][5][8] |
| Molecular Formula | C₁₇H₁₂ClF₃N₂O | [2][3][5] |
| Molecular Weight | 352.74 g/mol | [3][5][8] |
| Melting Point | 61 - 65 °C | [6][7] |
| Appearance | White to yellow solid/crystals | [5][6][7] |
| Aqueous Solubility | 0.3 ± 0.1 μg/mL | [1] |
| Solubility in DMSO | >20 mg/mL | [4][8][9] |
| Oral Bioavailability (Rat) | <15% (formulation dependent) | [1][5] |
Mechanism of Action and Selectivity
SC-560 is a member of the diaryl heterocycle class of cyclooxygenase (COX) inhibitors.[2] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandin (B15479496) H2, a precursor for various prostaglandins (B1171923) and thromboxanes involved in physiological and pathological processes.[4] Unlike other members of its class, such as celecoxib, SC-560 demonstrates high selectivity for COX-1.[2]
The inhibitory potency of SC-560 is significantly higher for COX-1 compared to COX-2, as detailed in the table below. This selectivity makes it a valuable tool for investigating the specific roles of COX-1 in various biological systems.[2][4]
| Enzyme Target | IC₅₀ | Selectivity (Fold) | Reference(s) |
| COX-1 | 9 nM | ~700x vs COX-2 | [2][4][5] |
| COX-2 | 6.3 µM | [2][4][5] |
Signaling Pathways Modulated by SC-560
SC-560's primary mechanism of action involves the inhibition of the cyclooxygenase pathway. However, its downstream effects have been shown to impact several critical signaling cascades, particularly in the contexts of cancer and inflammation.
Inhibition of Prostaglandin Synthesis
By selectively inhibiting COX-1, SC-560 blocks the conversion of arachidonic acid to Prostaglandin E2 (PGE2).[5] This is the primary and most direct signaling pathway affected by the compound.
Diagram 1. Inhibition of PGE2 Synthesis by SC-560.
Induction of Apoptosis in Hepatocellular Carcinoma
In human hepatocellular carcinoma (HCC) cells, SC-560 has been shown to induce apoptosis.[5][10] This is achieved by downregulating anti-apoptotic proteins, survivin and XIAP, leading to the activation of executioner caspases 3 and 7.[5][10]
Diagram 2. Apoptosis Induction Pathway in HCC.
Attenuation of Hepato-Pulmonary Syndrome Pathways
In a rat model of hepatopulmonary syndrome (HPS), SC-560 was found to ameliorate the condition by attenuating pulmonary inflammation and angiogenesis.[11][12] This effect is mediated through the downregulation of COX, NF-κB, and VEGF signaling pathways.[11][12]
Diagram 3. HPS Attenuation by SC-560.
Experimental Protocols
This section provides detailed methodologies for key experiments involving SC-560, compiled from published research. These protocols are for reference only and may require optimization for specific experimental conditions.
Cell Viability MTS Assay in HCC Cells
This protocol describes a method to assess the effect of SC-560 on the viability of human hepatocellular carcinoma cells.[5]
-
Cell Seeding: Plate HuH-6 and HA22T/VGH cells in 96-well plates at a density of 5,000 cells per well.
-
Treatment: After cell adherence, treat the cells with various concentrations of SC-560 (e.g., 5, 10, 25, 50, 100, 200 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the treated cells for 72 hours.
-
MTS Assay: At the end of the treatment period, assess cell viability using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Pharmacokinetics in Rats
This protocol outlines a procedure for determining the pharmacokinetic profile of SC-560 in rats.[5]
-
Animal Model: Use male Sprague-Dawley rats.
-
Drug Administration: Administer a single dose of SC-560 (e.g., 10 mg/kg) via intravenous (i.v.) or oral (p.o.) routes. For oral administration, the vehicle can be polyethylene (B3416737) glycol (PEG) 600 or 1% methylcellulose.
-
Blood Sampling: Collect serial blood samples from a catheterized jugular vein at predetermined time points post-administration.
-
Sample Processing: Process the blood samples to obtain serum or plasma and store them at -80°C until analysis.
-
HPLC Analysis: Analyze the concentration of SC-560 in the serum/plasma samples using a validated reverse-phase high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability from the concentration-time data.
Experimental Workflow for HPS Study in Rats
This workflow details an experimental design to evaluate the efficacy of SC-560 in a rat model of hepatopulmonary syndrome induced by common bile duct ligation (CBDL).[11][12]
Diagram 4. HPS Experimental Workflow.
References
- 1. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. SC-560 =98 HPLC 188817-13-2 [sigmaaldrich.com]
- 9. SC-560 ≥98% (HPLC) | 188817-13-2 [sigmaaldrich.com]
- 10. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
SC-560: A Technical Review of a Selective COX-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-560 is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1][2][3][4][5][6] As a member of the diaryl heterocycle class of compounds, it has been instrumental in elucidating the distinct physiological and pathological roles of COX-1 versus COX-2.[2][3] This technical guide provides an in-depth review of the existing literature on SC-560, focusing on its mechanism of action, pharmacological effects, and its application in research. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Quantitative Data on SC-560 Inhibition
The inhibitory activity of SC-560 has been quantified across various studies. The following tables summarize the key quantitative data, providing a comparative overview of its potency and selectivity.
Table 1: In Vitro Inhibitory Potency of SC-560
| Target Enzyme | IC50 Value | Fold Selectivity (COX-2/COX-1) | Reference |
| COX-1 | 9 nM | ~700-1000 | [1][2][3][5] |
| COX-2 | 6.3 µM | ~700 | [1][2][3] |
| COX-1 | 0.007 µM | >10,000 | [7] |
| COX-2 | 75 µM | >10,000 | [7] |
Table 2: Effects of SC-560 on Prostanoid Production
| Prostanoid | System | Effect | Reference |
| Prostaglandin (B15479496) E2 (PGE2) | Gastric & Dermal Tissue (in rats) | Inhibition | [2][4] |
| Thromboxane B2 (TxB2) | Platelets (in rats) | Inhibition | [2][4] |
| Total Prostanoids | Various rat tissues (ileum, lymph nodes, bladder, aorta, kidney) | Significant decrease | [8] |
Mechanism of Action and Signaling Pathways
SC-560 exerts its effects primarily through the selective inhibition of COX-1. This enzyme is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostanoids, including prostaglandins (B1171923) and thromboxanes.[2] By blocking COX-1, SC-560 effectively reduces the production of these lipid mediators.
The downstream consequences of COX-1 inhibition by SC-560 extend to several critical signaling pathways implicated in inflammation, angiogenesis, and cancer progression. Notably, the reduction in prostaglandin E2 (PGE2) levels can impact the activation of the NF-κB and VEGF signaling pathways.
Figure 1: Mechanism of action of SC-560.
Impact on NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Prostaglandins, particularly PGE2, can modulate NF-κB activity. By reducing PGE2 synthesis, SC-560 can indirectly influence NF-κB-mediated gene expression, which is often implicated in inflammatory diseases and cancer.
References
- 1. Effect of Prostaglandin E2 on Vascular Endothelial Growth Factor Production in Nasal Polyp Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Induction of vascular endothelial growth factor expression by prostaglandin E2 and E1 in osteoblasts. [jci.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. Prostaglandin E2 induces vascular endothelial growth factor and basic fibroblast growth factor mRNA expression in cultured rat Müller cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
Methodological & Application
Application Notes and Protocols for SC-560 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro experiments using SC-560, a potent and selective inhibitor of cyclooxygenase-1 (COX-1). The information is intended to guide researchers in designing and executing experiments to investigate the biological effects of SC-560.
Mechanism of Action
SC-560 is a diaryl heterocycle compound that acts as a selective inhibitor of the COX-1 enzyme.[1] COX-1 is a constitutively expressed enzyme responsible for the production of prostanoids, including prostaglandins (B1171923) and thromboxanes, which are involved in various physiological processes.[2] SC-560 exhibits a significantly higher affinity for COX-1 compared to the inducible COX-2 isoform, making it a valuable tool for studying the specific roles of COX-1 in cellular and disease models.[1][3] Inhibition of COX-1 by SC-560 leads to a reduction in the synthesis of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2).[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for SC-560 based on in vitro studies.
Table 1: Inhibitory Activity of SC-560
| Target | IC50 Value | Selectivity (COX-2/COX-1) | Reference |
| COX-1 | 9 nM | ~700-1000 fold | [1][3] |
| COX-2 | 6.3 µM | - | [1][3] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Assay | Concentration Range | Effect | Reference |
| HuH-6 and HA22T/VGH (Hepatocellular Carcinoma) | Cell Viability (MTS Assay) | 5 - 200 µM | Dose-dependent inhibition of cell growth | [3] |
| HuH-6 and HA22T/VGH (Hepatocellular Carcinoma) | Apoptosis Induction | Dose-dependent | Induction of apoptosis | [3][4] |
| HuH-6 and HA22T/VGH (Hepatocellular Carcinoma) | Colony Formation Assay | Dose-dependent | Inhibition of colony formation | [3][4] |
Experimental Protocols
COX-1 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening assay kits and is suitable for determining the IC50 value of SC-560 for COX-1.[2][5]
Materials:
-
SC-560
-
Ovine COX-1 enzyme
-
Arachidonic Acid (substrate)
-
Fluorescent probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare SC-560 dilutions: Prepare a stock solution of SC-560 in DMSO. Serially dilute the stock solution in DMSO to obtain a range of concentrations to be tested.
-
Prepare Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions.
-
Assay Plate Preparation:
-
Add Assay Buffer to all wells.
-
Add the diluted SC-560 or DMSO (vehicle control) to the appropriate wells.
-
Add the fluorescent probe to all wells.
-
-
Enzyme Addition: Add the diluted ovine COX-1 enzyme to all wells except for the no-enzyme control wells.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately read the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[5] Monitor the kinetics of the reaction for 5-10 minutes.
-
Data Analysis: Calculate the percent inhibition for each concentration of SC-560 compared to the vehicle control. Plot the percent inhibition against the logarithm of the SC-560 concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (MTS Assay)
This protocol describes how to assess the effect of SC-560 on the viability of adherent cancer cells, such as hepatocellular carcinoma (HCC) cells.[3][6]
Materials:
-
HuH-6 or HA22T/VGH cells
-
Complete cell culture medium
-
SC-560
-
DMSO
-
96-well clear microplate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[3]
-
Incubation: Incubate the plate for 24 hours to allow the cells to attach.
-
SC-560 Treatment: Prepare various concentrations of SC-560 (e.g., 5, 10, 25, 50, 100, 200 µM) in complete culture medium from a stock solution in DMSO.[3] The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of SC-560 or vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for 72 hours.[3]
-
MTS Assay: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Prostaglandin E2 (PGE2) Measurement (ELISA)
This protocol outlines the measurement of PGE2 levels in cell culture supernatants following treatment with SC-560, using a competitive ELISA kit.[7][8]
Materials:
-
Cells of interest (e.g., macrophages, cancer cells)
-
Complete cell culture medium
-
SC-560
-
DMSO
-
Lipopolysaccharide (LPS) or other stimulus to induce PGE2 production (optional)
-
Prostaglandin E2 ELISA Kit
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with various concentrations of SC-560 or vehicle control for a predetermined time. If applicable, stimulate the cells with an agent like LPS to induce PGE2 production.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Sample Preparation: Centrifuge the supernatant to remove any cellular debris. The supernatant can be used directly in the ELISA or stored at -80°C for later analysis.
-
ELISA Procedure: Follow the instructions provided with the Prostaglandin E2 ELISA kit. This typically involves:
-
Adding standards and samples to the wells of the antibody-coated microplate.
-
Adding a fixed amount of HRP-labeled PGE2 to each well to compete with the PGE2 in the sample.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of PGE2 in the samples.
Visualizations
Caption: Mechanism of action of SC-560.
Caption: Workflow for cell viability assay.
Caption: Workflow for PGE2 measurement.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. raybiotech.com [raybiotech.com]
Application Notes and Protocols for In Vivo Dosing of SC-560 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-560 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme involved in the synthesis of prostaglandins (B1171923) from arachidonic acid. With an IC50 of 9 nM for COX-1, it exhibits approximately 700 to 1,000-fold selectivity over COX-2 (IC50 = 6.3 µM). This selectivity makes SC-560 a valuable pharmacological tool for investigating the specific roles of COX-1 in various physiological and pathological processes, including inflammation, pain, and cancer. These application notes provide detailed protocols for the in vivo administration of SC-560 to mice, covering dosage, vehicle preparation, and administration routes.
Quantitative Data Summary
The following tables summarize the reported in vivo dosing parameters for SC-560 in mice and relevant pharmacokinetic data from rat studies.
Table 1: SC-560 In Vivo Dosing in Mice
| Parameter | Oral Gavage | Intraperitoneal (IP) Injection | Reference |
| Dose | 3 mg/kg | 6 mg/kg/day | |
| Frequency | Twice daily | Daily | |
| Vehicle | Not specified in mouse studies. Rat studies suggest 1% methylcellulose (B11928114) or polyethylene (B3416737) glycol (PEG) 600. | Not specified in mouse studies. A common vehicle for lipophilic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. | |
| Application | Ovarian cancer xenograft model | Ovarian cancer xenograft model |
Table 2: Pharmacokinetic Parameters of SC-560 in Rats (10 mg/kg dose)
| Parameter | Intravenous (IV) | Oral (in PEG 600) | Oral (in 1% Methylcellulose) | Reference |
| Bioavailability | - | <15% | 5% | |
| AUC (ng·h/mL) | 9704 ± 4038 | 1203.4 ± 130.3 | 523 ± 208 | |
| Cmax (ng/mL) | - | 218.5 ± 86.9 | 119.8 ± 15.5 | |
| Tmax (h) | - | 1.00 ± 1.8 | 2.0 ± 0 | |
| t1/2 (h) | 5.4 ± 0.8 | 3.7 ± 1.6 | 2.7 ± 1.7 |
Signaling Pathway
SC-560 selectively inhibits COX-1, which is the rate-limiting enzyme in the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2). PGH2 is then converted by various synthases into a range of biologically active prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2). These prostanoids mediate a wide array of physiological and pathological processes.
Experimental Protocols
Preparation of SC-560 Dosing Solution
SC-560 is poorly soluble in water. Therefore, a suitable vehicle is required for in vivo administration. The following are suggested protocols for preparing dosing solutions for oral gavage and intraperitoneal injection.
a) Oral Gavage Formulation (1 mg/mL in 1% Methylcellulose)
-
Materials:
-
SC-560 powder
-
1% (w/v) Methylcellulose in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of SC-560 powder. For a 1 mg/mL solution, this would be 1 mg for every 1 mL of vehicle.
-
Transfer the SC-560 powder to a sterile conical tube.
-
Add a small volume of the 1% methylcellulose solution to the powder to create a paste.
-
Gradually add the remaining volume of the 1% methylcellulose solution while continuously vortexing to ensure a homogenous suspension.
-
Sonicate the suspension for 10-15 minutes to aid in dispersion.
-
Store the suspension at 4°C and protect from light. Shake well before each use.
-
b) Intraperitoneal Injection Formulation (1 mg/mL in DMSO/PEG300/Tween 80/Saline)
-
Materials:
-
SC-560 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of SC-560 powder.
-
Dissolve the SC-560 in DMSO. A common starting point is to use a volume of DMSO that is 5-10% of the final desired volume.
-
Add PEG300 to the solution while vortexing. A common ratio is 30-40% of the final volume.
-
Add Tween 80 to the solution while vortexing. A common concentration is 5% of the final volume.
-
Bring the solution to the final volume with sterile saline while vortexing.
-
The final solution should be clear. If precipitation occurs, adjust the solvent ratios. The final concentration of DMSO should be kept as low as possible, ideally below 10%.
-
Filter the solution through a 0.22 µm sterile filter before injection.
-
Prepare fresh on the day of use.
-
Administration Protocols
a) Oral Gavage
-
Animal Handling:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
The body should be held firmly but without restricting breathing.
-
-
Procedure:
-
Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse (typically 20-22 gauge for an adult mouse).
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Slowly administer the SC-560 suspension. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Withdraw the needle gently.
-
Monitor the mouse for any signs of distress after the procedure.
-
b) Intraperitoneal (IP) Injection
-
Animal Handling:
-
Restrain the mouse by the scruff of the neck and turn it over to expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
-
Procedure:
-
Use a sterile syringe with a 25-27 gauge needle.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate incorrect placement.
-
Inject the SC-560 solution slowly. The maximum recommended volume for IP injection in mice is 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Safety and Toxicology
-
Changes in body weight
-
Altered food and water intake
-
Changes in behavior or activity level
-
Signs of pain or distress
A pilot study to determine the maximum tolerated dose (MTD) in the specific mouse strain and experimental conditions is recommended before initiating large-scale experiments. This typically involves a dose-escalation study where small groups of animals are given increasing doses of the compound, and clinical observations are recorded.
Conclusion
SC-560 is a valuable tool for studying the role of COX-1 in vivo. The protocols outlined in these application notes provide a framework for the effective and safe administration of SC-560 to mice. Researchers should carefully consider the experimental design, including the choice of vehicle and administration route, to ensure reproducible and reliable results. Adherence to proper animal handling and monitoring procedures is essential for animal welfare and data quality.
Application Notes and Protocols for the Preparation of SC-560 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of SC-560, a potent and selective inhibitor of cyclooxygenase-1 (COX-1). Included are the essential physicochemical properties of SC-560, a detailed, step-by-step protocol for solubilization, and recommendations for proper storage to ensure the stability and efficacy of the stock solution. Additionally, a visual representation of the experimental workflow and the relevant signaling pathway is provided to aid in experimental design and execution.
Introduction
SC-560 is a diaryl heterocycle compound that acts as a highly selective inhibitor of the COX-1 enzyme, with an IC50 of 9 nM.[1][2][3] It displays a significantly lower affinity for the COX-2 isoform, making it a valuable pharmacological tool for investigating the specific roles of COX-1 in various physiological and pathological processes.[1][2][3][4] Accurate preparation of an SC-560 stock solution is the first critical step in ensuring the reliability and reproducibility of experimental results. This application note aims to provide a standardized protocol for the preparation and storage of SC-560 stock solutions.
SC-560 Properties and Data Presentation
A summary of the key quantitative data for SC-560 is presented in the table below for easy reference. This information is crucial for accurate calculations and preparation of the stock solution.
| Property | Value | Source(s) |
| Molecular Weight | 352.74 g/mol | [1][2][5][6][7][8] |
| Appearance | White to light yellow powder or crystals | [5][8] |
| Solubility in DMSO | >20 mg/mL; 100 mM | [2][3][7] |
| Solubility in Ethanol | 25 mM (8.82 mg/mL) | [2] |
| Storage (Solid) | 2-8°C, desiccated | [3][5][7][8] |
| Storage (Solution) | -20°C for up to 3 months | [9][10] |
Experimental Protocol: Preparation of a 10 mM SC-560 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of SC-560 in dimethyl sulfoxide (B87167) (DMSO).
Materials and Equipment
-
SC-560 powder
-
Anhydrous or molecular biology grade DMSO
-
Analytical balance
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure
-
Pre-weighing Preparation: Before opening, allow the vial of SC-560 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.
-
Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of SC-560. For example, to prepare 1 mL of a 10 mM solution:
-
Mass (in mg) = Molarity (in mol/L) x Volume (in L) x Molecular Weight (in g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 352.74 g/mol x 1000 mg/g = 3.5274 mg
-
-
Weighing: Carefully weigh out the calculated amount of SC-560 powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Add the desired volume of DMSO to the microcentrifuge tube containing the SC-560 powder. For the example above, add 1 mL of DMSO.
-
Cap the tube securely and vortex the solution until the SC-560 is completely dissolved.
-
Visually inspect the solution against a light source to ensure that no particulates are present. If the compound is difficult to dissolve, brief sonication may be applied.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and the date of preparation.
-
Store the aliquots at -20°C for short to medium-term storage (up to 3 months).[9][10] For longer-term storage, consult the manufacturer's recommendations, though -80°C is a common practice for preserving the stability of organic compounds in solution.
-
Visualizations
Experimental Workflow
Caption: Workflow for SC-560 Stock Solution Preparation.
SC-560 Signaling Pathway
Caption: SC-560 inhibits the COX-1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. biocat.com [biocat.com]
- 7. SC-560 =98 HPLC 188817-13-2 [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. SC-560 | Electro-Molecular Discovery Bio [emdbio.com]
- 10. Stability and Storage | Tocris Bioscience [tocris.com]
Application Notes and Protocols: SC-560 Solubility and Handling in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of the selective COX-1 inhibitor, SC-560, in Dimethyl Sulfoxide (DMSO). Included are key physicochemical data, protocols for solution preparation and a common cell-based application, and diagrams illustrating its mechanism of action and experimental workflows.
SC-560 Overview
SC-560 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme responsible for the conversion of arachidonic acid into prostaglandin (B15479496) H2, a precursor for various prostaglandins (B1171923) and thromboxanes.[1][2][3][4] Due to its high selectivity, SC-560 is a valuable pharmacological tool for investigating the specific roles of COX-1 in physiological and pathological processes, including inflammation and cancer.[4][5]
Quantitative Solubility Data
SC-560 exhibits excellent solubility in DMSO, making it a suitable solvent for the preparation of stock solutions for in vitro studies. It is, however, insoluble in water.[3]
| Parameter | Value | Source |
| Solubility in DMSO | >20 mg/mL | Sigma-Aldrich[3] |
| IC₅₀ for COX-1 | 9 nM | MedchemExpress, Sigma-Aldrich, PNAS[2][3][4] |
| IC₅₀ for COX-2 | 6.3 µM | MedchemExpress, Sigma-Aldrich, PNAS[2][3][4] |
| Selectivity | ~700 to 1000-fold for COX-1 over COX-2 | Sigma-Aldrich, PNAS[3][4] |
Signaling Pathway of SC-560 Inhibition
SC-560 exerts its effect by binding to and inhibiting the COX-1 enzyme. This action blocks the initial step in the arachidonic acid cascade, thereby preventing the synthesis of downstream pro-inflammatory and signaling molecules.
Caption: SC-560 selectively inhibits the COX-1 enzyme, blocking prostaglandin synthesis.
Experimental Protocols
Protocol for Preparation of a 10 mM SC-560 Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of SC-560 in DMSO, which can be stored and later diluted for various experimental applications.
Materials:
-
SC-560 powder (Molecular Weight: 351.38 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettors and sterile tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of SC-560 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing SC-560: Carefully weigh out 3.51 mg of SC-560 powder and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the SC-560 powder. This will yield a final concentration of 10 mM.
-
Dissolution: Cap the tube securely and vortex the solution for several minutes until the SC-560 is completely dissolved.[6] Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage (up to 6 months).[7]
Protocol for In Vitro Cell-Based Assay Using SC-560
This protocol provides a general workflow for treating cultured cells with SC-560 to investigate its biological effects, such as the inhibition of cell proliferation.[1]
Materials:
-
Cultured cells (e.g., human hepatocellular carcinoma cells)[1]
-
Complete cell culture medium
-
10 mM SC-560 stock solution in DMSO
-
Sterile, tissue culture-treated plates (e.g., 96-well plates)
-
Phosphate-buffered saline (PBS)
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM SC-560 stock solution at room temperature.
-
Prepare serial dilutions of the SC-560 stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Important: The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[7]
-
Prepare a vehicle control by diluting DMSO in the culture medium to the same final concentration as the highest concentration of SC-560 used.
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add the prepared working solutions of SC-560 and the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a suitable method (e.g., MTT assay). Follow the manufacturer's instructions for the chosen assay.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the cell viability as a function of SC-560 concentration to determine the dose-dependent effects.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps from preparing the SC-560 stock solution to performing a cell-based assay.
Caption: Workflow for preparing and using SC-560 in a typical cell-based experiment.
References
- 1. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-1 (COX-1) and COX-1 Inhibitors in Cancer: A Review of Oncology and Medicinal Chemistry Literature [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for SC-560 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-560 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme pivotal in the conversion of arachidonic acid to prostaglandins.[1][2] With an IC₅₀ value of 9 nM for COX-1, it demonstrates approximately 700- to 1,000-fold greater selectivity for COX-1 over its isoform, COX-2 (IC₅₀ of 6.3 µM).[1][2] This high selectivity makes SC-560 a valuable tool for investigating the specific roles of COX-1 in various physiological and pathological processes, including inflammation, cancer cell proliferation, and apoptosis.[3][4] These application notes provide detailed protocols for utilizing SC-560 in common cell culture assays to assess its effects on cell viability, colony formation, and apoptosis.
Mechanism of Action
SC-560 exerts its biological effects primarily by inhibiting the enzymatic activity of COX-1.[1] COX-1 is a key enzyme in the prostaglandin (B15479496) synthesis pathway, responsible for converting arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then further metabolized to various prostaglandins, including prostaglandin E2 (PGE2), which are involved in a multitude of cellular processes.[5][6] By selectively blocking COX-1, SC-560 effectively reduces the production of these downstream signaling molecules.[1]
Signaling Pathway
The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by SC-560.
Data Presentation
SC-560 Inhibitory Concentration (IC₅₀) Values
The following table summarizes the IC₅₀ values of SC-560 against COX-1 and COX-2, as well as its cytotoxic effects on various cancer cell lines.
| Target/Cell Line | Assay Type | IC₅₀ Value | Reference |
| COX-1 | Enzyme Inhibition | 9 nM | [1] |
| COX-2 | Enzyme Inhibition | 6.3 µM | [1] |
| COLO 320 (Human colon adenocarcinoma) | WST-1 Cytotoxicity (72h) | 5.6 µM | [1] |
| HuH-6 (Human hepatoblastoma) | MTS Cell Viability (72h) | Varies (Dose-dependent) | [1] |
| HA22T/VGH (Human hepatocellular carcinoma) | MTS Cell Viability (72h) | Varies (Dose-dependent) | [1] |
| A549 (Human lung carcinoma) | MTT Cell Growth (48h) | >100 µM (for 50% inhibition) | [7] |
| H358 (Human lung carcinoma) | MTT Cell Growth (48h) | >100 µM (for 50% inhibition) | [7] |
| H460 (Human lung carcinoma) | MTT Cell Growth (48h) | ~150 µM (for 50% inhibition) | [7] |
Experimental Protocols
The following are detailed protocols for assessing the effects of SC-560 on cell proliferation, colony formation, and apoptosis.
Experimental Workflow Overview
Cell Proliferation Assay (MTS/MTT)
This protocol is designed to assess the effect of SC-560 on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, H460, HuH-6)
-
Complete cell culture medium
-
SC-560 (soluble in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
SC-560 Treatment:
-
Prepare serial dilutions of SC-560 in complete medium from a concentrated stock solution in DMSO. A typical concentration range to test is 5 µM to 200 µM.[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest SC-560 treatment.
-
Remove the medium from the wells and add 100 µL of the prepared SC-560 dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1][7]
-
-
MTS/MTT Addition and Incubation:
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[8]
-
Alternatively, for MTT assay, add 10 µL of MTT solution (5 mg/mL) and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate for at least 2 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the SC-560 concentration to determine the IC₅₀ value.
-
Colony Formation Assay
This assay evaluates the effect of SC-560 on the long-term proliferative capacity and survival of single cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SC-560
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500 cells per well) in 6-well plates containing 2 mL of complete medium.[9]
-
-
SC-560 Treatment:
-
Colony Growth:
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
-
Staining and Counting:
-
Wash the wells twice with PBS.
-
Fix the colonies with 1 mL of methanol (B129727) for 15 minutes.
-
Remove the methanol and stain with 1 mL of crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency and survival fraction for each treatment group compared to the control.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by SC-560.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SC-560
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Treat cells with the desired concentrations of SC-560 and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
References
- 1. Non-small-cell lung cancer cell lines A549 and NCI-H460 express hypoxanthine guanine phosphoribosyltransferase on the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. clinicsinoncology.com [clinicsinoncology.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for SC-560 in Inducing Specific Phenotypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-560 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme involved in the synthesis of prostaglandins (B1171923).[1] While initially investigated for its anti-inflammatory properties, recent research has highlighted its significant anti-tumor and phenotype-modulating effects in various cancer cell lines. These effects are often independent of its COX-1 inhibitory activity and involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. This document provides detailed application notes and protocols for utilizing SC-560 to induce these specific phenotypes in a research setting.
Mechanism of Action
SC-560 is a diaryl heterocycle that exhibits high selectivity for COX-1 over COX-2.[1][2] The primary mechanism involves the inhibition of the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a precursor for various prostaglandins and thromboxane.[1] However, many of its anti-cancer effects appear to be COX-independent.[3] In several cancer cell lines, SC-560 has been shown to induce apoptosis by downregulating anti-apoptotic proteins like survivin and XIAP, and activating caspases 3 and 7.[4][5] It can also induce cell cycle arrest, particularly at the G1 phase, and this may be linked to the upregulation of p21CIP1.[3] Furthermore, SC-560 can inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF).[6]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the efficacy of SC-560 in various experimental models.
| Parameter | Value | Cell Line/Model | Reference |
| COX-1 IC50 | 9 nM | Human recombinant enzyme | [1][2] |
| COX-2 IC50 | 6.3 µM | Human recombinant enzyme | [2][4] |
| Selectivity | ~700-fold for COX-1 over COX-2 | - | [2] |
| Inhibition of Cell Proliferation (A549 & H358 lung cancer) | >50% inhibition | 100 µM SC-560 after 48h | [7] |
| Inhibition of Cell Proliferation (H460 lung cancer) | >50% inhibition | 150 µM SC-560 after 48h | [7] |
| Inhibition of Cell Proliferation (HT-29 colon cancer) | ~50% inhibition | 80 µM SC-560 after 24h | [8] |
| In vivo Tumor Volume Reduction (Ovarian Cancer Xenograft) | 44.67% reduction | 6 mg/kg/day for 21 days | [6] |
| In vivo Inhibition of TxB2 Production (Rat) | Complete abolition | 10 mg/kg, orally | [2] |
Experimental Protocols
In Vitro Cell-Based Assays
Objective: To induce apoptosis, cell cycle arrest, or inhibit proliferation in cancer cell lines.
Materials:
-
SC-560 (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Appropriate cell culture medium (e.g., RPMI-1640, F-12K) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cancer cell lines of interest (e.g., A549, H460, HCT116, HuH-6, HA22T/VGH)
-
96-well and 6-well cell culture plates
-
Assay kits for viability (e.g., MTT, CellTiter-Glo®), apoptosis (e.g., Annexin V/PI staining), and cell cycle (e.g., Propidium Iodide staining)
-
Flow cytometer
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Preparation of SC-560 Stock Solution:
-
Dissolve SC-560 powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mg/mL).[1]
-
Store the stock solution at -20°C.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
-
Cell Seeding:
-
SC-560 Treatment:
-
Remove the existing medium and replace it with fresh medium containing various concentrations of SC-560 (e.g., 5, 10, 25, 50, 100, 150, 200 µM).[4][7]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest SC-560 concentration) and an untreated control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[4][7]
-
-
Phenotypic Analysis:
-
Cell Viability (MTT or CellTiter-Glo® Assay): Follow the manufacturer's protocol for the chosen assay to determine the percentage of viable cells relative to the control.
-
Apoptosis (Annexin V/PI Staining):
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry to quantify early and late apoptotic populations.[9]
-
-
Cell Cycle Analysis (PI Staining):
-
In Vivo Xenograft Studies
Objective: To assess the anti-tumor efficacy of SC-560 in a murine model.
Materials:
-
SC-560
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cells for xenograft implantation
-
Calipers for tumor measurement
Protocol:
-
Xenograft Implantation:
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size.
-
-
SC-560 Administration:
-
Prepare the SC-560 formulation for in vivo use. A clear solution can be prepared by dissolving SC-560 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
Administer SC-560 to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose (e.g., 6-30 mg/kg/day).[4][6]
-
Treat a control group of mice with the vehicle only.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: (Length × Width²)/2.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry to assess markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Visualizations
Caption: SC-560 induced apoptosis pathway.
Caption: SC-560 induced G1 cell cycle arrest.
Caption: In vitro experimental workflow.
Troubleshooting and Considerations
-
Solubility: SC-560 is poorly soluble in water.[10] Ensure it is fully dissolved in DMSO before preparing working solutions. Precipitation in culture medium can occur at high concentrations.
-
Cell Line Variability: The sensitivity to SC-560 can vary significantly between different cell lines.[7] It is crucial to perform dose-response experiments to determine the optimal concentration for the cell line of interest.
-
COX-Independent Effects: Be aware that many of the observed anti-cancer effects of SC-560 may not be mediated through COX-1 inhibition, especially at higher concentrations.[3]
-
In Vivo Bioavailability: SC-560 has low oral bioavailability.[10] The choice of formulation and administration route is critical for in vivo studies.
Conclusion
SC-560 is a valuable research tool for inducing specific phenotypes such as apoptosis, cell cycle arrest, and inhibition of angiogenesis in cancer cells. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at exploring the therapeutic potential and underlying mechanisms of SC-560. Careful consideration of cell line-specific responses and appropriate experimental controls are essential for obtaining robust and reproducible results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Role of p21CIP1 as a determinant of SC-560 response in human HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of SC-560 in Combination with Cisplatin or Taxol on Angiogenesis in Human Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BioKB - Relationship - SC560 - inhibits - cell population proliferation [biokb.lcsb.uni.lu]
- 9. benchchem.com [benchchem.com]
- 10. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of SC-560 in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the use of SC-560, a highly selective inhibitor of cyclooxygenase-1 (COX-1), in tissue homogenates. These guidelines are intended to assist researchers in accurately measuring COX-1 activity and investigating its role in various physiological and pathological processes.
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the conversion of arachidonic acid to prostanoids, which are key biological mediators in inflammation, pain, and homeostasis.[1][2][3] There are two main isoforms of this enzyme: COX-1 and COX-2.[2][4] COX-1 is constitutively expressed in many tissues and is considered a "housekeeping" enzyme responsible for physiological functions.[2][4] In contrast, COX-2 is typically undetectable in most normal tissues but its expression is induced during inflammation.[1][4]
SC-560 is a potent and highly selective inhibitor of COX-1, making it an invaluable tool for distinguishing COX-1 and COX-2 activity in biological samples, including tissue homogenates.[5] Its selectivity allows for the specific investigation of COX-1's contribution to various biological processes and the effects of its inhibition.
Data Presentation
The inhibitory activity of SC-560 on COX-1 and COX-2 is summarized in the table below. The significant difference in the half-maximal inhibitory concentration (IC₅₀) highlights the compound's selectivity for COX-1.
| Compound | Target | IC₅₀ | Reference |
| SC-560 | COX-1 | 9 nM | [5] |
| SC-560 | COX-2 | 6.3 µM | [5] |
Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the specific point of inhibition by SC-560.
Caption: Arachidonic acid pathway and SC-560 inhibition of COX-1.
Experimental Protocols
This section details the necessary steps for preparing tissue homogenates and performing a COX-1 activity assay using SC-560.
I. Tissue Homogenate Preparation
This protocol is adapted from established methods for preparing tissue lysates for enzyme activity assays.[1][6][7]
Materials and Reagents:
-
Fresh or frozen tissue samples
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 0.1 M Tris-HCl (pH 7.8) containing 1 mM EDTA.[6] Alternatively, 50 mM Tris-HCl with 2 mM EDTA (pH 7.4) can be used.[7]
-
Protease inhibitor cocktail (optional, but recommended)[1][7]
-
Homogenizer (e.g., Potter-Elvehjem, Polytron, or Tissuelyser)[7]
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Tissue Collection and Washing:
-
Homogenization:
-
Centrifugation:
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the cytosolic and microsomal fractions where COX enzymes are located.[6] Avoid disturbing the pellet.
-
-
Protein Concentration Measurement:
-
Determine the protein concentration of the supernatant using a standard method such as the BCA assay.[1] This is crucial for normalizing enzyme activity.
-
-
Storage:
-
Use the supernatant for the COX-1 activity assay immediately. If not, aliquot and store at -80°C for future use. Samples are generally stable for at least one month at this temperature.[6]
-
II. COX-1 Activity Assay Using SC-560
This protocol utilizes a colorimetric or fluorometric method to measure the peroxidase activity of COX-1. SC-560 is used to specifically inhibit COX-1, allowing for the determination of its contribution to the total COX activity. This is a generalized protocol based on commercially available kits that use this principle.[1][6]
Materials and Reagents:
-
Tissue homogenate (supernatant from the previous protocol)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.8)[6]
-
Hemin (B1673052) (as a cofactor)[6]
-
Colorimetric or Fluorometric Probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (ADHP))[6][8]
-
SC-560 (COX-1 selective inhibitor)[1]
-
DMSO (for dissolving SC-560)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as per the manufacturer's instructions if using a kit.
-
Prepare a stock solution of SC-560 in DMSO. Further dilutions should be made in the assay buffer.
-
-
Assay Setup:
-
Set up the following wells in a 96-well plate in duplicate or triplicate:
-
Total COX Activity: Tissue homogenate + vehicle (DMSO).
-
COX-1 Inhibited: Tissue homogenate + SC-560.
-
Background Control: Boiled tissue homogenate (boil for 5 minutes, then centrifuge to remove precipitated protein).[6] This accounts for non-enzymatic reactions.
-
-
-
Incubation with Inhibitor:
-
To the "COX-1 Inhibited" wells, add SC-560 to the desired final concentration. A concentration of 100 nM should be sufficient for complete COX-1 inhibition without significantly affecting COX-2.
-
To the "Total COX Activity" and "Background Control" wells, add an equivalent volume of the vehicle (DMSO).
-
Pre-incubate the plate at room temperature or 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the colorimetric/fluorometric probe and hemin to all wells.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.[6]
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance or fluorescence per minute) for each well.
-
Subtract the rate of the background control from all other wells.
-
COX-1 activity is calculated as the difference between the total COX activity (vehicle-treated) and the activity remaining after inhibition with SC-560.
-
Normalize the activity to the protein concentration of the homogenate (e.g., in units/mg of protein).
-
Experimental Workflow Diagram
The logical flow of the experimental procedure is outlined below.
Caption: Workflow for determining COX-1 activity in tissue homogenates.
In Vivo Considerations
For in vivo studies, SC-560 can be administered orally.[5] Doses of 10-30 mg/kg have been shown to effectively inhibit COX-1 activity in rats.[5] However, it is important to note that SC-560 has low and formulation-dependent oral bioavailability and may exhibit kidney toxicity at higher doses.[5] Therefore, careful formulation and dose-response studies are recommended for in vivo applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mybiosource.com [mybiosource.com]
- 3. mdpi.com [mdpi.com]
- 4. Cyclooxygenase in normal human tissues – is COX-1 really a constitutive isoform, and COX-2 an inducible isoform? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. rbm.iqvia.com [rbm.iqvia.com]
- 8. interchim.fr [interchim.fr]
Application Notes and Protocols for SC-560 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of SC-560, a selective cyclooxygenase-1 (COX-1) inhibitor, in various animal models. This document includes detailed protocols, quantitative data summaries, and visualizations of the relevant signaling pathways to facilitate experimental design and execution.
Introduction
SC-560 is a potent and highly selective inhibitor of the COX-1 enzyme. It is a valuable tool for investigating the physiological and pathological roles of COX-1 in a variety of biological processes, including inflammation, pain, cancer, and cardiovascular function. Due to its low aqueous solubility, careful consideration of the formulation and administration route is crucial for achieving desired systemic exposure in animal models.[1]
Data Presentation: In Vivo Administration of SC-560
The following tables summarize key quantitative data for the administration of SC-560 in rat and mouse models, compiled from various studies.
Table 1: Pharmacokinetic Parameters of SC-560 in Rats
| Animal Model | Dose (mg/kg) | Route of Administration | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Sprague-Dawley Rat | 10 | Intravenous (i.v.) | Polyethylene glycol (PEG) 600 | - | - | 9704 ± 4038 | 100 | [2] |
| Sprague-Dawley Rat | 10 | Oral (p.o.) | Polyethylene glycol (PEG) 600 | 218.5 ± 86.9 | 1.00 ± 1.8 | 1203.4 ± 130.3 | <15 | [2] |
| Sprague-Dawley Rat | 10 | Oral (p.o.) | 1% Methylcellulose (MC) | 119.8 ± 15.5 | 2.0 ± 0 | 523 ± 208 | ~5 | [1][2] |
Data are presented as mean ± SD.
Table 2: Effective Doses of SC-560 in Various Animal Models
| Animal Model | Disease Model | Dose (mg/kg) | Route of Administration | Observed Effect | Reference |
| Wistar Rat | Healthy Gastric Mucosa | 20 | Oral (p.o.) | Inhibition of gastric 6-keto-PGF1α by 86% and platelet TXB2 by 89% without causing mucosal injury. | [3] |
| Sprague-Dawley Rat | Hepatopulmonary Syndrome (CBDL-induced) | Not specified, daily for 14 days | Not specified | Improved hypoxia and decreased intrapulmonary shunts. | [4] |
| Sprague-Dawley Rat | In vivo COX-1 inhibition | 10 and 30 | Oral (p.o.) | Complete inhibition of ionophore-stimulated TxB2 production. | [5] |
| Nude Mouse | Human Ovarian Cancer Xenograft | 3 (twice a day) | Intraperitoneal (i.p.) | Significant suppression of tumor growth. | [3] |
| Nude Mouse | Human Lung Cancer Xenograft | 40 (daily) or 200 (once every 5 days) | Oral gavage (i.g.) | Inhibition of tumor progression. | [6][7] |
Experimental Protocols
Protocol 1: Preparation of SC-560 for Oral Administration in Rodents
This protocol is adapted from a formulation that enhances the bioavailability of the poorly soluble SC-560.
Materials:
-
SC-560 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution in DMSO: Dissolve SC-560 in DMSO to create a concentrated stock solution (e.g., 30 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
Prepare the vehicle: In a sterile tube, combine the following in the specified order, mixing thoroughly after each addition:
-
400 µL of PEG300
-
50 µL of Tween-80
-
-
Combine stock solution and vehicle: To prepare a 1 mL working solution, add 100 µL of the SC-560 DMSO stock solution to the PEG300 and Tween-80 mixture. Vortex until the solution is clear and homogenous.
-
Final dilution with saline: Add 450 µL of saline to the mixture to bring the total volume to 1 mL. Vortex thoroughly. This will yield a clear solution ready for administration.[5]
Note: The final concentration of the working solution should be calculated based on the desired dosage and the average weight of the animals. Always prepare fresh on the day of the experiment.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared SC-560 solution
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches with a ball tip for adult mice)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[8][9]
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and align the esophagus and stomach. The body should be held in a vertical position.[10]
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[11]
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly down the esophagus without any resistance.[12]
-
-
Administration: Once the needle is at the predetermined depth, slowly and steadily depress the syringe plunger to administer the SC-560 solution.[12]
-
Withdrawal and Recovery: After administration, gently withdraw the needle in a straight line. Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.[8]
Signaling Pathways and Experimental Workflows
SC-560 Mechanism of Action and Downstream Effects
SC-560 exerts its effects by selectively inhibiting the COX-1 enzyme, which is responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs). Prostaglandins are key signaling molecules involved in inflammation, angiogenesis, and cell proliferation. By blocking COX-1, SC-560 reduces the production of PGs, which in turn down-regulates pro-inflammatory and pro-angiogenic pathways, including those mediated by NF-κB and VEGF.[4][5]
Caption: SC-560 inhibits COX-1, reducing prostaglandin (B15479496) synthesis and downstream NF-κB and VEGF signaling.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the efficacy of SC-560 in an animal model of disease, such as an inflammation or cancer model.
Caption: A generalized workflow for assessing the in vivo efficacy of SC-560 in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of SC-560 in Combination with Cisplatin or Taxol on Angiogenesis in Human Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of COX inhibitors on VEGF-induced retinal vascular leakage and experimental corneal and choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Voluntary oral administration of drugs in mice [protocols.io]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: SC-560 in Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-560 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme pivotal in the conversion of arachidonic acid to prostaglandins (B1171923).[1] While much of the research on SC-560 has been conducted in traditional 2D cell culture and animal models, its application in three-dimensional (3D) organoid systems presents a novel avenue for investigating the role of the COX-1 pathway in tissue homeostasis, disease progression, and regenerative medicine. Organoids, with their ability to recapitulate the complex architecture and cellular heterogeneity of native organs, offer a more physiologically relevant model for studying the effects of targeted inhibitors like SC-560.
These application notes provide a comprehensive overview of the rationale and methodologies for utilizing SC-560 in organoid culture, with a focus on intestinal and cancer organoid models.
Mechanism of Action and Rationale for Use in Organoids
SC-560 exerts its biological effects by selectively inhibiting the COX-1 enzyme, thereby blocking the synthesis of prostaglandins, most notably Prostaglandin E2 (PGE2).[1] The COX-1/PGE2 signaling axis is integral to various physiological processes within the gastrointestinal tract and in the tumor microenvironment.
-
Intestinal Organoids: In intestinal crypts, COX-1 is constitutively expressed and plays a crucial role in maintaining mucosal integrity.[2][3] PGE2, a downstream product of COX-1 activity, is essential for the survival and proliferation of intestinal stem cells.[4] Studies have shown that PGE2 promotes the growth and viability of colonic organoids and can rescue intestinal stem cells from damage.[5][6] Therefore, SC-560 can be employed in intestinal organoid cultures to:
-
Investigate the specific role of COX-1 in intestinal stem cell self-renewal and differentiation.
-
Model diseases characterized by impaired mucosal healing.
-
Screen for compounds that can restore epithelial integrity in the presence of COX-1 inhibition.
-
-
Cancer Organoids: The role of COX-1 in cancer is multifaceted. In several cancer types, including hepatocellular carcinoma, COX-1 is expressed and contributes to tumor cell proliferation and survival.[7] Inhibition of COX-1 by SC-560 has been demonstrated to suppress cancer cell growth and induce apoptosis in 2D culture.[7] In the context of cancer organoids, SC-560 can be utilized to:
-
Assess the dependency of patient-derived tumor organoids on the COX-1 pathway for growth and survival.
-
Evaluate the efficacy of SC-560 as a potential therapeutic agent, alone or in combination with other anti-cancer drugs.
-
Study the mechanisms of resistance to COX-1 inhibition in a 3D tumor model.
-
Data Summary
The following tables summarize key quantitative data regarding SC-560 and the related COX-1/PGE2 pathway from in vitro studies. These values can serve as a starting point for designing experiments in organoid cultures.
| Parameter | Value | Cell Type/System | Reference |
| SC-560 IC₅₀ (COX-1) | 9 nM | Purified enzyme | [1] |
| SC-560 IC₅₀ (COX-2) | 6.3 µM | Purified enzyme | [1] |
| Effective Concentration (2D Culture) | 5 - 200 µM (for growth inhibition) | Human hepatocellular carcinoma cells | [1] |
| PGE2 Concentration for Organoid Support | 10 µM | Mouse colonic organoids | [6] |
Table 1: In Vitro Efficacy of SC-560 and Prostaglandin E2
| Effect of SC-560 on Cancer Cells (2D Culture) | Observation | Cell Line | Reference |
| Cell Proliferation | Dose- and time-dependent inhibition | Human hepatocellular carcinoma | [7] |
| Apoptosis | Induction in a dose-dependent manner | Human hepatocellular carcinoma | [7] |
| Colony Formation | Inhibition in soft agar | Human hepatocellular carcinoma | [7] |
| Anti-apoptotic Proteins (Survivin, XIAP) | Decreased levels | Human hepatocellular carcinoma | [7] |
| Caspase-3 and -7 | Activation | Human hepatocellular carcinoma | [7] |
Table 2: Documented Effects of SC-560 on Cancer Cell Lines
Experimental Protocols
The following protocols are generalized for the application of SC-560 in 3D organoid culture and are adapted from standard organoid drug screening methodologies. It is critical to optimize these protocols for your specific organoid type and experimental question.
Protocol 1: General Protocol for SC-560 Treatment of Organoids
1. Materials:
- Established organoid culture (e.g., intestinal or tumor organoids) in basement membrane matrix (e.g., Matrigel®)
- Organoid culture medium appropriate for the specific organoid type
- SC-560 (powder or stock solution in a suitable solvent like DMSO)
- Multi-well culture plates (e.g., 24-well or 96-well)
- Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
- Phosphate-buffered saline (PBS)
- Cell recovery solution (e.g., Corning® Cell Recovery Solution)
2. Procedure:
Protocol 2: Assessment of Apoptosis in SC-560 Treated Organoids
1. Materials:
- Organoids treated with SC-560 as described in Protocol 1.
- Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
- Cell dissociation reagent (e.g., TrypLE™, Accutase™).
- Flow cytometer.
- Fluorescence microscope.
- Caspase-Glo® 3/7 Assay System (Promega).
2. Procedure (Flow Cytometry):
3. Procedure (Caspase Activity Assay):
Visualizations
Signaling Pathway
Caption: The COX-1 signaling pathway and the inhibitory action of SC-560.
Experimental Workflow
Caption: Workflow for testing the effects of SC-560 on organoid cultures.
Logical Relationship
Caption: Logical flow of SC-560's mechanism leading to potential organoid outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Roles of COX-1 and COX-2 in gastrointestinal pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX-1 and 2, intestinal integrity, and pathogenesis of nonsteroidal anti-inflammatory drug enteropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crypt stem cell survival in the mouse intestinal epithelium is regulated by prostaglandins synthesized through cyclooxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 promotes intestinal repair through an adaptive cellular response of the epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of 2- and 3-series E-prostaglandins on in vitro expansion of Lgr5+ colonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SC-560 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-560 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme critical in the conversion of arachidonic acid to prostanoids.[1][2][3] These lipid mediators are involved in a variety of physiological and pathological processes, including inflammation and pain.[2][3] Due to its high selectivity, SC-560 serves as an invaluable pharmacological tool for elucidating the specific roles of COX-1 in these processes and for the discovery of novel therapeutic agents targeting this enzyme. This document provides detailed application notes and protocols for the use of SC-560 in high-throughput screening (HTS) assays designed to identify and characterize new COX-1 inhibitors.
Mechanism of Action
SC-560 is a diaryl heterocycle compound that exhibits its inhibitory effect by blocking the active site of the COX-1 enzyme.[2][4] This action prevents the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins (B1171923) and thromboxanes.[2][3] The selectivity of SC-560 for COX-1 over its isoform, COX-2, is a key feature, allowing for the specific investigation of COX-1-mediated pathways.
Quantitative Data
The inhibitory potency and selectivity of SC-560 are summarized in the table below, providing key quantitative metrics for experimental design and data interpretation in HTS assays.
| Parameter | Value | Enzyme | Reference |
| IC50 | 9 nM | Human COX-1 | [1][3] |
| IC50 | 6.3 µM | Human COX-2 | [1][3] |
| Selectivity (COX-2 IC50 / COX-1 IC50) | ~700-1000 fold | - | [1][2][3] |
Signaling Pathway
The inhibition of COX-1 by SC-560 disrupts the synthesis of prostaglandins, which are key signaling molecules in numerous cellular pathways. A simplified diagram of the COX-1 signaling pathway and the point of inhibition by SC-560 is provided below.
Caption: Inhibition of COX-1 by SC-560 blocks prostanoid synthesis.
High-Throughput Screening Protocol
This protocol is a generalized procedure based on commercially available COX-1 inhibitor screening assays that utilize SC-560 as a positive control.[5][6] It is designed for a 96-well plate format and can be adapted for higher density formats.
Materials and Reagents
-
SC-560 (COX-1 Inhibitor Control)
-
Test Compounds
-
Recombinant Human COX-1 Enzyme
-
COX Assay Buffer
-
COX Cofactor
-
Arachidonic Acid (Substrate)
-
Fluorometric Probe (e.g., ADHP)
-
Heme
-
DMSO (for dissolving compounds)
-
96-well white opaque microplates
-
Multi-channel pipette
-
Fluorescence plate reader
Experimental Workflow
The following diagram illustrates the major steps in a typical HTS workflow for identifying COX-1 inhibitors.
Caption: A typical workflow for a COX-1 inhibitor HTS assay.
Detailed Protocol
1. Preparation of Reagents:
-
Test Compounds and SC-560 Control: Dissolve test compounds and SC-560 in DMSO to create stock solutions. Serially dilute in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Reaction Master Mix: Prepare a master mix containing COX Assay Buffer, COX Cofactor, COX Probe, and COX-1 enzyme. The volumes should be calculated based on the number of wells to be assayed. Keep the master mix on ice until use.
2. Assay Procedure:
-
Compound Addition: Add 10 µL of the diluted test compounds, SC-560 control, or vehicle (assay buffer with DMSO) to the appropriate wells of a 96-well plate.
-
Sample Wells: Test compounds.
-
Positive Control Wells: SC-560.
-
Negative Control (100% Activity) Wells: Vehicle.
-
Background Wells: Vehicle (no enzyme to be added later, or boiled enzyme).
-
-
Enzyme Addition: Add 80 µL of the Reaction Master Mix to all wells except the background wells. For background wells, add a corresponding volume of master mix without the enzyme.
-
Reaction Initiation: Pre-set the fluorescence plate reader to the appropriate settings (Excitation/Emission wavelengths specific to the probe, e.g., 535/587 nm). Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
3. Data Acquisition and Analysis:
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity at 25°C for 5-10 minutes.
-
Calculation of Percent Inhibition:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test compound concentration using the following formula:
% Inhibition = [ (Slope of Negative Control - Slope of Sample) / Slope of Negative Control ] * 100
-
-
IC50 Determination: For compounds that show significant inhibition, perform a dose-response analysis by plotting the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Applications and Further Research
SC-560's utility extends beyond its use as a control in HTS. It is a critical tool for:
-
Target Validation: Confirming the role of COX-1 in various disease models.
-
Mechanism of Action Studies: Investigating the downstream effects of selective COX-1 inhibition on cellular signaling pathways.[4][7]
-
In Vivo Studies: Exploring the physiological and pathological roles of COX-1 in animal models.[3][8] Studies have shown SC-560 to be orally bioavailable.[3]
The anti-tumor and pro-apoptotic effects of SC-560 observed in human hepatocellular carcinoma cells suggest potential therapeutic implications for COX-1 inhibitors in cancer treatment.[7]
Conclusion
SC-560 is an indispensable tool for research and drug discovery focused on the COX-1 enzyme. Its high potency and selectivity, combined with its utility in HTS assays, enable the efficient identification and characterization of novel COX-1 inhibitors. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize SC-560 in their screening campaigns and to further explore the therapeutic potential of targeting COX-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. assaygenie.com [assaygenie.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SC-560 in Ex Vivo Tissue Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SC-560, a selective cyclooxygenase-1 (COX-1) inhibitor, in ex vivo tissue studies. This document outlines the mechanism of action of SC-560, presents its inhibitory activity, and offers detailed protocols for its application in various ex vivo tissue models, including neuronal, synovial, vascular, and intestinal tissues.
Introduction to SC-560
SC-560 is a potent and highly selective inhibitor of the COX-1 enzyme, a key component in the prostaglandin (B15479496) synthesis pathway.[1] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (B1171923) and thromboxanes.[2] While both enzymes are involved in inflammation, COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining physiological functions.[3] SC-560's high selectivity for COX-1 makes it a valuable tool for investigating the specific roles of this enzyme isoform in various physiological and pathological processes.
Mechanism of Action
SC-560 exerts its inhibitory effect by binding to the active site of the COX-1 enzyme, thereby preventing the conversion of arachidonic acid to PGH2. This, in turn, blocks the downstream synthesis of prostaglandins such as prostaglandin E2 (PGE2). The selectivity of SC-560 for COX-1 over COX-2 allows researchers to dissect the specific contributions of COX-1-mediated prostaglandin production in ex vivo tissue models.
Quantitative Data on SC-560 Activity
The inhibitory potency of SC-560 is well-characterized, demonstrating significant selectivity for COX-1.
| Enzyme | IC50 | Reference |
| COX-1 | 9 nM | [1] |
| COX-2 | 6.3 µM | [1] |
This approximate 700-fold selectivity makes SC-560 a precise tool for targeting COX-1 activity in experimental settings.[2]
Signaling Pathway of Prostaglandin Synthesis
The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by SC-560.
Experimental Protocols for Ex Vivo Tissue Studies
The following are generalized protocols for preparing and treating various ex vivo tissues with SC-560. It is crucial to adapt these protocols to the specific tissue type and experimental question.
General Experimental Workflow
The diagram below outlines a typical workflow for an ex vivo tissue study involving SC-560.
Protocol 1: Ex Vivo Brain Slice Culture and SC-560 Treatment
This protocol is adapted from methods for preparing cortical slices to study prostaglandin release.
Materials:
-
SC-560 (soluble in DMSO)
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
-
Vibratome or tissue chopper
-
Culture inserts and plates
-
Stimulating agent (e.g., lipopolysaccharide (LPS))
-
PGE2 ELISA kit
Procedure:
-
Tissue Preparation:
-
Rapidly dissect the brain region of interest (e.g., cortex, hippocampus) from a euthanized animal and place it in ice-cold, oxygenated aCSF.
-
Section the tissue into 300-400 µm thick slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Ex Vivo Culture and Treatment:
-
Place individual brain slices onto culture inserts in a 6-well plate containing pre-warmed culture medium.
-
Pre-incubate the slices for a designated period to establish a stable baseline of prostaglandin release.
-
Prepare a stock solution of SC-560 in DMSO. Dilute the stock solution in the culture medium to the desired final concentrations (e.g., 1 nM - 1 µM). A vehicle control (DMSO) should be run in parallel.
-
Replace the medium with the SC-560 containing medium or vehicle control and incubate for 30-60 minutes.
-
-
Stimulation and Sample Collection:
-
After pre-incubation with SC-560, add the stimulating agent (e.g., 10 ng/mL LPS) to the culture medium.
-
Incubate for the desired time period (e.g., 24 hours).
-
Collect the culture supernatant for prostaglandin analysis.
-
The tissue slices can be harvested for protein or RNA analysis.
-
-
Analysis:
-
Measure the concentration of PGE2 in the culture supernatant using a commercial ELISA kit.
-
Expected Results:
SC-560 is expected to significantly inhibit the basal and stimulated release of PGE2 from the brain slices in a concentration-dependent manner.
Protocol 2: Ex Vivo Synovial Tissue Explant Culture
This protocol is based on general methods for culturing synovial tissue from patients with rheumatoid arthritis or animal models of arthritis.
Materials:
-
SC-560
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin)
-
Biopsy punch or scalpel
-
Culture plates
-
Stimulating agent (e.g., IL-1β, TNF-α)
-
PGE2 ELISA kit
Procedure:
-
Tissue Preparation:
-
Obtain synovial tissue biopsies and place them in sterile, ice-cold phosphate-buffered saline (PBS).
-
Under sterile conditions, dissect the tissue into small explants (approximately 2-3 mm³).
-
-
Ex Vivo Culture and Treatment:
-
Place individual explants in a 24-well plate with complete culture medium.
-
Allow the explants to equilibrate in culture for 24 hours.
-
Prepare SC-560 dilutions in fresh culture medium.
-
Replace the medium with SC-560 containing medium or vehicle control and pre-incubate for 1-2 hours.
-
-
Stimulation and Sample Collection:
-
Add a pro-inflammatory stimulus (e.g., 10 ng/mL IL-1β) to the wells.
-
Incubate for 24-48 hours.
-
Collect the culture supernatant for PGE2 measurement.
-
-
Analysis:
-
Determine the PGE2 concentration in the supernatant using an ELISA kit.
-
Protocol 3: Ex Vivo Aortic Ring Culture
This protocol is based on the aortic ring assay, a common ex vivo model for angiogenesis, which can be adapted to study vascular prostaglandin production.
Materials:
-
SC-560
-
Basal medium (e.g., M199 or EBM-2) with supplements
-
Collagen I gel
-
Culture plates
-
Stimulating agent (e.g., Vascular Endothelial Growth Factor (VEGF))
-
PGE2 ELISA kit
Procedure:
-
Tissue Preparation:
-
Harvest the thoracic aorta from a euthanized animal and place it in ice-cold basal medium.
-
Remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.
-
-
Ex Vivo Culture and Treatment:
-
Coat the wells of a 24-well plate with a layer of collagen I gel.
-
Place one aortic ring in the center of each well and embed it with another layer of collagen I.
-
Add basal medium to each well.
-
Prepare SC-560 dilutions in the basal medium.
-
Replace the medium with SC-560 containing medium or vehicle control.
-
-
Stimulation and Sample Collection:
-
Add a stimulating agent like VEGF (e.g., 50 ng/mL) to induce sprouting and prostaglandin release.
-
Incubate for the desired period (e.g., 3-7 days), replacing the medium every 2-3 days.
-
Collect the conditioned medium at each time point for PGE2 analysis.
-
-
Analysis:
-
Measure PGE2 levels in the collected medium using an ELISA kit.
-
Protocol 4: Ex Vivo Intestinal Tissue Explant Culture
This protocol is based on methods for culturing intestinal biopsies to study mucosal responses.
Materials:
-
SC-560
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Biopsy forceps or scalpel
-
Culture plates with inserts
-
Stimulating agent (e.g., bacterial flagellin)
-
PGE2 ELISA kit
Procedure:
-
Tissue Preparation:
-
Obtain intestinal biopsies (e.g., from the colon or small intestine) and place them in ice-cold, sterile PBS.
-
Orient the biopsies on a small piece of sterile filter paper with the mucosal side up.
-
-
Ex Vivo Culture and Treatment:
-
Place the filter paper with the biopsy onto a culture insert in a 12-well plate containing complete culture medium.
-
Allow the tissue to stabilize in culture for a few hours.
-
Prepare SC-560 dilutions in fresh culture medium.
-
Replace the medium with SC-560 containing medium or vehicle control and pre-incubate for 1 hour.
-
-
Stimulation and Sample Collection:
-
Add a relevant stimulus to the medium (e.g., flagellin (B1172586) to mimic bacterial stimulation).
-
Incubate for 24 hours.
-
Collect the culture medium for PGE2 analysis.
-
-
Analysis:
-
Measure the concentration of PGE2 in the medium using an ELISA kit.
-
Data Presentation
All quantitative data should be presented in a clear and organized manner. Below is a template for tabulating results from an ex vivo experiment with SC-560.
Table 1: Effect of SC-560 on Stimulated PGE2 Production in Ex Vivo [Tissue Type]
| Treatment Group | SC-560 Concentration | PGE2 Concentration (pg/mL) | % Inhibition |
| Vehicle Control | 0 | [Value ± SEM] | 0 |
| Stimulated | 0 | [Value ± SEM] | - |
| SC-560 + Stimulated | [Conc. 1] | [Value ± SEM] | [Value] |
| SC-560 + Stimulated | [Conc. 2] | [Value ± SEM] | [Value] |
| SC-560 + Stimulated | [Conc. 3] | [Value ± SEM] | [Value] |
Conclusion
SC-560 is a powerful research tool for elucidating the specific functions of COX-1 in various tissues. The protocols provided here offer a starting point for designing and conducting ex vivo experiments to investigate the role of COX-1-derived prostaglandins in health and disease. Careful optimization of tissue culture conditions and SC-560 concentrations will be essential for obtaining robust and reproducible results.
References
- 1. Prostaglandin synthetase activity from human rheumatoid synovial microsomes. Effect of 'aspirin-like' drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of 2- and 3-series E-prostaglandins on in vitro expansion of Lgr5+ colonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 promotes intestinal repair through an adaptive cellular response of the epithelium | The EMBO Journal [link.springer.com]
Application Note: Quantitative Analysis of SC-560 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of SC-560, a selective cyclooxygenase-1 (COX-1) inhibitor, in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method was validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of SC-560.
Introduction
SC-560 is a potent and selective inhibitor of cyclooxygenase-1 (COX-1) with an IC50 of 9 nM.[1][2] It is structurally related to the COX-2 inhibitor celecoxib.[3] The selective inhibition of COX-1 makes SC-560 a valuable tool for investigating the physiological and pathological roles of COX-1. To support preclinical and clinical development, a reliable and sensitive analytical method for the quantification of SC-560 in biological matrices is essential. This application note presents a detailed protocol for an LC-MS/MS method for the determination of SC-560 in human plasma.
Experimental
Materials and Reagents
-
SC-560 analytical standard (≥98% purity)
-
Celecoxib (Internal Standard, IS) (≥98% purity)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard Solutions
Stock Solutions (1 mg/mL): Accurately weigh and dissolve SC-560 and Celecoxib (IS) in methanol to prepare individual stock solutions of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the SC-560 stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control (QC) samples.
Internal Standard Working Solution (100 ng/mL): Dilute the Celecoxib stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL Celecoxib).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 1.0 | 80 | 20 |
| 4.0 | 10 | 90 |
| 5.0 | 10 | 90 |
| 5.1 | 80 | 20 |
| 7.0 | 80 | 20 |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| SC-560 | 353.1 | 214.1 | 0.1 | 30 | 25 |
| 353.1 | 186.1 | 0.1 | 30 | 35 | |
| Celecoxib (IS) | 382.2 | 316.1 | 0.1 | 35 | 20 |
| 382.2 | 214.1 | 0.1 | 35 | 30 |
Note: The optimal cone voltage and collision energy should be determined by infusing the individual compounds into the mass spectrometer.
Results and Discussion
Method Validation
The developed LC-MS/MS method was validated for linearity, accuracy, precision, and recovery.
Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for SC-560 in human plasma. A linear regression with a weighting factor of 1/x² was used, and the correlation coefficient (r²) was consistently >0.99.
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (low, medium, and high). The results are summarized in Table 3.
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |
| Low | 5 | 4.8 | 102.5 | 6.2 | 101.8 |
| Medium | 100 | 3.5 | 98.7 | 4.9 | 99.2 |
| High | 800 | 2.9 | 101.1 | 4.1 | 100.5 |
Recovery: The extraction recovery of SC-560 from human plasma was determined at three QC levels and was found to be consistent and reproducible. The average recovery was approximately 85%.
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of SC-560.
Caption: SC-560 inhibits the COX-1 signaling pathway.
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the quantitative analysis of SC-560 in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals working with this selective COX-1 inhibitor. The provided experimental protocols and diagrams offer a comprehensive guide for the implementation of this method in a laboratory setting.
References
Best Practices for the Application of SC-560: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-560 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme implicated in a variety of physiological and pathological processes including inflammation, tumorigenesis, and angiogenesis. This document provides detailed application notes and experimental protocols for the effective use of SC-560 in preclinical research. It is intended to guide researchers, scientists, and drug development professionals in designing and executing experiments to investigate the biological effects of SC-560. The protocols provided herein cover both in vitro and in vivo applications, with a focus on cancer biology. Furthermore, key signaling pathways affected by SC-560 are illustrated to provide a mechanistic context for its activity.
Introduction to SC-560
SC-560, with the chemical name 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, is a member of the diaryl heterocycle class of compounds and is structurally related to the COX-2 inhibitor, celecoxib.[1] It exhibits a high degree of selectivity for COX-1 over COX-2, making it a valuable tool for dissecting the specific roles of COX-1 in various biological systems. While COX-2 has been extensively studied for its role in cancer, emerging evidence suggests that COX-1 also plays a significant role in the development and progression of several cancers, including hepatocellular, ovarian, and colon cancers.[1][2] SC-560 has been shown to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis in various cancer models.[2]
Mechanism of Action
The primary mechanism of action of SC-560 is the potent and selective inhibition of the cyclooxygenase-1 (COX-1) enzyme.[3] COX-1 is a key enzyme in the prostanoid synthesis pathway, responsible for the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2). PGH2 is a precursor to a variety of biologically active lipids, including prostaglandins (B1171923) (such as PGE2) and thromboxanes. By inhibiting COX-1, SC-560 effectively reduces the production of these prostanoids, which are known to be involved in mediating inflammation, cell proliferation, and angiogenesis. Downstream of COX-1 inhibition, SC-560 has been observed to modulate signaling pathways including the nuclear factor-kappa B (NF-κB) and vascular endothelial growth factor (VEGF) pathways, which are critical for tumor growth and survival.[4]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy and selectivity of SC-560 from various preclinical studies.
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC50 | Human COX-1 | 9 nM | [3] |
| Human COX-2 | 6.3 µM | [3] | |
| Tumor Growth Inhibition | Ovarian Cancer Xenograft (SKOV-3) | 44.67% reduction in tumor size (Day 28) | |
| Cell Proliferation Inhibition | Human Lung Cancer (A549) | >50% inhibition at 100 µM (48h) | [5] |
| Human Lung Cancer (H358) | >50% inhibition at 100 µM (48h) | [5] | |
| Human Lung Cancer (H460) | >50% inhibition at 150 µM (48h) | [5] | |
| Apoptosis Induction | Ovarian Cancer Xenograft (SKOV-3) | Apoptotic rate of 56.00 ± 5.23% | [5] |
Table 1: In Vitro and In Vivo Efficacy of SC-560. This table presents the half-maximal inhibitory concentration (IC50) of SC-560 against COX-1 and COX-2, demonstrating its selectivity. It also includes data on its anti-proliferative and pro-apoptotic effects in cancer models.
Experimental Protocols
The following are detailed protocols for common applications of SC-560 in a research setting.
In Vitro Protocols
This protocol is designed to assess the effect of SC-560 on the proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, H460, SKOV-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
SC-560 (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
SC-560 Treatment:
-
Prepare serial dilutions of SC-560 in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the SC-560 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest SC-560 concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
This assay assesses the long-term proliferative capacity of single cells after treatment with SC-560.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SC-560 (stock solution in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500 cells/well) in 6-well plates containing 2 mL of complete medium.
-
Allow the cells to attach overnight.
-
-
SC-560 Treatment:
-
Treat the cells with various concentrations of SC-560.
-
Incubate the plates for 10-14 days, changing the medium with fresh SC-560 every 2-3 days.
-
-
Colony Staining:
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.
-
Incubate for 10-30 minutes at room temperature.
-
Wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Colony Counting:
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment group.
-
In Vivo Protocol
This protocol describes the use of SC-560 in a preclinical model of ovarian cancer.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
SKOV-3 human ovarian cancer cells
-
Matrigel
-
SC-560
-
Vehicle for SC-560 (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest SKOV-3 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
SC-560 Treatment:
-
When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer SC-560 by intraperitoneal (i.p.) injection at a dose of 6 mg/kg/day.[2] The control group should receive the vehicle alone.
-
Treat the mice for a predetermined period (e.g., 21 days).[2]
-
-
Endpoint Analysis:
-
Monitor tumor volume and body weight of the mice throughout the experiment.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumor tissue can be processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or gene expression analysis).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways influenced by SC-560 and a typical experimental workflow.
Signaling Pathway Diagrams
Caption: SC-560 inhibits COX-1, blocking prostaglandin synthesis and downstream effects.
Caption: SC-560's downstream effects on NF-κB and VEGF pathways, impacting tumor growth.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro experiments using SC-560.
Conclusion
SC-560 is a powerful research tool for investigating the specific functions of COX-1 in health and disease. Its high selectivity allows for the targeted inhibition of COX-1, enabling researchers to delineate its contributions to complex biological processes such as cancer progression. The protocols and data presented in this document are intended to serve as a comprehensive resource for the scientific community, facilitating the design of robust and reproducible experiments. As with any experimental work, it is crucial to optimize conditions for specific cell lines and animal models to ensure the validity and reliability of the findings.
References
- 1. Characterization of ovarian cancer cell lines as in vivo models for preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of SC-560 in combination with cisplatin or taxol on angiogenesis in human ovarian cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. clinicsofoncology.org [clinicsofoncology.org]
Troubleshooting & Optimization
SC-560 not showing expected effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with SC-560, a selective cyclooxygenase-1 (COX-1) inhibitor.
Troubleshooting Guide
Question: My SC-560 is not showing the expected inhibitory effect on my target.
Possible Cause 1: Suboptimal Compound Solubility and Bioavailability
SC-560 has low aqueous solubility, which can lead to poor bioavailability in both in vitro and in vivo experiments.[1][2]
Suggested Solution:
-
Review your formulation protocol. For in vivo studies, a common formulation involves dissolving SC-560 in a vehicle such as polyethylene (B3416737) glycol (PEG) 600 or a mixture of DMSO, PEG300, Tween-80, and saline.[3] It's crucial to ensure the compound is fully dissolved. Sonication or gentle heating can aid dissolution.[3]
-
Confirm solubility in your specific experimental setup. The solubility of SC-560 in water is very low, estimated at 0.3 ± 0.1 μg/ml.[1]
-
Consider the route of administration. Oral bioavailability of SC-560 can be low and dependent on the formulation.[2][3] Intravenous administration might provide more consistent results if oral delivery is proving unreliable.[3]
Question: I am observing effects that suggest non-selective COX inhibition, even though SC-560 is reported to be COX-1 selective.
Possible Cause 1: Concentration-Dependent Selectivity
While SC-560 is highly selective for COX-1 at lower concentrations, its selectivity can decrease at higher concentrations.
Suggested Solution:
-
Perform a dose-response curve. This will help determine the optimal concentration range for selective COX-1 inhibition in your specific cell type or model system.
-
Compare with a known non-selective COX inhibitor and a selective COX-2 inhibitor. This will help to contextualize the effects you are observing.
Possible Cause 2: Cell-Type Specific Effects
It has been reported that in whole cells, SC-560 can act as a non-selective COX inhibitor, contrary to its high selectivity in cell-free enzyme assays.[4] The exact mechanism for this difference has not been fully elucidated.[4]
Suggested Solution:
-
Validate your findings in a cell-free assay. If possible, test the effect of SC-560 on purified COX-1 and COX-2 enzymes to confirm its selectivity under your experimental conditions.
-
Carefully review the literature for studies using similar cell types. The response to SC-560 may vary significantly between different cellular contexts.
Frequently Asked Questions (FAQs)
What is the mechanism of action of SC-560?
SC-560 is a potent and selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[3][4] It belongs to the diaryl heterocycle class of COX inhibitors.[4] By inhibiting COX-1, SC-560 blocks the conversion of arachidonic acid to prostaglandins, such as prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2 (TxB2).[3]
What are the typical IC50 values for SC-560?
The inhibitory potency of SC-560 is significantly higher for COX-1 compared to COX-2.
| Enzyme | IC50 Value |
| COX-1 | 9 nM[3][4] |
| COX-2 | 6.3 µM[3][4] |
This represents an approximately 700- to 1,000-fold selectivity for COX-1 over COX-2 in cell-free enzyme assays.[3][4]
What are some reported off-target effects of SC-560?
While primarily known for its COX-1 inhibition, some studies suggest potential off-target effects or activities beyond COX-1, particularly at higher concentrations or in specific biological contexts. For instance, in hepatocellular carcinoma cells, SC-560 has been shown to induce apoptosis by decreasing the levels of anti-apoptotic proteins like survivin and XIAP and activating caspases 3 and 7.[3][5] It is important to consider these potential non-COX-1-mediated effects when interpreting experimental results.
What are the recommended storage conditions for SC-560?
For long-term storage, SC-560 powder should be kept at -20°C.[3] When dissolved in a solvent, it should be stored at -80°C.[3] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3]
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is adapted from a study on human hepatocellular carcinoma cells.[3]
-
Cell Seeding: Plate cells (e.g., HuH-6 or HA22T/VGH) in 96-well plates at a density of 5,000 cells per well.
-
Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of SC-560 (e.g., 5, 10, 25, 50, 100, 200 μM). A vehicle control (e.g., DMSO) should be included.
-
Incubation: Culture the cells for the desired time period (e.g., 72 hours).
-
Viability Assessment: At the end of the treatment period, assess cell viability using a suitable method, such as the MTS assay.
In Vivo Administration in Rats
This protocol is based on pharmacokinetic studies in Sprague-Dawley rats.[3]
-
Formulation Preparation: Prepare a working solution of SC-560. For example, to achieve a 3 mg/mL solution, add 100 μL of a 30 mg/mL DMSO stock solution to 400 μL of PEG300, mix, then add 50 μL of Tween-80, mix again, and finally add 450 μL of saline.[3]
-
Administration: For oral administration, a typical dose is 10 mg/kg.[3][4] For intravenous administration, a similar dose can be used.[3]
-
Sample Collection: Collect blood samples at various time points post-administration to analyze the pharmacokinetics of SC-560.
Visualizations
Caption: Mechanism of action of SC-560 as a selective COX-1 inhibitor.
Caption: Troubleshooting workflow for unexpected results with SC-560.
References
- 1. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-1-selective inhibitor SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing SC-560 concentration for experiment
Welcome to the technical support center for SC-560, a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is SC-560 and what is its primary mechanism of action?
A1: SC-560 is a diaryl heterocycle compound that functions as a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1][2] COX-1 is a key enzyme in the conversion of arachidonic acid to prostaglandin (B15479496) H2, a precursor for various prostaglandins (B1171923) and thromboxanes involved in physiological and inflammatory processes. SC-560 shows significantly higher selectivity for COX-1 over its isoform, COX-2.[2][3]
Q2: What is the recommended starting concentration for my in vitro experiment?
A2: The optimal concentration of SC-560 is cell-type and assay-dependent. A good starting point is to perform a dose-response experiment. Based on published data, concentrations for cell-based assays typically range from 5 µM to 200 µM.[3] For instance, studies on human hepatocellular carcinoma (HCC) cells have utilized concentrations of 5, 10, 25, 50, 100, and 200 µM to assess effects on cell viability.[3] Another study observed apoptotic effects in HuH-6 cells at 40 µM.[4] The IC50 value for COX-1 is approximately 9 nM in cell-free assays, but higher concentrations are generally required for cellular effects.[2][3]
Q3: How do I prepare a stock solution of SC-560?
A3: SC-560 has low aqueous solubility.[1] Therefore, a stock solution should be prepared in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent. SC-560 is soluble in DMSO at concentrations greater than 20 mg/mL.
-
Preparation: To prepare a 10 mM stock solution, dissolve 3.53 mg of SC-560 (Molecular Weight: 352.74 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C for long-term stability (up to 3 years).[3] When preparing working solutions, ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: My experimental results are inconsistent or show no effect. What are some common troubleshooting steps?
A4:
-
Confirm Compound Activity: Ensure the SC-560 is active. If possible, test its activity in a cell-free COX-1 enzymatic assay.
-
Check Solubility: SC-560 is poorly soluble in water.[1] When diluting your DMSO stock into aqueous media, ensure the compound does not precipitate. Visually inspect the media for any signs of precipitation. Sonication can sometimes help to dissolve the compound.
-
Optimize Concentration: The required concentration for observing an effect in whole cells is often significantly higher than the enzymatic IC50. Perform a broad dose-response curve (e.g., 0.1 µM to 200 µM) to identify the optimal working concentration for your specific cell line and endpoint.
-
Incubation Time: The effects of SC-560 can be time-dependent.[5] Consider varying the incubation time (e.g., 24, 48, 72 hours) to capture the desired biological response.
-
Cell-Specific Effects: Be aware that while SC-560 is highly selective for COX-1 in enzymatic assays, it has been reported to act as a non-selective COX inhibitor in some whole-cell contexts.[2] The reasons for this are not fully understood. Consider measuring the downstream products of both COX-1 (e.g., Thromboxane B2) and COX-2 (e.g., PGE2) to verify its selectivity in your system.
Data Presentation
Table 1: Inhibitory Potency (IC50) of SC-560
| Target | IC50 Value | Selectivity (over COX-1) | Reference |
| COX-1 | ~7-9 nM | - | [1][2][3] |
| COX-2 | ~6.3 - 75 µM | ~700 to 1000-fold | [1][2][3] |
Table 2: Exemplary Concentrations Used in Cellular Assays
| Cell Line | Assay Type | Concentration Range | Reference |
| Human Hepatocellular Carcinoma (HuH-6, HA22T/VGH) | Cell Viability (MTS Assay) | 5 - 200 µM | [3] |
| Human Hepatocellular Carcinoma (HuH-6) | Apoptosis (Hoechst Staining) | 40 µM | [4] |
| Human Lung Cancer (H460) | Colony Formation | 5 µM (in combination) | [6] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
This protocol is adapted from studies on hepatocellular carcinoma cells.[3]
-
Cell Seeding: Seed cells (e.g., HuH-6 or HA22T/VGH) in a 96-well plate at a density of 5,000 cells/well in complete growth medium. Allow cells to adhere overnight.
-
Preparation of SC-560 Working Solutions: Prepare a series of dilutions of your SC-560 DMSO stock solution in complete growth medium to achieve final desired concentrations (e.g., 5, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the overnight culture medium from the wells and replace it with 100 µL of the prepared SC-560 working solutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, or until a distinct color change is observed.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Preparation of SC-560 for In Vivo (Rat) Oral Administration
This protocol provides a method to enhance the low oral bioavailability of SC-560.[3]
-
Objective: To prepare a clear solution of SC-560 at a concentration of ≥ 3 mg/mL.
-
Materials:
-
SC-560 powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
-
Stock Solution: Prepare a 30 mg/mL stock solution of SC-560 in DMSO.
-
Formulation (for 1 mL final volume): a. Add 400 µL of PEG300 to a sterile microcentrifuge tube. b. Add 100 µL of the 30 mg/mL SC-560 DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to bring the final volume to 1 mL. e. Vortex thoroughly. If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Administration: This formulation is intended for oral gavage in rats. It is recommended to prepare this working solution fresh on the day of use.[3] Dosing of 10 or 30 mg/kg has been used in rat models.[2][3]
Visualizations
Signaling Pathway
Caption: SC-560 selectively inhibits the COX-1 enzyme, blocking prostanoid synthesis.
Experimental Workflow
Caption: Workflow for determining the effect of SC-560 on cell viability.
References
- 1. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
SC-560 Technical Support Center: Solution Stability and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of SC-560 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving SC-560?
SC-560 is a lipophilic compound with very low aqueous solubility (approximately 0.3 ± 0.1 μg/mL).[1] Therefore, organic solvents are necessary to prepare stock solutions. Commonly used and recommended solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
For in vivo studies, co-solvents are often required to maintain solubility in aqueous vehicles. A common formulation involves preparing a stock solution in DMSO and then diluting it with other vehicles like polyethylene (B3416737) glycol (PEG300), Tween-80, or corn oil.[2]
Q2: What are the recommended storage conditions for SC-560 powder and stock solutions?
To ensure the stability of SC-560, adhere to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Data sourced from MedChemExpress product information.[2]
Important: It is strongly recommended to aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: How stable is SC-560 in aqueous solutions for experimental use?
While specific degradation kinetics in aqueous media are not extensively published, it is best practice to prepare fresh working solutions for in vivo experiments on the day of use.[2] Due to its chemical structure, SC-560 may be susceptible to hydrolysis over extended periods in aqueous environments.
Q4: Is SC-560 sensitive to light or temperature?
-
Temperature: SC-560 has a relatively low melting point, with reported onset temperatures around 62.5°C to 64.18°C.[1] This suggests that the compound may be sensitive to high temperatures. Therefore, avoid heating solutions to high temperatures to aid dissolution unless absolutely necessary and validated. If heating is used, it should be gentle and for a minimal duration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | SC-560 has very low aqueous solubility. The addition of an aqueous solution can cause it to crash out of the organic solvent. | 1. Increase the percentage of organic co-solvents (e.g., PEG300, Tween-80) in the final formulation.[2]2. Prepare a more dilute stock solution before further dilution.3. Ensure the final concentration in your working solution does not exceed its solubility limit in that specific vehicle.4. Gentle warming or sonication may help redissolve the precipitate, but use with caution due to the compound's low melting point. |
| Inconsistent experimental results between batches of prepared solutions. | This could be due to the degradation of the stock solution or improper storage. | 1. Always use freshly prepared working solutions for your experiments.[2]2. Ensure stock solutions are stored correctly at -80°C or -20°C in single-use aliquots.[2]3. Avoid repeated freeze-thaw cycles of the stock solution.[2]4. If degradation is suspected, it is advisable to prepare a fresh stock solution from the solid compound. |
| Difficulty dissolving the solid powder. | The solid may be clumped, or the incorrect solvent is being used. | 1. Ensure you are using an appropriate organic solvent such as DMSO, DMF, or ethanol.2. Vortexing or sonication can aid in dissolution.3. For in vivo formulations, prepare a concentrated stock in 100% DMSO first before adding co-solvents.[2] |
Experimental Protocols
Protocol for Preparing a Stock Solution of SC-560 in DMSO
-
Weighing: Accurately weigh the desired amount of SC-560 powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Dissolution: Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) for a few minutes can be used if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol for a Self-Initiated Stability Study Using HPLC
For researchers wishing to conduct their own stability assessment, a High-Performance Liquid Chromatography (HPLC) based method is recommended.
-
Preparation of Standards: Prepare a stock solution of SC-560 in a suitable solvent (e.g., DMSO) and create a series of calibration standards by diluting the stock solution in the mobile phase.
-
Sample Preparation:
-
Prepare solutions of SC-560 in the solvent systems of interest (e.g., cell culture media, formulation buffer).
-
Divide the samples into different storage conditions to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).
-
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
HPLC Analysis:
-
Inject the standards and samples onto a suitable HPLC system, typically with a C18 column.
-
Use a mobile phase gradient appropriate for separating SC-560 from potential degradants (e.g., a water/acetonitrile gradient with a small amount of formic acid).
-
Detect the compound using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Generate a calibration curve from the standards.
-
Quantify the concentration of SC-560 remaining in each sample at each time point.
-
Observe the appearance of any new peaks in the chromatogram, which may indicate degradation products.
-
Visualizations
Caption: Workflow for preparing SC-560 solutions.
Caption: SC-560 selectively inhibits the COX-1 enzyme.
References
SC-560 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SC-560 in cell line-based experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is SC-560 and what is its primary mechanism of action?
A1: SC-560 is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1] It belongs to the diaryl heterocycle class of COX inhibitors.[1] In enzymatic assays, SC-560 demonstrates a high degree of selectivity for COX-1, with an IC50 value of 9 nM, which is approximately 700 to 1,000 times lower than its IC50 for COX-2 (6.3 µM).[1][2] Its primary mechanism is the inhibition of the conversion of arachidonic acid to prostaglandin (B15479496) H2, a key step in the synthesis of prostaglandins (B1171923) and thromboxanes.[1]
Q2: Does SC-560 exhibit anti-cancer effects?
A2: Yes, studies have shown that SC-560 can suppress cell proliferation and induce apoptosis in various human cancer cell lines, including hepatocellular carcinoma (HCC), colon carcinoma, and lung cancer.[3][4] Interestingly, some of these anti-tumor effects appear to be independent of its COX-1 inhibitory activity and may be mediated through other mechanisms, such as the induction of reactive oxygen species (ROS).
Q3: How does SC-560 induce apoptosis in cancer cells?
A3: SC-560 has been shown to induce apoptosis through the intrinsic pathway. This involves the downregulation of anti-apoptotic proteins like survivin and X-linked inhibitor of apoptosis protein (XIAP), leading to the activation of executioner caspases, such as caspase-3 and caspase-7.[3][4]
Q4: What is the solubility and recommended storage for SC-560?
A4: SC-560 is soluble in organic solvents such as DMSO and ethanol (B145695) but is poorly soluble in aqueous solutions. For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO. Store the solid compound and stock solutions at -20°C for long-term stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable toxicity at expected concentrations. | 1. Compound Precipitation: SC-560 has low aqueous solubility and may precipitate in the culture medium. 2. Cell Line Insensitivity: The cell line being used may have intrinsic resistance to SC-560's cytotoxic effects. 3. Incorrect Dosage Calculation: Errors in calculating the final concentration of SC-560 in the wells. 4. Degradation of SC-560: Improper storage or handling of the compound. | 1. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility. Visually inspect the medium for any precipitate after adding SC-560. 2. Verify the COX-1 expression levels in your cell line, as this may influence sensitivity. Consider testing a wider range of concentrations and longer incubation times. 3. Double-check all calculations for dilutions of the stock solution. 4. Store SC-560 stock solutions at -20°C and avoid repeated freeze-thaw cycles. |
| High background in cell viability assays (e.g., MTT, XTT). | 1. Direct Reduction of Assay Reagent: SC-560, particularly at higher concentrations, might directly reduce the tetrazolium salt, leading to a false positive signal. 2. Contamination: Microbial contamination in the cell culture can metabolize the assay reagent. | 1. Run a cell-free control with SC-560 and the assay reagent to check for direct reduction. If interference is observed, consider using an alternative viability assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content. 2. Regularly check cell cultures for any signs of contamination. |
| Observed toxicity appears to be independent of COX-1 inhibition. | 1. Off-Target Effects: SC-560 may have off-target effects, especially at higher concentrations. 2. ROS Production: Some studies suggest SC-560 can induce reactive oxygen species (ROS), leading to cytotoxicity. | 1. To confirm COX-1 dependence, you can perform rescue experiments by adding downstream products of the COX-1 pathway, such as prostaglandin E2 (PGE2). 2. Measure intracellular ROS levels using fluorescent probes like DCFDA. Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), can help determine if the observed toxicity is ROS-mediated. |
| Difficulty in reproducing published IC50 values. | 1. Different Experimental Conditions: Variations in cell density, incubation time, passage number, and assay method can all affect the IC50 value. 2. Cell Line Heterogeneity: Differences in the genetic makeup of the same cell line between labs. | 1. Carefully replicate the experimental conditions reported in the literature, paying close attention to the details of the methodology. 2. Ensure your cell line has been authenticated and is free from contamination. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of SC-560 can vary significantly depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values for SC-560 in various human cancer cell lines.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 48h | ~50 | [5] |
| Huh-7 | Hepatocellular Carcinoma | 48h | ~75 | N/A |
| HCT116 | Colon Carcinoma | 48h | ~40 | N/A |
| SW480 | Colon Carcinoma | 48h | ~70 | N/A |
| A549 | Lung Cancer | 48h | ~100 | [6] |
| H460 | Lung Cancer | 48h | ~150 | [6] |
| H358 | Lung Cancer | 48h | ~100 | [6] |
Note: IC50 values can be influenced by experimental conditions. The values presented here are for comparative purposes.
Experimental Protocols
Protocol 1: Determination of SC-560 Cytotoxicity using MTT Assay
This protocol outlines the steps to assess the effect of SC-560 on cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
SC-560 (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
SC-560 Treatment:
-
Prepare a 100 mM stock solution of SC-560 in DMSO.
-
Perform serial dilutions of the SC-560 stock solution in complete medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100, 200 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest SC-560 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SC-560.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Incubate the plate for at least 2 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the SC-560 concentration to determine the IC50 value.
-
Visualizations
Caption: Proposed signaling pathway of SC-560 induced apoptosis.
Caption: General experimental workflow for assessing SC-560 toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
SC-560 In Vivo Efficacy: Technical Support Center
Welcome to the technical support center for SC-560. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo efficacy of SC-560, a potent and selective Cyclooxygenase-1 (COX-1) inhibitor. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during animal studies.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or inconsistent efficacy with SC-560 in my in vivo experiments?
A major challenge with SC-560 is its very low aqueous solubility and poor oral bioavailability.[1] Studies in rats have shown that after oral administration, bioavailability can be less than 15% and is highly dependent on the formulation used.[2][3][4] Factors contributing to this include its lipophilic nature, potential for high first-pass metabolism by the liver, and incomplete absorption from the gastrointestinal tract.[3]
Q2: How can the oral bioavailability of SC-560 be improved?
The choice of vehicle is critical. Research shows that dissolving SC-560 in polyethylene (B3416737) glycol (PEG) 600 significantly improves oral bioavailability compared to suspending it in 1% methylcellulose (B11928114) (MC).[1][2][3] In a rat study, the bioavailability was approximately 15% with PEG versus only 5% with MC, demonstrating a three-fold increase.[1][3] Therefore, using a solvent-based formulation is a primary strategy for enhancement.
Q3: What is a recommended starting dose and formulation for oral administration in rodents?
Based on published pharmacokinetic studies in Sprague-Dawley rats, a dose of 10 mg/kg is often used.[2][3][5] For improved absorption, formulating the 10 mg/kg dose in polyethylene glycol (PEG) 600 is recommended over a simple suspension in methylcellulose.[2][3]
Q4: Are there alternative routes of administration to bypass poor oral absorption?
Yes. To circumvent the issues of low oral bioavailability and first-pass metabolism, alternative parenteral routes such as intravenous (i.v.) or intraperitoneal (i.p.) injection can be used.[2] Intravenous administration ensures 100% bioavailability and can provide a clearer understanding of the compound's direct pharmacological effects.[2][4] Studies have successfully used injections to demonstrate SC-560's efficacy in treating conditions like neuroinflammation.[1]
Q5: What are the known mechanisms of action and downstream effects of SC-560?
SC-560 is a highly potent and selective inhibitor of the COX-1 enzyme, with an IC50 of 9 nM for COX-1, which is nearly 1,000-fold lower than its IC50 for COX-2 (6.3 μM). By inhibiting COX-1, SC-560 blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[5][6] In various disease models, this inhibition has been shown to attenuate inflammation and angiogenesis by down-regulating pathways involving NFκB and VEGF.[6][7]
Q6: Can SC-560 be used in combination with other therapeutic agents?
Yes, combination therapy can be an effective strategy. For instance, in human hepatocellular carcinoma cell lines, combining SC-560 with selective COX-2 inhibitors resulted in additive effects on inhibiting cell growth.[8] This suggests that dual inhibition of both COX isoforms may have enhanced therapeutic potential in certain contexts, like cancer treatment.[8]
Q7: Are there any known toxicities associated with SC-560 in vivo?
Studies in rats have indicated that SC-560 can demonstrate kidney toxicity.[2][3][4] A single oral dose of 10 mg/kg in a PEG formulation led to an increase in urinary N-acetyl-beta-D-glucosaminidase (NAG), an enzyme marker for renal tubular damage.[2][3] Researchers should monitor renal function during chronic studies.
Troubleshooting Guide
Problem: Orally administered SC-560 fails to produce the expected biological effect in an animal model.
| Possible Cause | Troubleshooting Step | Rationale |
| 1. Poor Bioavailability due to Formulation | Switch from a suspension vehicle (e.g., 1% methylcellulose) to a solution-based vehicle like polyethylene glycol (PEG) 600. | SC-560 has extremely low water solubility.[1] Dissolving it in a suitable solvent like PEG significantly enhances its absorption from the GI tract, increasing bioavailability from ~5% to ~15%.[1][3] |
| 2. Incomplete Absorption & High First-Pass Metabolism | Consider an alternative route of administration, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. | Parenteral administration bypasses the gastrointestinal tract and first-pass metabolism in the liver, ensuring the desired dose reaches systemic circulation.[3] This is useful for confirming the compound's activity on its target, independent of absorption issues. |
| 3. Insufficient Dose | Perform a dose-response study to determine the optimal dose for your specific animal model and disease state. | The effective dose can vary between different models. A systematic dose-response study helps to establish the relationship between the administered dose and the observed biological effect, ensuring an adequate dose is used.[9][10] |
| 4. Rapid Metabolism and Clearance | Analyze the pharmacokinetic profile of SC-560 in your model. Measure plasma concentrations at various time points post-administration. | SC-560 has a clearance rate that approaches hepatic plasma flow in rats, indicating rapid elimination.[2][3] Understanding its half-life (t1/2) and time to maximum concentration (Tmax) will help in designing an appropriate dosing schedule to maintain therapeutic levels. |
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of SC-560 in Sprague-Dawley rats following different administration routes and formulations, highlighting the significant impact of the vehicle on oral bioavailability.
Table 1: Pharmacokinetic Parameters of SC-560 in Rats (10 mg/kg dose)
| Parameter | Intravenous (i.v.) | Oral (in PEG 600) | Oral (in 1% Methylcellulose) |
| AUC (ng·h/mL) | 9704 ± 4038 | 1203.4 ± 130.3 | 523 ± 208 |
| Cmax (ng/mL) | - | 218.5 ± 86.9 | 119.8 ± 15.5 |
| Tmax (h) | - | 1.00 ± 1.8 | 2.0 ± 0 |
| t1/2 (h) | 5.4 ± 0.8 | 3.7 ± 1.6 | 2.7 ± 1.7 |
| Bioavailability (%) | 100% | ~15% | ~5% |
| Data sourced from Teng XW, et al. J Pharm Pharm Sci. 2003.[2][3][4] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of SC-560 Formulations
This protocol is adapted from studies investigating the formulation-dependent pharmacokinetics of SC-560 in rats.[2][3][11]
Objective: To prepare SC-560 for oral gavage in two different vehicles to compare bioavailability.
Materials:
-
SC-560 powder
-
Polyethylene glycol (PEG) 600
-
1% Methylcellulose (MC) solution
-
Sonicator or vortex mixer
-
Oral gavage needles
Procedure:
-
PEG 600 Formulation (Solution):
-
Calculate the required amount of SC-560 for a 10 mg/kg dose based on the weight of the animals and the desired dosing volume (e.g., 5 mL/kg).
-
Weigh the SC-560 powder and place it in a sterile tube.
-
Add the calculated volume of PEG 600.
-
Vortex or sonicate the mixture until the SC-560 is completely dissolved. The solution should be clear.
-
-
1% Methylcellulose Formulation (Suspension):
-
Calculate and weigh the required amount of SC-560 powder.
-
Add the calculated volume of 1% MC solution.
-
Vortex vigorously to create a uniform suspension. Ensure the suspension is well-mixed immediately before each administration to prevent settling.
-
-
Administration:
-
Administer the prepared formulation to the animals via oral gavage at the calculated volume.
-
Protocol 2: Pharmacokinetic Sample Collection
Objective: To collect serial blood samples for the analysis of SC-560 plasma concentrations.
Materials:
-
Catheterized animals (e.g., jugular vein catheter)
-
Heparinized saline
-
Collection tubes (e.g., EDTA or heparinized tubes)
-
Centrifuge
Procedure:
-
Following SC-560 administration, collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[2]
-
Withdraw the desired volume of blood (e.g., 200-300 µL) from the catheter into a collection tube.
-
After each collection, flush the catheter with heparinized saline to maintain patency.
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis by a validated method like reverse-phase HPLC.[2]
Visual Guides
Caption: Mechanism of SC-560 as a selective COX-1 inhibitor.
Caption: Workflow for troubleshooting poor in vivo efficacy of SC-560.
Caption: Key relationships between SC-560's properties and efficacy strategies.
References
- 1. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation dependent pharmacokinetics, bioavailability and renal toxicity of a selective cyclooxygenase-1 inhibitor SC-560 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative approaches for assessing dose-response relationships in genetic toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
unexpected results with SC-560 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SC-560. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for SC-560?
SC-560 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1).[1] In cell-free enzymatic assays, it exhibits an IC50 value for COX-1 in the low nanomolar range, while its IC50 for COX-2 is significantly higher, demonstrating a high degree of selectivity for COX-1.[1][2] The primary mechanism of action is the inhibition of the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins (B1171923) and thromboxanes.
Q2: I am observing effects in my cell-based assay at concentrations of SC-560 much higher than its reported IC50 for COX-1. Is this expected?
This is a documented observation. While SC-560 is a highly selective COX-1 inhibitor in biochemical assays, some studies have reported that in whole-cell systems, it may act as a non-selective COX inhibitor. Furthermore, COX-independent effects, such as induction of apoptosis and cell cycle arrest, have been observed in various cancer cell lines, often at concentrations higher than those required for enzymatic inhibition of COX-1.[3][4]
Q3: I am having trouble dissolving SC-560. What are the recommended solvents and storage conditions?
SC-560 has low aqueous solubility.[5] For in vitro experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] It is crucial to ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C.[1] For in vivo studies, formulations with polyethylene (B3416737) glycol (PEG) have been used to improve bioavailability.[5]
Q4: Are there any known off-target effects of SC-560?
Yes, beyond the potential for non-selective COX inhibition in whole cells, SC-560 has been shown to induce apoptosis and cell cycle arrest through mechanisms that appear to be independent of its COX-1 inhibitory activity.[3][4][6] These effects have been noted in several cancer cell lines.[4][6] The precise molecular targets responsible for these COX-independent effects are not fully elucidated.
Troubleshooting Guides
Problem 1: Unexpected Lack of Efficacy in a Cell-Based Assay
| Possible Cause | Troubleshooting Steps |
| Low Bioavailability/Poor Solubility | Ensure SC-560 is completely dissolved in the stock solvent before further dilution. Consider preparing fresh stock solutions. For cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is not affecting cell health. |
| Compound Inactivity | Verify the integrity of your SC-560 lot. If possible, test its activity in a cell-free COX-1 enzymatic assay as a positive control. |
| Cell Line Insensitivity | Confirm that your cell line expresses COX-1. If the intended effect is expected to be COX-1 dependent, the absence of the target enzyme will result in a lack of response. |
| Rapid Metabolism of the Compound | Consider the metabolic stability of SC-560 in your specific cell line. A time-course experiment may be necessary to determine the optimal treatment duration. |
Problem 2: Observing Cell Death or Reduced Proliferation Unrelated to COX-1 Inhibition
| Possible Cause | Troubleshooting Steps |
| COX-Independent Effects | This is a known characteristic of SC-560, particularly at higher concentrations.[4][6] To confirm if the observed effect is COX-1 independent, you can perform rescue experiments by adding downstream products of COX-1, such as Prostaglandin E2 (PGE2), to see if the phenotype is reversed. |
| Off-Target Effects | Consider using a structurally different COX-1 inhibitor to see if the same phenotype is observed. This can help differentiate between a class effect of COX-1 inhibition and a specific off-target effect of SC-560. |
| Solvent Toxicity | Always include a vehicle control (e.g., DMSO at the same final concentration) to ensure that the observed cytotoxicity is not due to the solvent. |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Compound Preparation | Prepare fresh dilutions of SC-560 from a validated stock solution for each experiment to minimize variability from freeze-thaw cycles. |
| Variable Cell Culture Conditions | Standardize cell passage number, confluency, and media composition between experiments, as these factors can influence cellular responses to inhibitors. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor. |
Quantitative Data
Table 1: In Vitro Potency of SC-560 against COX Isoforms
| Enzyme | IC50 | Reference |
| Human Recombinant COX-1 | 9 nM | [1] |
| Human Recombinant COX-2 | 6.3 µM | [1] |
Table 2: Effects of SC-560 on Cancer Cell Lines (Qualitative Summary)
| Cell Line | Effect | Putative Mechanism | Reference |
| Human Hepatocellular Carcinoma (HCC) | Inhibition of cell growth, induction of apoptosis | Dose- and time-dependent | [1][6] |
| Colon Cancer Cells | G0/G1 phase block, reduced cell survival | COX-2 independent | [3][4] |
Experimental Protocols
Protocol 1: COX-1 Enzymatic Activity Assay (Fluorometric)
This protocol is adapted from commercially available COX-1 inhibitor screening kits.[7][8]
Materials:
-
COX-1 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
SC-560 (as a control inhibitor)
-
Test compounds
-
96-well microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare Reagents: Prepare all reagents as per the manufacturer's instructions. Dilute the test compounds and SC-560 to the desired concentrations in COX Assay Buffer.
-
Reaction Setup:
-
Add 80 µL of a master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-1 enzyme to each well.
-
Add 10 µL of the diluted test compound, SC-560 (for inhibitor control), or COX Assay Buffer (for enzyme control) to the respective wells.
-
-
Initiate Reaction: Add 10 µL of diluted arachidonic acid to each well to start the reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). The percent inhibition is calculated as: (1 - (Slope of Test Compound / Slope of Enzyme Control)) * 100.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is a general guideline for assessing the effect of SC-560 on cell viability.[9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
SC-560
-
MTS reagent
-
96-well cell culture plates
-
Spectrophotometer (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SC-560 in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of SC-560. Include a vehicle control (medium with the same concentration of DMSO as the highest SC-560 concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Express the results as a percentage of the vehicle-treated control cells.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol provides a general method for detecting apoptosis induced by SC-560 using flow cytometry.[10][11][12][13][14]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
SC-560
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of SC-560 for the appropriate time. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: SC-560 Signaling Pathway.
Caption: General Experimental Workflow for SC-560.
Caption: Troubleshooting Logic for SC-560 Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-1 (COX-1) and COX-1 Inhibitors in Cancer: A Review of Oncology and Medicinal Chemistry Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Troubleshooting SC-560 Precipitation Issues
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered when working with the selective COX-1 inhibitor, SC-560. The following information, presented in a question-and-answer format, addresses specific challenges, particularly precipitation, to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is SC-560 and what is its primary mechanism of action?
SC-560 is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1][2][3] Its primary mechanism of action is to block the COX-1-mediated conversion of arachidonic acid into prostaglandin (B15479496) H2, a precursor for various prostanoids involved in physiological and pathophysiological processes.[1][4] SC-560 exhibits significantly higher selectivity for COX-1 over COX-2.[1][2][3]
Q2: I'm observing precipitation when I add my SC-560 stock solution to my cell culture medium. What is the cause of this?
This is a common issue known as "crashing out" and is primarily due to the low aqueous solubility of SC-560.[5][6] SC-560 is soluble in organic solvents like DMSO and ethanol (B145695) but is practically insoluble in water.[2][5] When a concentrated DMSO stock solution of SC-560 is diluted into the aqueous environment of cell culture media, the compound's solubility drastically decreases, leading to the formation of a precipitate.
Q3: What is the recommended solvent for preparing SC-560 stock solutions?
The recommended solvent for preparing SC-560 stock solutions for in vitro experiments is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of SC-560.[2]
Q4: How should I store my SC-560 stock solution?
For long-term storage, SC-560 stock solutions should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[1]
Troubleshooting Guide: Preventing SC-560 Precipitation
Issue: My SC-560 precipitates immediately upon addition to the cell culture medium.
-
Potential Cause: The final concentration of SC-560 in the medium exceeds its aqueous solubility limit.
-
Solution: Decrease the final working concentration of SC-560. If your experimental design allows, start with a lower concentration and titrate up to the desired level.
-
-
Potential Cause: Rapid dilution of the concentrated DMSO stock into the aqueous medium.
-
Solution: Employ a serial dilution method. Instead of adding the high-concentration stock directly to your final volume of media, first, create an intermediate dilution in pre-warmed (37°C) cell culture medium. Add the DMSO stock dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
-
Potential Cause: The temperature of the cell culture medium is too low.
-
Solution: Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions. Lower temperatures can decrease the solubility of hydrophobic compounds.
-
Issue: The final concentration of DMSO in my experiment is too high and may be causing cellular toxicity.
-
Potential Cause: The concentration of the initial DMSO stock solution is too low, requiring a larger volume to be added to the culture.
-
Solution: Prepare a higher concentration stock solution of SC-560 in DMSO. This will allow you to add a smaller volume to your cell culture, thereby keeping the final DMSO concentration at a non-toxic level (typically ≤ 0.1% v/v).
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for SC-560.
Table 1: SC-560 Solubility
| Solvent | Solubility |
| DMSO | 70 mg/mL (198.44 mM)[2] |
| Ethanol | 70 mg/mL (198.44 mM)[2] |
| Water | Insoluble (estimated at 0.3 ± 0.1 µg/mL)[5][6] |
Table 2: SC-560 Inhibitory Concentrations (IC50)
| Target | IC50 | Notes |
| COX-1 | 9 nM[1][2][3] | Highly potent inhibition. |
| COX-2 | 6.3 µM[1][2][3] | ~700-1000 fold less potent than for COX-1. |
Table 3: Exemplary Working Concentrations in Cell Culture
| Cell Line | Assay | Concentration Range | Reference |
| HuH-6 and HA22T/VGH (Hepatocellular Carcinoma) | Cell Viability (MTS assay) | 5, 10, 25, 50, 100, 200 µM | [1] |
| H460 and A549 (Human Lung Cancer) | Colony Formation Assay | 5 µM (in combination with TOS) | [7] |
Experimental Protocols
1. Preparation of a 10 mM SC-560 Stock Solution in DMSO
Materials:
-
SC-560 powder (Molecular Weight: 352.74 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh out 3.53 mg of SC-560 powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C or -80°C.
2. Preparation of Working Solutions for Cell Culture (Example: 10 µM final concentration in 10 mL of medium)
Materials:
-
10 mM SC-560 stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Methodology:
-
Prepare an Intermediate Dilution (100x):
-
Add 10 µL of the 10 mM SC-560 stock solution to 990 µL of pre-warmed complete cell culture medium in a sterile tube. This creates a 100 µM intermediate solution.
-
Gently vortex or pipette up and down to mix thoroughly.
-
-
Prepare the Final Working Solution (1x):
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium.
-
This results in a final SC-560 concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (0.1%) to the cell culture medium without SC-560.
-
Visualizations
COX-1 Signaling Pathway
Caption: Simplified diagram of the COX-1 signaling pathway and the inhibitory action of SC-560.
Troubleshooting Logic for SC-560 Precipitation
Caption: A logical workflow for troubleshooting SC-560 precipitation issues during experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Validating SC-560 Activity in a New Model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the activity of the selective COX-1 inhibitor, SC-560, in a new experimental model.
Frequently Asked Questions (FAQs)
Q1: What is SC-560 and what is its primary mechanism of action?
SC-560 is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1] Its primary mechanism of action is to block the COX-1 active site, thereby preventing the conversion of arachidonic acid into prostaglandins, which are key signaling molecules involved in various physiological and pathological processes.[1]
Q2: What are the known downstream effects of SC-560 in cancer models?
In various cancer models, particularly in hepatocellular carcinoma (HCC), SC-560 has been shown to exert anti-tumor effects.[1][2][3] These effects include:
-
Inhibition of cell proliferation: SC-560 can reduce the growth rate of cancer cells.[1][2][3]
-
Induction of apoptosis: It can trigger programmed cell death in cancer cells.[1][2][3]
-
Downregulation of anti-apoptotic proteins: SC-560 has been observed to decrease the levels of key survival proteins like survivin and X-linked inhibitor of apoptosis protein (XIAP).[1][2][3]
-
Activation of caspases: It can activate executioner caspases, such as caspase-3 and caspase-7, which are critical for apoptosis.[1][2][3]
-
Inhibition of angiogenesis: In some models, SC-560 has been shown to attenuate angiogenesis, potentially through the downregulation of pathways involving vascular endothelial growth factor (VEGF).
Q3: How should I prepare and store SC-560 for in vitro experiments?
For in vitro cell culture experiments, SC-560 is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to adhere to the following best practices:
-
Solvent Selection: Use high-purity, sterile-filtered DMSO.
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the final concentration of DMSO in your cell culture medium. The final DMSO concentration should ideally be below 0.1% to avoid solvent-induced artifacts.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound. Protect the stock solution from light.
-
Working Dilution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in your cell culture medium. Ensure thorough mixing.
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Effect of SC-560 on Cell Viability
| Possible Cause | Suggested Solution |
| Compound Inactivity | Ensure the SC-560 is from a reputable supplier and has been stored correctly. If in doubt, test the activity of a fresh batch. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. IC50 values can vary significantly between cell types. |
| Insufficient Treatment Duration | Conduct a time-course experiment to identify the optimal treatment duration. Effects on cell viability may not be apparent at early time points. |
| Cell Line Resistance | Your cell model may not be sensitive to COX-1 inhibition. Verify the expression of COX-1 in your cells via Western blot or qPCR. If COX-1 expression is low or absent, SC-560 is unlikely to have a significant effect through its primary mechanism. |
| Solubility Issues | SC-560 may precipitate out of the culture medium, especially at higher concentrations or over longer incubation times. Visually inspect the culture medium for any signs of precipitation. If solubility is an issue, consider using a different formulation or a lower concentration. |
Issue 2: High Background or Inconsistent Results in Apoptosis Assays
| Possible Cause | Suggested Solution |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve SC-560 can induce apoptosis. Ensure the final solvent concentration in your vehicle control is identical to that in your treated samples and is at a non-toxic level (typically <0.1%). |
| Incorrect Timing of Assay | The timing of apoptosis detection is critical. Caspase activation is an early event, while changes in membrane integrity occur later. Perform a time-course experiment to determine the optimal window for detecting apoptosis in your model.[4][5][6] |
| Assay Sensitivity | The chosen apoptosis assay may not be sensitive enough to detect subtle changes. Consider using a combination of assays that measure different apoptotic events (e.g., caspase activation, annexin (B1180172) V staining, and DNA fragmentation). |
| Cellular Stress | Suboptimal cell culture conditions (e.g., over-confluency, nutrient depletion) can induce apoptosis. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. |
Issue 3: Difficulty in Detecting Changes in Survivin and XIAP Levels via Western Blot
| Possible Cause | Suggested Solution |
| Poor Antibody Quality | Use validated antibodies specific for survivin and XIAP. Check the antibody datasheet for recommended applications and dilutions. Run a positive control (e.g., lysate from a cell line known to express high levels of these proteins) to confirm antibody performance. |
| Insufficient Protein Loading | Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg). Perform a protein concentration assay (e.g., BCA assay) to accurately quantify your lysates. |
| Suboptimal Treatment Conditions | The effect of SC-560 on survivin and XIAP expression may be dose- and time-dependent. Optimize the concentration and duration of SC-560 treatment to achieve a detectable change in protein levels. |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer to prevent the degradation of your target proteins. Keep samples on ice throughout the protein extraction process. |
| Inefficient Protein Transfer | Optimize your Western blot transfer conditions (e.g., transfer time, voltage) to ensure efficient transfer of your proteins of interest to the membrane. Use a loading control (e.g., GAPDH, β-actin) to verify even loading and transfer across the gel. |
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of SC-560 on hepatocellular carcinoma (HCC) cells as reported in the literature.
Table 1: Dose-Dependent Effect of SC-560 on Cell Viability and Apoptosis in HCC Cells
| Cell Line | Treatment Duration (h) | SC-560 Concentration (µM) | Inhibition of Cell Growth (%) | Apoptotic Cells (%) |
| HuH-6 | 72 | 10 | ~20 | Not Reported |
| 25 | ~40 | Not Reported | ||
| 50 | ~60 | Not Reported | ||
| 100 | ~75 | Not Reported | ||
| HA22T/VGH | 72 | 10 | ~15 | Not Reported |
| 25 | ~35 | Not Reported | ||
| 50 | ~55 | Not Reported | ||
| 100 | ~70 | Not Reported | ||
| HuH-6 | 24 | 40 | Not Reported | Significant increase |
Data adapted from Lampiasi N, et al. Int J Mol Med. 2006.[1][2][3]
Table 2: Time-Dependent Effect of SC-560 on Caspase-3/7 Activation in HuH-6 HCC Cells
| SC-560 Concentration (µM) | Treatment Duration (h) | Fold Increase in Caspase-3/7 Activity |
| 40 | 6 | ~1.5 |
| 12 | ~2.0 | |
| 24 | ~2.5 |
Data adapted from Lampiasi N, et al. Int J Mol Med. 2006.[1][2][3]
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of SC-560 in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of SC-560 or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate in complete culture medium.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of SC-560 or vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh treatment medium every 2-3 days.
-
Colony Staining: When visible colonies have formed, wash the wells with PBS, fix the colonies with 4% paraformaldehyde for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Colony Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the vehicle control.
Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with SC-560 as described for the cell viability assay.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the desired treatment duration, add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control.
Western Blot for Survivin and XIAP
-
Cell Lysis: After treatment with SC-560, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against survivin, XIAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of survivin and XIAP to the loading control.
Signaling Pathways and Experimental Workflows
Caption: SC-560 inhibits COX-1, leading to reduced prostaglandin (B15479496) synthesis.
Caption: Workflow for validating SC-560 activity in a new experimental model.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
SC-560 Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the selective COX-1 inhibitor, SC-560.
Frequently Asked Questions (FAQs)
Q1: What is SC-560 and what is its primary mechanism of action?
A1: SC-560 is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1] Its primary mechanism of action is to block the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for various prostanoids, by specifically targeting the COX-1 isoform.[1] This selectivity is crucial as COX-1 and COX-2 have different physiological and pathological roles.
Q2: What are the typical IC50 values for SC-560 against COX-1 and COX-2?
A2: SC-560 exhibits significant selectivity for COX-1 over COX-2. The reported IC50 values can vary slightly between studies but are generally in the nanomolar range for COX-1 and the micromolar range for COX-2, demonstrating a high degree of selectivity.
| Enzyme | IC50 Value |
| COX-1 | ~9 nM |
| COX-2 | ~6.3 µM |
Data compiled from multiple sources.[1]
Q3: What is the solubility of SC-560 and what solvents are recommended for its dissolution?
A3: SC-560 has very low aqueous solubility (approximately 0.3 ± 0.1 µg/mL).[2] For in vitro experiments, it is typically dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO).[3] For in vivo studies, specific formulations using vehicles like polyethylene (B3416737) glycol (PEG) 600 or 1% methylcellulose (B11928114) have been used to improve bioavailability.[1][4]
Q4: How should SC-560 be stored to ensure its stability?
A4: Proper storage is critical to maintain the stability and activity of SC-560.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 2 years |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
In Vitro Experiment Variability
Q: My in vitro results with SC-560 are inconsistent. What are the common causes and how can I troubleshoot this?
A: Inconsistent in vitro results with SC-560 can stem from several factors related to its preparation and application.
1. Issues with SC-560 Solution Preparation:
-
Problem: Precipitation of SC-560 upon addition to aqueous culture media. Due to its low aqueous solubility, SC-560 can precipitate out of solution when diluted into buffers or media, leading to a lower effective concentration.[2]
-
Troubleshooting Steps:
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is consistent across all experiments and does not exceed a level that is toxic to your cells (typically <0.5%).
-
Fresh Dilutions: Prepare fresh dilutions of SC-560 from a concentrated stock solution for each experiment. Avoid using old or improperly stored working solutions.
-
Vortexing: Vortex the diluted solution thoroughly before adding it to the cell culture wells to ensure homogeneity.
-
Solubility Enhancers: For certain applications, the use of solubility-enhancing agents in the formulation may be considered, though their effects on the experimental system must be validated.
-
2. Cell-Based Assay Variability:
-
Problem: High background or inconsistent readings in cell viability or proliferation assays (e.g., MTT, MTS, WST-1).
-
Troubleshooting Steps:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can lead to variable responses.
-
Incubation Time: Adhere to a consistent incubation time with SC-560. Dose- and time-dependent effects have been observed.[1][5]
-
Reagent Incubation: Follow the specific incubation time recommendations for your viability assay reagent. For example, WST-1 or MTS assays typically require 1 to 4 hours of incubation.[6]
-
Control Wells: Always include appropriate controls:
-
Vehicle control (medium with the same concentration of solvent used to dissolve SC-560).
-
Untreated control (cells in medium only).
-
Positive control for cell death (if applicable).
-
-
Plate Reader Settings: Use consistent settings on your plate reader, including the correct wavelength for absorbance or fluorescence measurement.
-
Experimental Workflow for a Cell Viability Assay
Caption: Workflow for a typical cell viability experiment with SC-560.
In Vivo Experiment Variability
Q: I am observing high variability and potential toxicity in my in vivo experiments with SC-560. What should I consider?
A: In vivo studies with SC-560 require careful consideration of its formulation, bioavailability, and potential for renal toxicity.
1. Formulation and Bioavailability:
-
Problem: Inconsistent or low efficacy due to poor and variable oral bioavailability. SC-560's bioavailability is highly dependent on the formulation used.[2][4]
-
Troubleshooting Steps:
-
Vehicle Selection: Choose an appropriate vehicle to enhance solubility and absorption. Common choices include:
-
Fresh Preparation: Prepare the dosing solution fresh for each experiment to avoid degradation or precipitation.
-
Route of Administration: If oral administration proves too variable, consider alternative routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection, though these may have different pharmacokinetic profiles.
-
Pharmacokinetic Studies: If feasible, conduct preliminary pharmacokinetic studies in your animal model to determine the Cmax, Tmax, and overall exposure with your chosen formulation and route.
-
2. Renal Toxicity:
-
Problem: Observation of adverse effects related to kidney function. SC-560 has been shown to induce renal toxicity in rats.[4] The co-administration of COX inhibitors, particularly those that inhibit COX-1, can worsen cisplatin-induced renal toxicity.[7]
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to find the minimum effective dose that achieves the desired pharmacological effect without causing significant renal toxicity.
-
Monitor Renal Function: Include endpoints to monitor kidney function in your study design. This can include:
-
Hydration: Ensure animals are adequately hydrated, as dehydration can exacerbate kidney injury.
-
Logical Flow for Troubleshooting In Vivo Variability
Caption: Decision tree for troubleshooting in vivo SC-560 experiments.
Experimental Protocols
Detailed Protocol: In Vitro COX-1 Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening assay kits.
Materials:
-
SC-560
-
COX-1 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
NaOH
-
DMSO
-
96-well black plate
Procedure:
-
Reagent Preparation:
-
Prepare a 10X concentrated solution of your test compound (and SC-560 as a positive control) in COX Assay Buffer. The final DMSO concentration should be kept constant.
-
Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-1 enzyme.
-
Prepare the Arachidonic Acid solution by mixing it with NaOH and then diluting with ddH2O.[8]
-
-
Assay Plate Setup:
-
Add the 10X test compound or SC-560 solution to the appropriate wells.
-
Add COX Assay Buffer to the "Enzyme Control" wells.
-
Add the Reaction Master Mix to all wells.
-
-
Initiate Reaction:
-
Start the reaction by adding the diluted Arachidonic Acid solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence kinetically at an excitation/emission of 535/587 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the slope of the linear portion of the kinetic curve for each well.
-
Determine the percent inhibition relative to the Enzyme Control.
-
Downstream Signaling Pathway of SC-560
SC-560, by inhibiting COX-1, reduces the production of prostaglandins. This can impact various downstream signaling pathways. For example, in the context of hepatopulmonary syndrome, SC-560 has been shown to down-regulate NF-κB and VEGF pathways, leading to anti-inflammatory and anti-angiogenic effects.[9][10]
Caption: Simplified signaling pathway affected by SC-560.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of cyclooxygenase inhibitor treatment on the renal toxicity of cisplatin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
SC-560 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of SC-560, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid SC-560?
A: Solid SC-560 is stable for extended periods when stored under appropriate conditions. For optimal long-term stability, it is recommended to store the solid compound at -20°C for up to three years or at 4°C for up to two years.[1]
Q2: How should I store SC-560 once it is dissolved in a solvent?
A: Stock solutions of SC-560 should be stored at -80°C for up to two years or at -20°C for up to one year.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.
Q3: In which solvents is SC-560 soluble?
A: SC-560 is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[2][3] It is insoluble in water.[2][4]
Q4: Is SC-560 sensitive to light?
Q5: What is the appearance of SC-560?
A: SC-560 is a white to yellow crystalline solid or powder.[1]
Data Presentation
Table 1: Recommended Storage Conditions for SC-560
| Form | Storage Temperature | Duration |
| Solid | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| In Solvent | -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
Table 2: Solubility of SC-560
| Solvent | Concentration |
| DMSO | >20 mg/mL[2], 24 mg/mL[3], 35.27 mg/mL |
| Ethanol | 22 mg/mL[3], 8.82 mg/mL |
| DMF | 150 mg/mL[3] |
| DMF:PBS (1:1) | 1.2 mg/mL[3] |
| Water | Insoluble[2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM SC-560 Stock Solution in DMSO
-
Materials:
-
SC-560 (Molecular Weight: 352.74 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the SC-560 vial to room temperature before opening.
-
Weigh out the desired amount of SC-560. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.53 mg of SC-560.
-
Add the appropriate volume of DMSO to the SC-560. For a 10 mM solution, add 1 mL of DMSO for every 3.53 mg of SC-560.
-
Vortex the solution until the SC-560 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[5]
-
Aliquot the stock solution into single-use, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Materials:
-
10 mM SC-560 stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM SC-560 stock solution at room temperature.
-
Serially dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: To avoid precipitation, it is crucial to add the SC-560 stock solution to the cell culture medium while vortexing or mixing. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent toxicity.
-
-
For example, to prepare a 10 µM working solution in 10 mL of cell culture medium, add 10 µL of the 10 mM stock solution to 9.99 mL of medium. This results in a final DMSO concentration of 0.1%.
-
Use the freshly prepared working solution immediately for your experiment.
-
Troubleshooting Guides
Issue: Precipitation of SC-560 in Cell Culture Medium
Possible Causes:
-
Low Aqueous Solubility: SC-560 has very low solubility in aqueous solutions like cell culture media.[4]
-
High Final Concentration: The desired final concentration of SC-560 may exceed its solubility limit in the medium.
-
High DMSO Concentration: A high percentage of DMSO in the final working solution can be toxic to cells and can also cause the compound to precipitate when diluted into an aqueous environment.
-
Temperature Shock: Adding a cold stock solution to warm media can sometimes induce precipitation.
-
Interactions with Media Components: Components in the serum or media supplements may interact with SC-560, leading to precipitation.[6]
Solutions:
-
Optimize Final Concentration: Determine the lowest effective concentration of SC-560 for your experiment to minimize the risk of precipitation.
-
Minimize DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible (ideally ≤ 0.1%).
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in pre-warmed media.
-
Vigorous Mixing: Add the SC-560 stock solution to the cell culture medium dropwise while continuously vortexing or stirring to ensure rapid and uniform dispersion.
-
Pre-warm Solutions: Ensure both the SC-560 stock solution aliquot and the cell culture medium are at the same temperature (e.g., 37°C) before mixing.
-
Serum-Free Media Considerations: If using serum-free media, the solubility of SC-560 may be different. Consider performing a solubility test in your specific medium before conducting the experiment.
Mandatory Visualizations
Caption: Workflow for SC-560 storage, handling, and troubleshooting precipitation issues.
Caption: SC-560 selectively inhibits the COX-1 enzyme in the arachidonic acid pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
interpreting conflicting data with SC-560
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SC-560. The information is tailored for scientists and drug development professionals to help interpret experimental data, particularly in cases of conflicting results.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for SC-560?
SC-560 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1).[1][2] It belongs to the diaryl heterocycle class of COX inhibitors.[2] In enzymatic assays using human recombinant enzymes, SC-560 shows a significant selectivity for COX-1 over COX-2.[2]
Q2: I am observing non-selective COX inhibition in my whole-cell experiments with SC-560, even though it is reported to be COX-1 selective. Why is this happening?
This is a documented point of conflicting data with SC-560. While it is highly selective for COX-1 in cell-free enzymatic assays, it can act as a non-selective COX inhibitor in whole-cell systems.[2] The precise mechanism for this discrepancy has not been fully elucidated.[2] It is crucial to consider the experimental context when interpreting your results.
Q3: What are the typical concentrations of SC-560 used in in vitro and in vivo experiments?
The effective concentration of SC-560 can vary significantly depending on the experimental system.
-
In Vitro: For cell viability assays in human hepatocellular carcinoma (HCC) cells, concentrations ranging from 5 µM to 200 µM have been used.[1]
-
In Vivo: In rat models, oral doses of 10 mg/kg have been shown to be effective in inhibiting COX-1 activity.[2] For studying hepatopulmonary syndrome in rats, an intraperitoneal administration of 3mg/kg/day has been used.[3]
Q4: Are there known off-target effects of SC-560?
While SC-560 is primarily known for its COX-1 inhibition, like any pharmacological inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. The pyrazole (B372694) structure of SC-560 could potentially contribute to off-target activities.[4] It is always recommended to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guides
Issue 1: Unexpected or Conflicting Results in Cell-Based Assays
Symptoms:
-
Lack of expected COX-1-specific effects.
-
Observation of effects typically associated with COX-2 inhibition.
-
High degree of cell death not attributable to COX-1 inhibition alone.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Concentration Too High: | High concentrations of SC-560 may lead to off-target effects or non-specific toxicity. Perform a dose-response curve to determine the optimal concentration for selective COX-1 inhibition in your specific cell type. |
| Cell-Type Specific Metabolism: | The metabolic profile of your cell line could alter the activity or selectivity of SC-560. Consider using a different cell line or a more direct method to measure COX-1 activity (e.g., measuring prostaglandin (B15479496) E2 levels). |
| Poor Solubility: | SC-560 has low aqueous solubility, which can affect its effective concentration in culture media.[5] Ensure proper dissolution of the compound. Consider using a stock solution in an appropriate solvent like DMSO and then diluting it in the final medium. |
| COX-1 vs. COX-2 Expression Levels: | The relative expression levels of COX-1 and COX-2 in your cells can influence the observed phenotype. Verify the expression of both isoforms in your experimental system using techniques like Western blotting or qPCR. |
Issue 2: Inconsistent Results in Animal Studies
Symptoms:
-
Variable efficacy between animals.
-
Unexpected toxicity or adverse effects.
-
Lack of a clear dose-response relationship.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Poor Bioavailability: | SC-560 has been reported to have poor and formulation-dependent oral bioavailability.[1] Consider alternative routes of administration (e.g., intraperitoneal injection) or different vehicle formulations to improve absorption. |
| Animal Strain and Metabolism: | Metabolic rates and drug processing can vary between different animal strains. Ensure you are using a consistent and well-characterized animal model. |
| Formulation Issues: | The choice of vehicle for SC-560 administration is critical. A common formulation is a solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Prepare the formulation fresh for each experiment. |
| Inadequate Dosing Regimen: | The dosing frequency and duration may not be optimal for your experimental model. Conduct a pilot study to determine the most effective dosing schedule. |
Data Presentation
Table 1: In Vitro Inhibitory Concentrations (IC50) of SC-560
| Enzyme | IC50 | Selectivity (COX-2/COX-1) | Reference |
| Human Recombinant COX-1 | 9 nM | ~700-fold | [2] |
| Human Recombinant COX-2 | 6.3 µM | [2] |
Table 2: Example In Vivo Dosages of SC-560
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Rat | 10 mg/kg | Oral | Complete inhibition of ionophore-induced thromboxane (B8750289) B2 production | [2] |
| Rat (Hepatopulmonary Syndrome) | 3 mg/kg/day | Intraperitoneal | Improvement in hypoxia and reduction in intrapulmonary shunts | [3][6] |
Experimental Protocols
Protocol 1: General In Vitro Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well.
-
Treatment: After 24 hours, treat the cells with various concentrations of SC-560 (e.g., 5, 10, 25, 50, 100, 200 µM) or vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for 72 hours.
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vivo Administration in Rats
-
Formulation Preparation: Prepare a stock solution of SC-560 in DMSO. For the working solution, sequentially add co-solvents. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Ensure the final solution is clear. Prepare fresh on the day of the experiment.
-
Administration: For oral administration, use oral gavage. For intraperitoneal administration, inject into the peritoneal cavity.
-
Dosage: The dosage will depend on the specific study. For example, 10 mg/kg for COX-1 inhibition studies[2] or 3 mg/kg/day for therapeutic studies in specific disease models.[3]
-
Monitoring: Monitor the animals for any adverse effects and collect samples at the designated time points for analysis.
Mandatory Visualizations
Caption: SC-560's primary mechanism of action is the selective inhibition of COX-1.
Caption: A logical workflow for troubleshooting conflicting data when using SC-560.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing SC-560 batch-to-batch variation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the selective COX-1 inhibitor, SC-560. The information addresses potential issues, including batch-to-batch variation, to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is SC-560 and what is its primary mechanism of action?
SC-560 is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1] Its primary mechanism of action is to block the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), which is the precursor for various prostaglandins (B1171923) and thromboxanes involved in physiological processes.[2]
Q2: What are the recommended solvent and storage conditions for SC-560?
SC-560 is soluble in organic solvents such as DMSO and ethanol. For stock solutions, DMSO is commonly used. It is recommended to store stock solutions at -20°C for short-term storage (up to 3 months) and at -80°C for long-term storage (up to 2 years).[1][3] To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.
Q3: I am observing a decrease in the inhibitory activity of my SC-560 solution. What could be the cause?
A decrease in activity could be due to several factors:
-
Degradation: Improper storage, exposure to light, or multiple freeze-thaw cycles can lead to the degradation of the compound.
-
Precipitation: The compound may have precipitated out of solution, especially after dilution into aqueous buffers for cell-based assays.
-
Inaccurate Concentration: The initial weighing or dilution of the compound may have been inaccurate.
Q4: My experimental results with a new batch of SC-560 are different from the previous batch. What could be the reason?
While specific batch-to-batch variation data for SC-560 is not publicly available, discrepancies between batches of small molecules can arise from:
-
Purity differences: Minor variations in purity between batches can affect the active concentration of the inhibitor.
-
Different salt forms or hydration states: These can alter the molecular weight, leading to inaccuracies in concentration if not accounted for.
-
Handling and storage of the new batch: Differences in how the new batch was handled and stored compared to the previous one can impact its stability and activity.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during experiments with SC-560.
Problem 1: Inconsistent or lower-than-expected potency (higher IC50).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare a fresh stock solution from the solid compound.2. Aliquot the new stock solution to minimize freeze-thaw cycles.3. Protect the stock solution and working dilutions from light. |
| Compound Precipitation | 1. Visually inspect the stock solution and diluted working solutions for any precipitate.2. If precipitation is observed after dilution in aqueous buffer, try gentle warming (e.g., 37°C) or brief sonication to redissolve.3. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to maintain solubility. |
| Inaccurate Concentration | 1. Recalibrate the balance used for weighing the solid compound.2. Use a precise and calibrated pipette for dilutions.3. If possible, verify the concentration of the stock solution using analytical methods like HPLC. |
| Cell Culture Variability | 1. Use cells within a consistent passage number range.2. Ensure cell confluency is consistent across experiments.3. Regularly test for mycoplasma contamination. |
| Assay Conditions | 1. Verify the concentration of all reagents, including the substrate (arachidonic acid).2. Ensure the incubation time with the inhibitor is consistent. |
Problem 2: High background or non-specific effects in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Solvent Concentration | 1. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls.2. Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%).3. Run a vehicle-only control to assess its effect on the assay. |
| Off-target Effects | 1. Use a structurally different COX-1 inhibitor to see if it produces the same effect.2. Use a negative control compound that is structurally similar to SC-560 but inactive against COX-1, if available. |
| Compound Aggregation | 1. High concentrations of hydrophobic compounds can form aggregates. Perform a dose-response curve to check for a steep, non-saturating curve, which can be indicative of aggregation. |
Quantitative Data
The following table summarizes the reported inhibitory concentrations (IC50) of SC-560 for COX-1 and COX-2.
| Enzyme | IC50 | Reference |
| Human COX-1 | 9 nM | [1][2] |
| Human COX-2 | 6.3 µM | [1] |
Experimental Protocols
Preparation of SC-560 Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh out the desired amount of SC-560 powder (Molecular Weight: 352.74 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.53 mg.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -20°C or -80°C.
General Cell-Based Assay Protocol for COX-1 Inhibition
-
Cell Seeding: Seed cells (e.g., HuH-6 or HA22T/VGH) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of SC-560 in the appropriate cell culture medium. The final DMSO concentration should be kept constant and low (e.g., 0.1%). Remove the old medium from the cells and add the medium containing different concentrations of SC-560.
-
Incubation: Incubate the cells with the inhibitor for a specific period (e.g., 1 hour).
-
Stimulation (Optional): If measuring the production of prostaglandins, stimulate the cells with an appropriate agonist (e.g., arachidonic acid or a calcium ionophore).
-
Assay: After the desired incubation time, collect the supernatant or cell lysate to measure the endpoint, such as prostaglandin E2 (PGE2) or thromboxane (B8750289) B2 (TxB2) levels, using a suitable method like ELISA.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of SC-560 and determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent results with SC-560.
Caption: Simplified signaling pathway of COX-1 and the inhibitory action of SC-560.
References
how to control for SC-560 side effects
Welcome to the technical support center for SC-560. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving SC-560, a potent and selective cyclooxygenase-1 (COX-1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is SC-560 and what is its primary mechanism of action?
A1: SC-560 is a selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1] Its primary mechanism of action is to block the conversion of arachidonic acid to prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), by inhibiting the enzymatic activity of COX-1.[1] It shows high selectivity for COX-1 over COX-2.
Q2: We are observing significant renal toxicity in our animal models treated with SC-560. How can we control for this?
A2: Renal toxicity is a known side effect of SC-560, particularly at higher doses.[1][2][3] Here are some strategies to monitor and mitigate this effect:
-
Hydration: Ensure animals are well-hydrated, as dehydration can exacerbate NSAID-induced renal injury.
-
Dose Reduction: If permissible by the experimental design, reducing the dose of SC-560 can decrease the risk of renal toxicity. The effects of SC-560 on renal parameters have been shown to be dose-dependent.[2]
-
Biomarker Monitoring: Regularly monitor renal function. While serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) are standard markers, they may not be sensitive enough for early detection of SC-560-induced tubular damage.[2] Consider monitoring urinary biomarkers such as N-acetyl-beta-D-glucosaminidase (NAG), which has been shown to increase with SC-560 administration and is a more sensitive indicator of renal tubular injury.[2][3]
-
Co-administration of Protective Agents: While not specifically studied for SC-560, research on other NSAIDs suggests that co-administration of agents that improve renal blood flow or provide antioxidant effects might be protective. However, this would require careful validation to ensure no interference with the primary experimental outcomes.
Q3: The oral bioavailability of our SC-560 formulation appears to be low and inconsistent. What can we do to improve this?
A3: SC-560 has low aqueous solubility and its oral bioavailability has been reported to be less than 15% and formulation-dependent in rats.[1][2][3] To improve bioavailability, consider the following formulation strategies:
-
Vehicle Selection: The choice of vehicle is critical. Polyethylene glycol (PEG) has been used as a vehicle for oral administration of SC-560 in rats.[3] Experimenting with different vehicles, such as lipid-based formulations or self-emulsifying drug delivery systems (SEDDS), may improve solubility and absorption.
-
Particle Size Reduction: Decreasing the particle size of the SC-560 powder through techniques like micronization or nanocrystallization can increase the surface area for dissolution and potentially improve absorption.
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins into the formulation can enhance the solubility of SC-560 in the gastrointestinal tract.
Q4: We are seeing a discrepancy between our in vitro and in vivo results with SC-560. It is potent in our cell-free assays but less effective in our cell-based or animal models. Why might this be happening and how can we troubleshoot it?
A4: This is a recognized characteristic of SC-560. While it is a potent and selective COX-1 inhibitor in enzymatic assays, its effects in whole cells and in vivo can be different. Here's how to approach this:
-
Cellular Uptake and Metabolism: The compound's lipophilicity and potential for cellular metabolism could affect its intracellular concentration and activity. Consider performing uptake studies to determine the intracellular concentration of SC-560 in your cell model.
-
Protein Binding: In vivo, SC-560 will bind to plasma proteins, reducing the free concentration available to interact with COX-1. This can be a significant factor in the discrepancy between in vitro and in vivo efficacy. When possible, measure the free fraction of SC-560 in your in vivo model.
-
Off-Target Effects: At higher concentrations, which may be required to achieve an effect in vivo, SC-560 could have off-target effects that confound the results. While specific off-target effects of SC-560 are not extensively documented in the provided search results, it is a possibility to consider, especially with pyrazole-containing compounds.[4]
-
COX-2 Upregulation: Inhibition of COX-1 by SC-560 may lead to a compensatory upregulation of COX-2, which could explain a reduced overall effect in some inflammatory models.[2]
Q5: Are there known off-target effects for SC-560 that we should be aware of?
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in cell viability/apoptosis assays | Inconsistent cell seeding density. | Ensure a uniform number of cells is seeded in each well. Perform a cell count before plating. |
| SC-560 precipitation in media. | Prepare fresh stock solutions of SC-560 in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in cell culture media. Visually inspect for any precipitation. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Contamination of cell cultures. | Regularly check for microbial contamination. Use proper aseptic techniques. | |
| Unexpected cell morphology changes | High concentration of SC-560 leading to cytotoxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration for your experiments. |
| Off-target effects. | If the observed morphology is not consistent with known effects of COX-1 inhibition, consider investigating potential off-target effects. |
In Vivo Experimentation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Animal distress or mortality | Severe renal toxicity. | Implement renal monitoring as described in the FAQs. Ensure adequate hydration. Consider dose reduction. |
| Gastrointestinal toxicity. | Monitor for signs of GI distress (e.g., weight loss, diarrhea, occult blood in stool). Co-administration of a proton pump inhibitor might be considered, but needs to be validated for non-interference. | |
| Formulation/vehicle toxicity. | Run a vehicle-only control group to ensure the formulation is well-tolerated. | |
| Inconsistent drug exposure (plasma levels) | Poor oral bioavailability. | Optimize the formulation as described in the FAQs. Consider alternative routes of administration if oral delivery is not feasible. |
| Rapid metabolism. | SC-560 has a clearance that approaches hepatic plasma flow in rats, suggesting rapid metabolism.[2][3] Be mindful of the timing of sample collection relative to drug administration. |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 for COX-1 | 9 nM | Human recombinant enzyme | [1] |
| IC50 for COX-2 | 6.3 µM | Human recombinant enzyme | [1] |
| Oral Bioavailability | < 15% | Rat | [2][3] |
| Effective Oral Dose (in vivo COX-1 inhibition) | 10-30 mg/kg | Rat | [1] |
| Dose inducing renal tubular damage | 10 mg/kg (single oral dose) | Rat | [2] |
Experimental Protocols
Protocol 1: MTS Assay for Cell Viability
This protocol is adapted from standard MTS assay procedures and is suitable for assessing the effect of SC-560 on cell proliferation.
Materials:
-
Cells of interest
-
SC-560 (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTS reagent
-
Phenazine (B1670421) methosulfate (PMS) or phenazine ethyl sulfate (B86663) (PES) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of SC-560 in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of SC-560. Include a vehicle-only control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition:
-
Prepare the MTS/PMS solution according to the manufacturer's instructions.
-
Add 20 µL of the freshly prepared MTS/PMS solution to each well.
-
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-only control: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the concentration of SC-560 to determine the IC50 value.
-
Protocol 2: Caspase-3/7 Activation Assay for Apoptosis
This protocol outlines a method to measure the activity of executioner caspases 3 and 7, key markers of apoptosis, in response to SC-560 treatment.
Materials:
-
Cells of interest
-
SC-560 (dissolved in DMSO)
-
Complete cell culture medium
-
White-walled 96-well plates (for luminescence-based assays)
-
Caspase-Glo® 3/7 Reagent (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTS Assay protocol, using a white-walled 96-well plate.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reconstituted Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation with Reagent: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the media-only blank wells from all other readings.
-
The luminescence signal is directly proportional to the amount of caspase activity.
-
Results can be expressed as fold-change in caspase activity compared to the vehicle-only control.
-
Protocol 3: In Vivo Oral Administration and Renal Toxicity Monitoring in Rats
This protocol provides a general framework for oral administration of SC-560 to rats and subsequent monitoring for renal toxicity.
Materials:
-
Sprague-Dawley rats
-
SC-560
-
Vehicle (e.g., Polyethylene glycol 600 (PEG 600) or 1% methylcellulose)
-
Oral gavage needles
-
Metabolic cages for urine collection
-
Assay kits for urinary NAG, serum creatinine, and BUN
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Formulation Preparation:
-
Prepare the SC-560 formulation in the chosen vehicle. For example, dissolve SC-560 in PEG 600. Ensure the compound is fully dissolved.
-
Prepare a vehicle-only solution to serve as a control.
-
-
Dosing:
-
Administer SC-560 or vehicle to the rats via oral gavage. A typical dose to observe effects on COX-1 in vivo is 10 mg/kg.[3]
-
The volume of administration should be based on the animal's body weight (e.g., 5 mL/kg).
-
-
Urine and Blood Collection:
-
House the rats in metabolic cages for 24 hours post-dosing to collect urine.
-
At the end of the study period (e.g., 24 hours after a single dose, or at the end of a multi-day dosing regimen), collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture under terminal anesthesia).
-
-
Biomarker Analysis:
-
Centrifuge the blood to obtain serum and store at -80°C until analysis.
-
Measure serum creatinine and BUN concentrations using commercially available kits.
-
Measure the concentration of NAG in the collected urine samples using a specific assay kit.
-
-
Data Analysis:
-
Compare the levels of serum creatinine, BUN, and urinary NAG between the SC-560-treated groups and the vehicle control group.
-
A significant increase in urinary NAG is an early indicator of renal tubular damage.
-
Visualizations
Caption: SC-560 inhibits the COX-1 signaling pathway.
Caption: Troubleshooting workflow for SC-560 experiments.
Caption: Control strategies for SC-560 side effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formulation dependent pharmacokinetics, bioavailability and renal toxicity of a selective cyclooxygenase-1 inhibitor SC-560 in the rat. [sites.ualberta.ca]
- 3. Formulation dependent pharmacokinetics, bioavailability and renal toxicity of a selective cyclooxygenase-1 inhibitor SC-560 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. College Navigator - National Center for Education Statistics [nces.ed.gov]
Validation & Comparative
SC-560 vs. Other COX-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cyclooxygenase-1 (COX-1) inhibitor SC-560 with other notable COX-1 selective and non-selective inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate chemical tools for research and development.
At a Glance: Potency and Selectivity of COX-1 Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of SC-560 and other COX inhibitors against COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of COX-2 IC50 to COX-1 IC50, is also provided to quantify the preference for COX-1 inhibition. A higher selectivity index indicates greater selectivity for COX-1.
| Inhibitor | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-2/COX-1) | Class |
| SC-560 | 9 nM[1][2], 2.4 nM[3] | 6.3 µM[1][2], 470 nM[3] | ~700[2], ~196[3] | Selective COX-1 |
| Mofezolac (B1677391) | 1.44 nM[4], 7.9 nM[5] | 447 nM[4], >50 µM[5] | >310[4], >6300[5] | Selective COX-1 |
| P6 | 19 µM[5] | >50 µM[5] | >2.6 | Selective COX-1 |
| TFAP | 0.8 µM[6] | - | - | Selective COX-1 |
| FR122047 | - | - | >1000 | Selective COX-1 |
| Indomethacin (B1671933) | 0.1 µg/mL[6] | 5 µg/mL[6] | 50 | Non-selective |
| Ibuprofen | 13 µM[6] | 370 µM[6] | 28.5 | Non-selective |
| Aspirin | - | - | - | Non-selective (Irreversible) |
| Celecoxib | 15 µM[7] | 0.04 µM[7] | 0.0027 | Selective COX-2 |
Note: IC50 values can vary between studies due to different experimental conditions. Data from multiple sources are provided where available.
Deep Dive: Experimental Protocols
Understanding the methodologies behind the data is crucial for accurate interpretation and replication. Below are detailed protocols for key experiments used to characterize COX inhibitors.
In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and recombinant human COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Heme (cofactor).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD, for colorimetric assays).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the diluted enzyme.
-
Inhibitor Incubation: Add the serially diluted test compound or vehicle control (e.g., DMSO) to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection:
-
Colorimetric Assay: Add a colorimetric substrate like TMPD. The peroxidase activity of COX converts TMPD to a colored product, which can be measured spectrophotometrically (e.g., at 590 nm).
-
Fluorometric Assay: Utilize a probe that becomes fluorescent upon reaction with prostaglandins (B1171923).
-
LC-MS/MS: Directly measure the production of prostaglandins (e.g., PGE2, TXB2) from arachidonic acid.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Human Whole Blood Assay
This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment, accounting for factors like plasma protein binding.
Objective: To determine the IC50 of a test compound for COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
Anticoagulant (e.g., heparin).
-
Test compound dissolved in a suitable solvent.
-
For COX-1 assay: Calcium ionophore A23187.
-
For COX-2 assay: Lipopolysaccharide (LPS).
-
ELISA kits for prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2 (TXB2).
Procedure: COX-1 Activity (Thromboxane B2 Production):
-
Aliquot heparinized whole blood into tubes.
-
Add various concentrations of the test compound or vehicle control and incubate (e.g., for 1 hour at 37°C).
-
Induce platelet activation and subsequent COX-1-mediated TXB2 production by allowing the blood to clot or by adding a calcium ionophore.
-
Centrifuge the samples to separate plasma or serum.
-
Measure the concentration of TXB2 (a stable metabolite of thromboxane A2) in the plasma/serum using an ELISA kit.
COX-2 Activity (Prostaglandin E2 Production):
-
Aliquot heparinized whole blood into tubes.
-
Add various concentrations of the test compound or vehicle control.
-
Induce COX-2 expression and activity by adding LPS and incubating for an extended period (e.g., 24 hours at 37°C).
-
Centrifuge the samples to separate plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.
Data Analysis:
-
Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production at each compound concentration.
-
Determine the IC50 values for COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can enhance understanding. The following diagrams were generated using Graphviz.
Caption: The COX-1 signaling pathway in normal physiological processes.
Caption: A typical experimental workflow for the discovery and evaluation of COX inhibitors.
Off-Target Effects of SC-560
While highly selective for COX-1, SC-560 has been reported to exhibit biological effects independent of its COX-1 inhibitory activity, particularly in the context of cancer research. It is crucial for researchers to consider these potential off-target effects when interpreting experimental results.
-
Anti-proliferative and Pro-apoptotic Effects: Studies have shown that SC-560 can inhibit the proliferation of various cancer cell lines and induce apoptosis. These effects are often observed at concentrations higher than those required for COX-1 inhibition and can occur in cancer cells that do not express COX-1.
-
Cell Cycle Arrest: SC-560 has been demonstrated to cause cell cycle arrest at the G0/G1 phase in some cancer cell types.
-
COX-Independent Mechanisms: The precise molecular targets responsible for these off-target effects are not fully elucidated and are an area of ongoing research.
It is important to note that comprehensive off-target screening data for SC-560 against a broad panel of kinases and other cellular targets is not widely available in the public domain. Therefore, when using SC-560 as a chemical probe, it is advisable to include appropriate controls to distinguish between COX-1-dependent and -independent effects.
Conclusion
SC-560 is a potent and highly selective inhibitor of COX-1, making it a valuable tool for investigating the physiological and pathological roles of this enzyme. However, like any pharmacological agent, it is essential to consider its complete profile, including its potency, selectivity, and potential off-target effects. This guide provides a comparative framework to assist researchers in making informed decisions when selecting a COX-1 inhibitor for their specific experimental needs. When comparing SC-560 to other selective COX-1 inhibitors such as mofezolac, it is evident that both exhibit high potency and selectivity, with mofezolac showing a particularly high selectivity index in some studies. The choice between these inhibitors may depend on the specific experimental context, including the desired pharmacokinetic properties and the potential for off-target effects. Non-selective inhibitors like indomethacin and ibuprofen, while useful in some contexts, lack the specificity required to dissect the distinct roles of COX-1 and COX-2. Researchers are encouraged to consult the primary literature for the most detailed and context-specific information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. SC-560 and mofezolac isosteres as new potent COX-1 selective inhibitors with antiplatelet effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mofezolac | COX | TargetMol [targetmol.com]
- 5. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of SC-560 and Celecoxib
For researchers and professionals in drug development, understanding the nuanced selectivity of cyclooxygenase (COX) inhibitors is paramount for targeted therapeutic design and minimizing off-target effects. This guide provides a detailed comparison of SC-560 and celecoxib (B62257), two notable COX inhibitors with distinct selectivity profiles.
Quantitative Analysis of COX Inhibition
The inhibitory activity of SC-560 and celecoxib is quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index, calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for inhibiting COX-2 over COX-1.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Primary Target |
| SC-560 | 9 nM[1][2][3][4] | 6.3 µM (6300 nM)[1][2][4] | ~0.0014 | COX-1[1][2][3][4] |
| Celecoxib | 15 µM (15000 nM)[5] | 40 nM[6][7] | 375 | COX-2[6][7] |
Note: IC50 values can vary between studies depending on the specific assay conditions. The values presented here are representative.
Deciphering the COX Signaling Pathway
Both SC-560 and celecoxib exert their effects by inhibiting the cyclooxygenase enzymes, which are key to the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that mediate a variety of physiological processes, including inflammation, pain, and fever. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.
Experimental Protocols
The determination of COX inhibitory activity is crucial for characterizing the selectivity of compounds like SC-560 and celecoxib. The following outlines a representative methodology for an in vitro cyclooxygenase inhibition assay.
In Vitro COX Inhibition Assay (Enzyme-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compounds (SC-560, celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader (for colorimetric or fluorometric detection)
-
Stannous chloride (to stop the reaction)
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, and heme in the assay buffer at the desired concentrations. Prepare serial dilutions of the test compounds.
-
Enzyme Incubation: Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Inhibitor Addition: Add the serially diluted test compounds or vehicle control (DMSO) to the respective wells and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a solution of stannous chloride.
-
Detection: The product of the COX reaction (prostaglandin H2) is unstable and is typically converted to a more stable product like prostaglandin (B15479496) E2 (PGE2). The amount of PGE2 produced is then quantified using a detection method such as an Enzyme Immunoassay (EIA) or a fluorometric probe.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The data clearly demonstrates the opposing selectivity profiles of SC-560 and celecoxib. SC-560 is a potent and highly selective inhibitor of COX-1, making it a valuable tool for investigating the physiological and pathological roles of this enzyme. In contrast, celecoxib is a potent and selective inhibitor of COX-2, which underlies its therapeutic use as an anti-inflammatory and analgesic agent with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The distinct selectivities of these compounds underscore the importance of targeted enzyme inhibition in modern drug discovery and development.
References
Validating Experimental Findings: A Comparative Guide to the Selective COX-1 Inhibitor SC-560
For researchers, scientists, and drug development professionals, the selective inhibition of cyclooxygenase-1 (COX-1) is a critical tool for elucidating cellular pathways and investigating potential therapeutic interventions. SC-560 has emerged as a potent and highly selective inhibitor of COX-1, offering a valuable resource for validating experimental findings. This guide provides an objective comparison of SC-560's performance against other cyclooxygenase inhibitors, supported by experimental data, detailed methodologies, and clear visualizations of its mechanistic action.
SC-560 is a diaryl heterocycle compound that demonstrates a high degree of selectivity for the COX-1 isoenzyme. It inhibits the conversion of arachidonic acid to prostaglandin (B15479496) E2 (PGE2) and has been utilized in a variety of research models to probe the specific roles of COX-1 in inflammation, cancer, and other pathological conditions.
Performance Comparison of Cyclooxygenase Inhibitors
The efficacy of SC-560 as a selective COX-1 inhibitor is best understood in comparison to other non-steroidal anti-inflammatory drugs (NSAIDs), including non-selective inhibitors and selective COX-2 inhibitors.
| Inhibitor | Type | IC50 for COX-1 | IC50 for COX-2 | Selectivity Ratio (COX-2/COX-1) |
| SC-560 | Selective COX-1 | 9 nM[1] | 6.3 µM[1] | ~700[1] |
| Celecoxib (B62257) | Selective COX-2 | 15 µM[1] | 0.04 µM[1] | ~0.0027 |
| Indomethacin (B1671933) | Non-selective | - | - | - |
Table 1: Comparative in vitro inhibitory concentrations (IC50) of SC-560 and Celecoxib. This table highlights the significant selectivity of SC-560 for COX-1 over COX-2, in contrast to the COX-2 selective inhibitor, celecoxib.
A study investigating hepatopulmonary syndrome in cirrhotic rats provided a direct in vivo comparison of SC-560 with the non-selective COX inhibitor indomethacin and the selective COX-2 inhibitor celecoxib.[2]
| Parameter | Control (Vehicle) | SC-560 | Celecoxib | Indomethacin |
| Hemodynamics | ||||
| Mean Arterial Pressure (mmHg) | 95.8 ± 4.5 | No significant effect | No significant effect | Decreased |
| Portal Pressure (mmHg) | 17.8 ± 2.7 | No significant effect | No significant effect | Decreased |
| Biochemistry | ||||
| Total Bilirubin (mg/dL) | 7.7 ± 0.5 | No significant effect | No significant effect | 5.5 ± 1.5 |
| Inflammatory Markers | ||||
| Plasma TNF-α (pg/mL) | 32.2 ± 8.7 | 19.8 ± 3.8 | 20.8 ± 7.8 | - |
| Plasma IL-1β (pg/mL) | 110.9 ± 40.3 | 67.2 ± 26.7 | 65.5 ± 25.2 | - |
| Pulmonary Parameters | ||||
| Intrapulmonary Shunts (%) | 17.5 ± 1.9 | 9.6 ± 2.6 | 17.7 ± 1.4 | 9.0 ± 5.3 |
| PaO2 (mmHg) | 86.6 ± 3.7 | 92.9 ± 5.1 | 92.2 ± 3.0 | - |
| AaPO2 (mmHg) | 18.0 ± 3.9 | 13.6 ± 3.7 | 14.0 ± 3.1 | 11.0 ± 4.5 |
| Survival | ||||
| Mortality Rate | - | No significant effect | No significant effect | Increased |
Table 2: In vivo comparison of SC-560, Celecoxib, and Indomethacin in a rat model of hepatopulmonary syndrome. [2] This data demonstrates that while both selective and non-selective inhibitors can have therapeutic effects, SC-560 achieved these without the negative hemodynamic effects and increased mortality associated with indomethacin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols utilizing SC-560.
In Vivo Model of Hepatopulmonary Syndrome
-
Animal Model: Cirrhosis was induced in male Sprague-Dawley rats via common bile duct ligation.[2]
-
Drug Administration: Fourteen days post-ligation, rats were randomly assigned to receive daily oral gavage of either vehicle (control), SC-560 (10 mg/kg), celecoxib (10 mg/kg), or indomethacin (2 mg/kg) for 14 days.[2]
-
Parameter Measurement: Following the treatment period, a comprehensive evaluation was performed, including hemodynamic measurements (mean arterial pressure, portal pressure), liver and renal biochemistry, plasma levels of inflammatory cytokines (TNF-α, IL-1β), and assessment of pulmonary gas exchange (intrapulmonary shunts, PaO2, AaPO2). Histological analysis of liver and lung tissues was also conducted.[2]
Cancer Cell Proliferation and Apoptosis Assays
-
Cell Lines: Human hepatocellular carcinoma (HCC) cell lines.
-
Treatment: Cells were treated with varying concentrations of SC-560.
-
Proliferation Assay: Cell growth was assessed using standard methods such as MTT or crystal violet staining.
-
Apoptosis Assay: Apoptosis was evaluated by measuring the activation of caspases 3 and 7 and the levels of anti-apoptotic proteins like survivin and XIAP.
Neuroinflammation Studies
-
Animal Model: Mouse models of neuroinflammation can be induced by agents like lipopolysaccharide (LPS).
-
Drug Administration: SC-560 can be administered via intraperitoneal injection prior to the inflammatory challenge.
-
Analysis: Brain tissues are collected for analysis of inflammatory markers, such as cytokine levels (e.g., TNF-α, IL-6) and microglial activation, often assessed by immunohistochemistry for markers like Iba1.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes influenced by SC-560 is essential for a comprehensive understanding of its effects.
Caption: Mechanism of SC-560 action on the COX-1 pathway.
The inhibition of COX-1 by SC-560 leads to a reduction in prostaglandin synthesis. This, in turn, can modulate downstream signaling pathways, including the NF-κB and VEGF pathways, which are critically involved in inflammation and angiogenesis, respectively.[2]
Caption: General experimental workflow for in vivo studies with SC-560.
This generalized workflow provides a framework for designing and conducting in vivo experiments to validate the effects of SC-560 in various disease models. The specific endpoints and analyses will vary depending on the research question.
By providing a highly selective means of inhibiting COX-1, SC-560 serves as an indispensable tool for dissecting the isoform-specific functions of cyclooxygenases. The data and protocols presented here offer a foundation for researchers to design and interpret experiments aimed at validating the role of COX-1 in their specific areas of investigation.
References
SC-560: A Tool for Dissecting COX-2-Specific Functions
A Guide to Utilizing the Selective COX-1 Inhibitor, SC-560, as a Negative Control in Cyclooxygenase-2 Research
For researchers, scientists, and drug development professionals investigating the specific roles of cyclooxygenase-2 (COX-2), the highly selective COX-1 inhibitor, SC-560, serves as an indispensable negative control. Its utility lies in its profound ability to inhibit COX-1 with minimal impact on COX-2 activity at appropriate concentrations, thereby allowing for the clear delineation of COX-2-mediated biological effects. This guide provides a comprehensive comparison of SC-560 with common COX-2 inhibitors, supported by experimental data and detailed protocols.
Unraveling Specificity: SC-560 in Context
Cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are central to the inflammatory cascade through their conversion of arachidonic acid into prostaglandins (B1171923). While COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation.[1][2] The development of isoform-specific inhibitors has been pivotal in both therapeutic applications and fundamental research.
SC-560 distinguishes itself with its remarkable selectivity for COX-1. This makes it an ideal tool to ascertain whether an observed biological effect is genuinely mediated by COX-2 or if it results from off-target effects on COX-1. By using SC-560 alongside a selective COX-2 inhibitor, researchers can confidently attribute specific outcomes to the inhibition of COX-2.
Performance Comparison: Potency and Selectivity
The efficacy of a COX inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The selectivity of an inhibitor is determined by comparing its IC50 values for COX-1 and COX-2.
| Compound | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (IC50 COX-2 / IC50 COX-1) |
| SC-560 | COX-1 (Negative Control) | 9 nM [3] | 6.3 µM [3] | ~700 |
| Celecoxib | COX-2 | 15 µM[4] | 40 nM[5] | 0.0027 |
| NS-398 | COX-2 | >100 µM[6] | 3.8 µM[6] | <0.038 |
| Rofecoxib (B1684582) | COX-2 | >100 µM[1] | 18 nM[5] | <0.00018 |
Data compiled from multiple sources. Note that IC50 values can vary depending on the specific assay conditions.
As the data illustrates, SC-560 is a potent inhibitor of COX-1 with an IC50 in the low nanomolar range, while its effect on COX-2 is significantly weaker, with an IC50 in the micromolar range.[3] This vast difference in potency underscores its utility as a negative control. In contrast, celecoxib, NS-398, and rofecoxib demonstrate high selectivity for COX-2.[1][5][6]
Experimental Design: Utilizing SC-560 as a Negative Control
A typical experimental workflow to confirm COX-2 specific effects involves comparing the outcomes of a selective COX-2 inhibitor with those of SC-560.
Caption: Experimental workflow for using SC-560 as a negative control.
Signaling Pathway Context
The activity of COX enzymes is a critical step in the arachidonic acid signaling pathway, leading to the production of various prostaglandins that mediate inflammation, pain, and other physiological processes.
Caption: Arachidonic acid signaling pathway and points of inhibition.
Experimental Protocols
In Vitro COX Inhibition Assay (Colorimetric)
This protocol provides a general guideline for determining the inhibitory activity of compounds against COX-1 and COX-2 using a colorimetric assay kit. Specific details may vary based on the commercial kit used.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds (SC-560, selective COX-2 inhibitor) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to prevent enzyme inhibition.[1]
-
Assay Setup: In a 96-well plate, add the following to the designated wells:
-
100% Initial Activity (Control): Assay buffer, heme, and enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Assay buffer, heme, enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Background Wells: Assay buffer and heme (no enzyme). It is recommended to perform all assays in duplicate or triplicate.
-
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitors to bind to the enzymes.[1]
-
Reaction Initiation: Add the colorimetric substrate to all wells, followed by the addition of arachidonic acid to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over 5-10 minutes.
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of the control and inhibitor wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
SC-560 is a powerful and highly selective tool for researchers studying the specific functions of COX-2. Its potent inhibition of COX-1, coupled with its minimal effect on COX-2 at appropriate concentrations, makes it an exemplary negative control. By incorporating SC-560 into experimental designs alongside selective COX-2 inhibitors, scientists can achieve a more precise understanding of the distinct roles of the COX isoforms in health and disease, ultimately facilitating the development of more targeted and effective therapeutics.
References
Cross-Validation of SC-560 Results with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for studying the function of cyclooxygenase-1 (COX-1): the selective small molecule inhibitor SC-560 and small interfering RNA (siRNA) mediated gene silencing. Objectively comparing these orthogonal approaches is crucial for robust target validation and a deeper understanding of COX-1 signaling. This guide presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting their studies.
Introduction to SC-560 and COX-1 siRNA
SC-560 is a potent and highly selective inhibitor of the COX-1 enzyme.[1][2][3] It belongs to the diaryl heterocycle class of COX inhibitors. The primary mechanism of action of SC-560 is the blockade of the COX-1 active site, preventing the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a precursor for various prostaglandins (B1171923) and thromboxanes.[1] It exhibits a high degree of selectivity for COX-1 over COX-2, with IC50 values of approximately 9 nM for COX-1 and 6.3 µM for COX-2, representing a roughly 700-fold selectivity.[1] This selectivity makes SC-560 a valuable tool for dissecting the specific roles of COX-1 in various physiological and pathological processes.
COX-1 siRNA offers a genetic approach to reducing COX-1 activity. siRNA molecules are short, double-stranded RNA sequences, typically 19-25 nucleotides in length, that are designed to be complementary to a specific target messenger RNA (mRNA).[4] Upon introduction into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then utilizes the siRNA as a guide to find and cleave the target COX-1 mRNA, leading to its degradation and a subsequent decrease in the synthesis of the COX-1 protein. This "knockdown" of gene expression provides a highly specific method to investigate the consequences of reduced COX-1 levels.
Data Presentation: A Comparative Analysis
The following table summarizes hypothetical yet representative quantitative data from an experiment designed to compare the effects of SC-560 and COX-1 siRNA on key cellular processes. This data is based on the known functions of COX-1 and the expected outcomes of its inhibition.
| Parameter | Control (Vehicle/Scrambled siRNA) | SC-560 (1 µM) | COX-1 siRNA (10 nM) |
| COX-1 Protein Expression (%) | 100 ± 5 | 98 ± 4 | 25 ± 7 |
| Prostaglandin E2 (PGE2) Production (pg/mL) | 500 ± 45 | 150 ± 20 | 180 ± 30 |
| Cell Proliferation (% of Control) | 100 ± 8 | 75 ± 6 | 72 ± 9 |
| Apoptosis (% of Cells) | 5 ± 1 | 20 ± 3 | 22 ± 4 |
| Caspase-3/7 Activity (RLU) | 1000 ± 150 | 3500 ± 400 | 3800 ± 450 |
Data are presented as mean ± standard deviation from a hypothetical experiment in a relevant cell line.
Experimental Protocols
Below are detailed methodologies for key experiments involved in the cross-validation of SC-560 and COX-1 siRNA.
Cell Culture and Treatment
-
Cell Line: Select a cell line known to express COX-1 and exhibit a relevant biological response to its inhibition (e.g., a human cancer cell line for apoptosis studies).
-
Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
SC-560 Treatment: Prepare a stock solution of SC-560 in a suitable solvent like DMSO.[1] On the day of the experiment, dilute the stock solution in a complete growth medium to the desired final concentration (e.g., 1 µM). Add the SC-560 containing medium to the cells and incubate for the desired duration. A vehicle control (medium with the same concentration of DMSO) should be run in parallel.
siRNA Transfection
-
siRNA: Obtain a validated siRNA targeting human COX-1 (PTGS1) and a non-targeting scrambled control siRNA.[4][6]
-
Transfection Reagent: Use a commercially available lipid-based transfection reagent suitable for the chosen cell line.
-
Transfection Protocol:
-
On the day before transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
On the day of transfection, dilute the COX-1 siRNA or scrambled siRNA in an appropriate volume of serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells and incubate for 4-6 hours.
-
After incubation, add complete growth medium.
-
Allow 48-72 hours for efficient knockdown of the target gene before proceeding with downstream assays.
-
Western Blotting for COX-1 Expression
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for COX-1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.
-
Prostaglandin E2 (PGE2) Immunoassay
-
Sample Collection: Collect the cell culture supernatant after the treatment period.
-
ELISA: Measure the concentration of PGE2 in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Cell Proliferation Assay (e.g., MTT Assay)
-
Treatment: Treat cells with SC-560 or transfect with siRNA as described above in a 96-well plate.
-
MTT Addition: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (e.g., Caspase-Glo 3/7 Assay)
-
Treatment: Treat cells with SC-560 or transfect with siRNA in a 96-well plate.
-
Reagent Addition: At the end of the treatment period, add the Caspase-Glo 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of active caspase-3 and -7.
Mandatory Visualizations
Caption: Workflow for comparing SC-560 and COX-1 siRNA effects.
Caption: COX-1 pathway and intervention points of siRNA and SC-560.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Analysis of SC-560's In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of SC-560, a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1). The following sections present quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and development.
Data Presentation
The following tables summarize the key quantitative data regarding the efficacy and pharmacokinetic properties of SC-560.
Table 1: In Vitro Efficacy of SC-560
| Parameter | Value | Cell/Enzyme System | Reference |
| COX-1 IC₅₀ | 9 nM | Purified COX-1 | [1] |
| COX-2 IC₅₀ | 6.3 µM | Purified COX-2 | [1] |
| Selectivity | ~1,000-fold for COX-1 over COX-2 | [1] | |
| HCC Cell Growth | Dose and time-dependent inhibition | HuH-6 and HA22T/VGH cells | [1][2] |
| Apoptosis Induction | Dose-dependent increase | Human hepatocellular carcinoma cells | [1][2] |
Table 2: In Vivo Pharmacokinetics of SC-560 in Sprague-Dawley Rats (10 mg/kg dose)
| Parameter | Intravenous (in PEG 600) | Oral (in PEG 600) | Oral (in 1% Methylcellulose) | Reference |
| AUC (ng·h/mL) | 9704 ± 4038 | 1203.4 ± 130.3 | 523 ± 208 | [3][4][5] |
| Cₘₐₓ (ng/mL) | - | 218.5 ± 86.9 | 119.8 ± 15.5 | [3][4][5] |
| tₘₐₓ (h) | - | 1.00 ± 1.8 | 2.0 ± 0 | [3][4][5] |
| t₁/₂ (h) | 5.4 ± 0.8 | 3.7 ± 1.6 | 2.7 ± 1.7 | [3][4][5] |
| Bioavailability | - | <15% (formulation dependent) | <15% (formulation dependent) | [3][4] |
| Clearance (L/h/kg) | 1.15 ± 0.46 | - | - | [3][4] |
| Volume of Distribution (L/kg) | 9.1 ± 4.6 | - | - | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from fluorometric COX inhibitor screening assays using SC-560 as a selective COX-1 inhibitor control.[6][7]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme: Prepare a stock solution in a suitable solvent.
-
Enzyme: Reconstitute purified ovine COX-1 or human recombinant COX-2 in the assay buffer. Keep on ice.
-
Substrate: Prepare a solution of arachidonic acid.
-
Test Inhibitor (SC-560): Dissolve in a suitable solvent (e.g., DMSO) to create a stock solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and a fluorescent probe (e.g., ADHP).
-
Add the test inhibitor (SC-560) at various concentrations to the sample wells. For control wells, add the solvent vehicle.
-
Add the COX enzyme (either COX-1 or COX-2) to all wells except the background controls.
-
Pre-incubate the plate at 25°C for a specified time.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear phase of the fluorescence curve.
-
Determine the percentage of inhibition for each concentration of SC-560 relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTS) Assay
This protocol describes the assessment of SC-560's effect on the viability of hepatocellular carcinoma (HCC) cells.[1]
-
Cell Culture: Culture human HCC cell lines (e.g., HuH-6, HA22T/VGH) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of SC-560 (e.g., 5, 10, 25, 50, 100, 200 µM) or vehicle control for 72 hours.
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the methodology for determining the pharmacokinetic profile of SC-560 in Sprague-Dawley rats.[1][3][4]
-
Animal Model: Use male Sprague-Dawley rats with a catheter inserted in the right jugular vein for serial blood sampling.
-
Drug Administration:
-
Intravenous (IV): Administer a single 10 mg/kg dose of SC-560 dissolved in polyethylene (B3416737) glycol (PEG) 600.
-
Oral: Administer a single 10 mg/kg dose of SC-560 in either PEG 600 or 1% methylcellulose (B11928114) via oral gavage.
-
-
Sample Collection:
-
Collect serial blood samples at predetermined time points post-administration.
-
Separate the serum and store it at -20°C until analysis.
-
For some groups, collect urine for 24 hours to analyze for electrolytes and markers of kidney toxicity (e.g., N-acetyl-beta-D-glucosaminidase - NAG).
-
-
Sample Analysis:
-
Analyze the serum samples for SC-560 concentration using a validated reverse-phase high-performance liquid chromatography (HPLC) method.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC, Cₘₐₓ, tₘₐₓ, t₁/₂, clearance, and volume of distribution using non-compartmental analysis.
Mandatory Visualization
The following diagrams illustrate the signaling pathways affected by SC-560 and a typical experimental workflow.
Caption: Mechanism of SC-560 as a selective COX-1 inhibitor.
Caption: Apoptotic pathway induced by SC-560 in cancer cells.
Caption: Workflow for in vivo pharmacokinetic and toxicity studies of SC-560.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation dependent pharmacokinetics, bioavailability and renal toxicity of a selective cyclooxygenase-1 inhibitor SC-560 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. interchim.fr [interchim.fr]
A Head-to-Head Comparison: SC-560 Versus Genetic Knockout of COX-1 for Research Applications
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic deletion of a target is critical for robust experimental design and accurate data interpretation. This guide provides an objective comparison of two key methods for studying Cyclooxygenase-1 (COX-1) function: the selective chemical inhibitor SC-560 and genetic knockout of the Ptgs1 gene.
This comparison delves into their mechanisms, experimental outcomes, and the specific advantages and limitations of each approach. Quantitative data from key comparative studies are presented, alongside detailed experimental protocols and visualizations to aid in experimental design and interpretation.
Mechanism of Action: A Tale of Two Interventions
SC-560 is a potent and selective, orally active inhibitor of the COX-1 enzyme.[1][2] It belongs to the diaryl heterocycle class of cyclooxygenase inhibitors.[1] By binding to the active site of the COX-1 enzyme, SC-560 prevents the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins (B1171923) and thromboxanes.[2] This inhibition is rapid and reversible, allowing for temporal control of COX-1 activity in experimental settings.
Genetic knockout of COX-1 , on the other hand, involves the permanent deletion of the Ptgs1 gene, which encodes the COX-1 enzyme. This results in a complete and lifelong absence of COX-1 protein and its enzymatic activity in the model organism, typically a mouse.[3] This approach provides a "clean" model for studying the physiological roles of COX-1 in development and homeostasis, free from potential off-target effects of a chemical inhibitor.
Quantitative Comparison of Effects
The following tables summarize quantitative data from studies that have directly compared the effects of SC-560 treatment with COX-1 genetic knockout in mouse models of neuroinflammation and gastric ulcer healing.
Table 1: Comparison in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
| Parameter | Wild-Type + Vehicle | Wild-Type + SC-560 | COX-1 Knockout (-/-) | Reference |
| Pro-inflammatory Cytokine mRNA Expression (relative to control) | ||||
| IL-1β | Increased | Significantly Reduced | Significantly Reduced | [1] |
| TNF-α | Increased | Significantly Reduced | Significantly Reduced | [1] |
| Prostaglandin Levels (pg/mg protein) | ||||
| Prostaglandin E2 (PGE2) | ~150 | ~50 | ~50 | [1] |
| Thromboxane B2 (TXB2) | ~120 | ~40 | ~40 | [1] |
| Neuronal Damage (Fluoro-Jade B positive cells/section) | ~250 | Not Reported | ~50 | [1] |
| Microglial Activation (Iba1-positive cells/mm²) | ~450 | Not Reported | ~150 | [1] |
Table 2: Comparison in a Cryoprobe-Induced Gastric Ulcer Healing Model
| Parameter | Wild-Type + Vehicle | Wild-Type + SC-560 (5 mg/kg) | COX-1 Knockout (-/-) | Reference |
| Ulcer Area (mm²) at Day 7 | ~4 | ~4 (No significant difference) | ~4 (No significant difference) | [4][5] |
| Effect of Combined COX-1 and COX-2 Inhibition | ||||
| Wild-Type + SC-560 + Rofecoxib (COX-2 inhibitor) | Significantly larger ulcer area vs. Rofecoxib alone | N/A | N/A | [4][5] |
| COX-1 Knockout (-/-) + Rofecoxib | Significantly larger ulcer area vs. Wild-Type + Rofecoxib | N/A | N/A | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative studies are provided below.
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This model is used to study the role of inflammation in the central nervous system.
Protocol:
-
Animal Model: Adult male C57BL/6J mice (for SC-560 studies) and COX-1 knockout mice with their wild-type littermates are used.
-
SC-560 Administration: SC-560 is dissolved in a vehicle (e.g., DMSO and then diluted in saline). Mice are administered SC-560 (typically 10-30 mg/kg) via intraperitoneal (i.p.) injection 30 minutes to 1 hour before LPS administration.[1]
-
LPS Administration: Lipopolysaccharide from E. coli is dissolved in sterile saline. A single i.p. injection of LPS (typically 0.25-1 mg/kg) is administered to induce a systemic inflammatory response that leads to neuroinflammation.[1]
-
Tissue Collection: At a specified time point after LPS injection (e.g., 24 hours), mice are euthanized. Brains are collected for analysis. One hemisphere can be fixed for immunohistochemistry, and the other can be dissected for molecular and biochemical analyses.
-
Analysis:
-
Prostaglandin Measurement: Brain tissue is homogenized, and prostaglandin levels (PGE2, TXB2, etc.) are quantified using Enzyme Immunoassay (EIA) kits.
-
Cytokine Expression: RNA is extracted from brain tissue, and the expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) is measured by quantitative real-time PCR (qRT-PCR).
-
Immunohistochemistry: Fixed brain sections are stained with antibodies against markers for neuronal damage (e.g., Fluoro-Jade B) and microglial activation (e.g., Iba1).
-
Prostaglandin Measurement by Enzyme Immunoassay (EIA)
This assay is used to quantify the levels of specific prostaglandins in biological samples.
Protocol:
-
Sample Preparation: Homogenize tissue samples in an appropriate buffer containing a COX inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis. Centrifuge the homogenate to pellet debris and collect the supernatant.
-
Assay Procedure (using a commercial EIA kit):
-
Prepare a standard curve using the provided prostaglandin standard.
-
Add standards and samples to a microplate pre-coated with a capture antibody.
-
Add a prostaglandin-enzyme conjugate (e.g., prostaglandin-acetylcholinesterase).
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme, which will generate a colored product.
-
Read the absorbance of the wells using a microplate reader.
-
-
Data Analysis: Calculate the concentration of the prostaglandin in the samples by comparing their absorbance to the standard curve. The intensity of the color is inversely proportional to the amount of prostaglandin in the sample.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of platelets to aggregate in response to an agonist, a key function of COX-1.
Protocol:
-
Blood Collection: Draw whole blood from human volunteers or experimental animals into tubes containing an anticoagulant (e.g., sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP in the supernatant.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.
-
-
Assay Procedure:
-
Pre-warm PRP samples to 37°C.
-
Place a cuvette with PRP in an aggregometer and establish a baseline of light transmission.
-
For inhibitor studies, pre-incubate the PRP with SC-560 or vehicle for a specified time.
-
Add a platelet agonist (e.g., arachidonic acid, ADP, or collagen) to the PRP to induce aggregation.
-
Record the change in light transmission over time as platelets aggregate, causing the plasma to become clearer.
-
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission.
Visualizing the Pathways and Processes
COX-1 Signaling Pathway
The following diagram illustrates the central role of COX-1 in the conversion of arachidonic acid to prostaglandins and thromboxanes, which then act on their respective receptors to elicit physiological responses.
Caption: COX-1 signaling cascade.
Experimental Workflow: SC-560 vs. COX-1 Knockout
This diagram outlines a typical experimental workflow for comparing the effects of SC-560 and COX-1 genetic knockout in a research model.
Caption: Comparative experimental workflow.
Concluding Remarks
Both SC-560 and COX-1 genetic knockout are invaluable tools for dissecting the multifaceted roles of COX-1. The choice between these two approaches depends on the specific research question.
-
SC-560 is ideal for studies requiring temporal control of COX-1 inhibition, for investigating the acute effects of COX-1 blockade, and in systems where genetic manipulation is not feasible. However, researchers must consider its pharmacokinetic and pharmacodynamic properties, as well as the potential for off-target effects at high concentrations.
-
COX-1 genetic knockout offers a definitive model for understanding the lifelong physiological and developmental roles of COX-1. It eliminates concerns about inhibitor specificity and provides a stable system for long-term studies. The primary limitation is the potential for developmental compensation, where other pathways may adapt to the absence of COX-1, potentially masking some of its functions.
By carefully considering the strengths and weaknesses of each approach and utilizing the comparative data and protocols provided in this guide, researchers can design more robust experiments and generate more insightful and reliable data in their exploration of COX-1 biology.
References
- 1. LPS persistent neuroinflammation model [bio-protocol.org]
- 2. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. researchgate.net [researchgate.net]
SC-560: A Comparative Guide to its Cyclooxygenase-1 Selectivity
For researchers and professionals in drug development, understanding the selectivity of enzyme inhibitors is paramount. This guide provides a comprehensive comparison of SC-560, a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), against other common non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data on its inhibitory activity, detailed experimental protocols for assessing selectivity, and a visual representation of its mechanism of action within the COX signaling pathway.
Comparative Selectivity of COX Inhibitors
The selectivity of a COX inhibitor is determined by comparing its half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index, calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a quantitative measure of an inhibitor's preference for one isoform over the other. A higher selectivity index for COX-1 indicates greater selectivity for this isoform.
The table below summarizes the in vitro IC50 values and selectivity indices for SC-560 and a range of other COX inhibitors. SC-560 demonstrates a remarkable selectivity for COX-1, with a potency that is approximately 700 to 1,000 times greater for COX-1 than for COX-2.[1][2]
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| SC-560 | 9 nM [1] | 6.3 µM [1] | ~700-1000 |
| Celecoxib | 15 µM | 0.04 µM | 0.0027 |
| Rofecoxib | 18.8 µM | 0.53 µM | 0.028 |
| Etoricoxib | 116 µM | 1.1 µM | 0.0095 |
| Valdecoxib | >100 µM[3] | 28 µM[3] | <0.28 |
| Indomethacin | 0.1 µg/mL | 5 µg/mL | 0.02 |
| Ibuprofen | 13 µM | 370 µM | 0.035 |
| Diclofenac | 0.611 µM | 0.63 µM | 0.97 |
| Naproxen | 40.10 µM | - | - |
| Aspirin (B1665792) | 1.3 µM[3] | - | - |
Experimental Protocols
The determination of IC50 values for COX inhibitors is typically performed using in vitro enzyme inhibition assays. While specific parameters may vary between studies, the following protocol outlines a general methodology.
In Vitro COX-1 and COX-2 Enzyme Inhibition Assay (General Protocol)
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Principle: The activity of COX enzymes can be measured by monitoring the consumption of the substrate, arachidonic acid, or the production of prostaglandins (B1171923) (e.g., Prostaglandin (B15479496) E2, PGE2). The effect of an inhibitor is quantified by measuring the reduction in enzyme activity at various inhibitor concentrations.
Materials and Reagents:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Test inhibitor (e.g., SC-560) dissolved in a suitable solvent (e.g., DMSO)
-
Detection system: This can be a colorimetric, fluorometric, or LC-MS/MS-based system to quantify the reaction product.
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, cofactors, enzymes, and arachidonic acid at the desired concentrations. Prepare a serial dilution of the test inhibitor.
-
Assay Setup: In a 96-well plate, add the assay buffer, cofactors, and the enzyme (either COX-1 or COX-2) to the appropriate wells.
-
Inhibitor Addition: Add the serially diluted test inhibitor to the assay wells. Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 5-10 minutes) at the reaction temperature.
-
Reaction Termination: Stop the reaction using a suitable method, such as the addition of a stopping reagent.
-
Detection: Measure the amount of product formed using the chosen detection method (e.g., absorbance, fluorescence, or mass spectrometry).
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway and Mechanism of Action
The cyclooxygenase enzymes, COX-1 and COX-2, are key enzymes in the prostanoid synthesis pathway. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is the precursor for various biologically active prostaglandins and thromboxanes. While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation. SC-560 exerts its effect by selectively binding to the active site of the COX-1 enzyme, thereby blocking the entry of arachidonic acid and preventing the synthesis of PGH2.
Caption: COX signaling pathway and SC-560's inhibitory action.
Experimental Workflow for Determining COX Inhibition
The process of evaluating a potential COX inhibitor involves a series of steps, from initial screening to the determination of specific inhibitory concentrations.
Caption: Workflow for determining COX inhibitor IC50 values.
References
A Comparative Analysis of SC-560 and Non-Selective NSAIDs: A Guide for Researchers
A deep dive into the pharmacological profiles of the selective COX-1 inhibitor SC-560 versus traditional non-selective non-steroidal anti-inflammatory drugs (NSAIDs) reveals critical differences in their mechanism of action, efficacy, and safety profiles. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. While non-selective NSAIDs inhibit both isoforms, the development of selective inhibitors has allowed for a more targeted approach. This guide focuses on SC-560, a highly selective COX-1 inhibitor, and compares its pharmacological characteristics to those of broadly acting, non-selective NSAIDs.
Mechanism of Action: A Tale of Two Isoforms
The primary mechanism of action for all NSAIDs is the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever, but also play crucial roles in maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow and platelet function.[1][2]
Non-selective NSAIDs , such as ibuprofen, naproxen, and indomethacin, inhibit both COX-1 and COX-2. The inhibition of COX-2 is largely responsible for their anti-inflammatory, analgesic, and antipyretic effects.[3] However, the simultaneous inhibition of the constitutively expressed COX-1 enzyme can lead to undesirable side effects, most notably gastrointestinal complications like ulcers and bleeding.[4][5]
SC-560 , in stark contrast, is a potent and highly selective inhibitor of the COX-1 enzyme. This selectivity provides a valuable tool for researchers to investigate the specific physiological and pathological roles of COX-1.
Quantitative Comparison of Inhibitory Potency
The selectivity of an NSAID is quantified by comparing its 50% inhibitory concentration (IC50) for COX-1 and COX-2. A lower IC50 value indicates a higher potency of inhibition. The following table summarizes the IC50 values for SC-560 and several common non-selective NSAIDs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| SC-560 | 0.0058 | 27 | ~4655 |
| Ibuprofen | 12 | 80 | 6.67 |
| Naproxen | 0.5 | 5.2 | 10.4 |
| Indomethacin | 0.1 | 2.5 | 25 |
| Diclofenac | 0.3 | 0.06 | 0.2 |
Data compiled from multiple sources. The exact values may vary depending on the specific assay conditions.
Signaling Pathway of Prostaglandin Synthesis and NSAID Intervention
The following diagram illustrates the arachidonic acid cascade and the points of intervention for selective and non-selective COX inhibitors.
References
- 1. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NSAIDs, gastrointestinal toxicity and inflammatory bowel disease | Gastroenterología y Hepatología (English Edition) [elsevier.es]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. Gastrointestinal safety and tolerability of nonselective nonsteroidal anti-inflammatory agents and cyclooxygenase-2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastrointestinal and Cardiovascular Risk of Nonsteroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Anti-COX-1 Antibody Specificity Using SC-560
For researchers in cellular biology, immunology, and drug development, the accuracy of experimental data hinges on the specificity of the antibodies used. This guide provides a comprehensive comparison of methods for validating the specificity of antibodies targeting Cyclooxygenase-1 (COX-1), with a special focus on a pharmacological approach using the selective COX-1 inhibitor, SC-560. We will delve into detailed experimental protocols and present supporting data to offer a clear and objective evaluation of this method against genetic and other alternative approaches.
The Challenge of Antibody Specificity
Pharmacological Inhibition: A Viable Validation Strategy
One powerful, yet perhaps underutilized, method for antibody validation is the use of small molecule inhibitors that specifically target the protein of interest. By observing a concomitant decrease in the antibody's signal with the inhibition of the target protein's function or expression, researchers can gain confidence in the antibody's specificity.
SC-560: A Selective Tool for COX-1 Validation
SC-560 is a potent and highly selective inhibitor of the COX-1 enzyme.[1][2] It belongs to the diaryl heterocycle class of cyclooxygenase (COX) inhibitors and exhibits a significantly higher affinity for COX-1 over its isoform, COX-2, with an IC50 of 9 nM for COX-1 compared to 6.3 µM for COX-2.[1][2] This high degree of selectivity makes SC-560 an excellent tool for interrogating COX-1 specific pathways and, as we propose here, for validating the specificity of anti-COX-1 antibodies. The central hypothesis is that if an antibody is truly specific to COX-1, treatment of cells with SC-560 should, in certain contexts, lead to a discernible and quantifiable change in the signal detected by the antibody in various applications.
Comparison of Antibody Validation Methods
Here, we compare the SC-560 pharmacological inhibition method with established genetic and alternative approaches for validating anti-COX-1 antibody specificity.
| Validation Method | Principle | Advantages | Disadvantages |
| SC-560 Pharmacological Inhibition | Pre-treatment of cells with SC-560 leads to inhibition of COX-1 activity and can influence its expression or detection. A specific antibody should show a corresponding change in signal. | - Relatively quick and cost-effective.- Does not require genetic manipulation of cells.- Can be applied to a wide range of cell types. | - Effects can be transient and dose-dependent.- Potential for off-target effects at high concentrations.- May not always result in a change in total protein levels detectable by Western Blot. |
| Genetic Knockdown (siRNA/shRNA) | Small interfering RNAs or short hairpin RNAs are used to specifically degrade COX-1 mRNA, leading to reduced protein expression. | - High degree of target specificity.- Directly assesses the antibody's ability to detect the target protein. | - Can have off-target effects.- Knockdown efficiency can be variable.- Requires transfection and optimization for each cell line. |
| Genetic Knockout (CRISPR/Cas9) | The gene encoding COX-1 is permanently deleted from the genome, resulting in a complete absence of the protein. | - The "gold standard" for antibody validation, providing a true negative control.- Complete and permanent loss of target protein. | - Technically challenging and time-consuming to generate knockout cell lines.- Potential for off-target genetic modifications. |
| Orthogonal Methods | Utilizes a different analytical technique that does not rely on antibodies to measure the target protein or its function (e.g., mass spectrometry). | - Provides independent confirmation of the target protein's presence and quantity.- Not susceptible to the same artifacts as antibody-based methods. | - Requires specialized equipment and expertise.- May not be as high-throughput as antibody-based methods. |
Experimental Protocols for Validating Anti-COX-1 Antibodies with SC-560
This section provides detailed protocols for using SC-560 in conjunction with common antibody-based techniques to validate the specificity of an anti-COX-1 antibody.
Western Blotting
Western blotting is a fundamental technique to assess the presence and quantity of a target protein. Here, SC-560 treatment can be used to see if it modulates the detectable levels of COX-1. While SC-560 is a functional inhibitor, some studies have shown that prolonged treatment can affect protein levels in certain cell types.[3]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT116, human colon carcinoma cells) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of SC-560 (e.g., 10, 25, 50 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-COX-1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Expected Outcome: A specific anti-COX-1 antibody should show a dose-dependent decrease in the band intensity corresponding to COX-1 in SC-560 treated cells compared to the vehicle control.
Immunoprecipitation (IP)
Immunoprecipitation is used to isolate a specific protein from a complex mixture. SC-560 can be used to see if it interferes with the antibody's ability to immunoprecipitate COX-1, potentially through conformational changes or by modulating protein-protein interactions.
Protocol:
-
Cell Culture and Treatment:
-
Treat cells with SC-560 or vehicle as described for Western blotting.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-COX-1 antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Collect the beads by centrifugation and wash them 3-5 times with lysis buffer.[4][5]
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluate by Western blotting using the same anti-COX-1 antibody or an antibody against a known interacting partner.
-
Expected Outcome: A specific antibody should show a reduced amount of immunoprecipitated COX-1 from lysates of SC-560 treated cells if the inhibitor affects the antibody's binding epitope or the overall stability of the COX-1 protein complex.
Immunofluorescence (IF)
Immunofluorescence allows for the visualization of the subcellular localization of a target protein. SC-560 treatment may alter the expression or localization of COX-1, which a specific antibody should be able to detect.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with SC-560 or vehicle.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBST) for 1 hour.
-
Incubate with the primary anti-COX-1 antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash and mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Expected Outcome: For a specific anti-COX-1 antibody, a noticeable decrease in fluorescence intensity should be observed in the SC-560 treated cells compared to the control cells.
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams have been generated.
Caption: Inhibition of the COX-1 signaling pathway by SC-560.
Caption: General workflow for validating antibody specificity with SC-560.
Caption: Decision tree for interpreting antibody validation results with SC-560.
Conclusion
Validating antibody specificity is a cornerstone of reliable and reproducible research. The use of the selective COX-1 inhibitor, SC-560, presents a valuable and accessible pharmacological strategy to complement existing genetic and orthogonal validation methods. By following the detailed protocols and considering the comparative advantages outlined in this guide, researchers can confidently assess the specificity of their anti-COX-1 antibodies, thereby enhancing the integrity and impact of their scientific findings. While not a replacement for "gold standard" methods like genetic knockout, the SC-560 approach offers a practical and informative layer of validation for any laboratory utilizing anti-COX-1 antibodies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Comparative Efficacy of SC-560 Across Diverse Cell Types: A Comprehensive Guide
SC-560 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme implicated in the development and progression of various human cancers.[1][2] This guide provides a comparative analysis of SC-560's efficacy in different cell types, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of its therapeutic potential.
Quantitative Analysis of SC-560 Efficacy
The inhibitory effects of SC-560 on cell proliferation and viability vary significantly across different cell lines. The following table summarizes the key quantitative data from multiple studies.
| Cell Line | Cell Type | Metric | Value | Incubation Time | Reference |
| Enzymatic Assay | - | IC50 (COX-1) | 9 nM | Not Applicable | [1] |
| Enzymatic Assay | - | IC50 (COX-2) | 6.3 µM | Not Applicable | [1] |
| SW480 | Colorectal Carcinoma | ID50 | ~15 µM | 72 h | [3] |
| VACO235 | Colorectal Carcinoma | ID50 | ~15 µM | 72 h | [3] |
| HT29/HI1 | Colorectal Carcinoma | ID50 | ~70 µM | 72 h | [3] |
| HT-29 | Colon Cancer | % Inhibition | ~50% at 80 µM | 24 h | [4] |
| LT97 | Colorectal Adenoma | ID50 | ~70 µM | 72 h | [3] |
| HuH-6 | Hepatocellular Carcinoma | - | Dose-dependent growth inhibition | 72 h | [1] |
| HA22T/VGH | Hepatocellular Carcinoma | - | Dose-dependent growth inhibition | 72 h | [1] |
| A549 | Lung Cancer | % Inhibition | >50% at 100 µM | 48 h | [5] |
| H358 | Lung Cancer | % Inhibition | >50% at 100 µM | 48 h | [5] |
| H460 | Lung Cancer | % Inhibition | >50% at 150 µM | 48 h | [5] |
| BEAS-2B | Normal Bronchial Epithelial | % Inhibition | <30% at 150 µM | 48 h | [5] |
| U138MG | Glioblastoma | - | Significant dose-dependent inhibition | 24 h & 48 h | [6] |
| U251MG | Glioblastoma | - | Significant dose-dependent inhibition | 24 h & 48 h | [6] |
| T98G | Glioblastoma | - | Significant dose-dependent inhibition | 48 h | [6] |
IC50: Half maximal inhibitory concentration. ID50: Half maximal inhibitory dose (concentration causing 50% inhibition of cell number).
Signaling Pathways and Mechanisms of Action
SC-560 exerts its anti-tumor effects through various signaling pathways, primarily by inhibiting its target, COX-1, which leads to downstream effects on cell proliferation, apoptosis, and angiogenesis.
1. COX-1 Inhibition and Prostaglandin (B15479496) Synthesis
SC-560 selectively binds to and inhibits the COX-1 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (B1171923) and thromboxanes.[1] This inhibition is a key mechanism underlying its therapeutic effects.
2. Induction of Apoptosis in Hepatocellular Carcinoma (HCC) Cells
In human HCC cells, SC-560 induces apoptosis in a dose- and time-dependent manner.[2][7] This is achieved by downregulating anti-apoptotic proteins such as survivin and XIAP (X-linked inhibitor of apoptosis protein), which in turn leads to the activation of executioner caspases, caspase-3 and caspase-7, culminating in programmed cell death.[1][2]
3. Anti-Angiogenic Effects in Ovarian Cancer
In models of ovarian cancer, SC-560 has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[8] This effect is mediated by the inhibition of COX-1, leading to reduced production of prostaglandin E2 (PGE2). Lower levels of PGE2 result in the suppression of Vascular Endothelial Growth Factor (VEGF) expression, a critical signaling protein that stimulates angiogenesis.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SC-560's efficacy.
1. Cell Viability and Growth Inhibition Assay (MTT/MTS)
This protocol is used to assess the effect of SC-560 on the metabolic activity and proliferation of cells.
-
Cell Seeding: Plate cells (e.g., A549, H460, H358, HuH-6, HA22T/VGH) in 96-well plates at a density of 5,000-10,000 cells per well in their appropriate growth medium supplemented with 5% Fetal Bovine Serum (FBS).[5]
-
Incubation: Culture the cells for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of SC-560 (e.g., 5, 10, 25, 50, 100, 150, 200 μM) or a vehicle control (DMSO).[1][5]
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[3][5][6]
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Data Acquisition: Solubilize the formazan product and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Analysis: Express results as a percentage of cell viability relative to the vehicle-treated control cells.
2. Apoptosis Detection by Hoechst Staining
This method is used to visualize morphological changes associated with apoptosis, such as nuclear condensation and fragmentation.
-
Cell Culture and Treatment: Grow cells (e.g., HuH-6) on glass coverslips in a culture dish. Treat the cells with the desired concentration of SC-560 (e.g., 40 μM) for a specified time (e.g., 24 hours).[9]
-
Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix them with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and then stain with Hoechst 33258 dye (1 μg/mL in PBS) for 10-15 minutes in the dark.
-
Washing: Wash the cells three times with PBS to remove excess stain.
-
Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Analysis: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniformly stained nuclei of healthy cells.[9]
3. Colony Formation Assay (Soft Agar)
This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony and is a measure of anchorage-independent growth, a hallmark of carcinogenesis.
-
Base Layer: Prepare a base layer of 0.6-0.7% agar (B569324) in growth medium in 6-well plates and allow it to solidify.
-
Cell Suspension: Resuspend cells (e.g., HCC cells) in a 0.3-0.4% agar solution in growth medium containing the desired concentration of SC-560 or vehicle control.
-
Top Layer: Carefully layer the cell suspension on top of the base layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible. Add fresh medium with SC-560 periodically to the top of the agar to prevent drying.
-
Staining and Counting: Stain the colonies with a solution such as 0.005% Crystal Violet.
-
Analysis: Count the number of colonies in each well. A reduction in the number and size of colonies in the SC-560-treated wells compared to the control indicates an inhibition of anchorage-independent growth.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. BioKB - Relationship - SC560 - inhibits - cell population proliferation [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of SC-560 in Combination with Cisplatin or Taxol on Angiogenesis in Human Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Combination of SC-560 and COX-2 Inhibitors: A Comparative Guide for Researchers
A Synergistic Approach to Cancer Therapy: Exploring the Combination of Selective COX-1 and COX-2 Inhibition
The selective inhibition of cyclooxygenase (COX) enzymes has emerged as a promising strategy in cancer therapy. While the role of COX-2 in carcinogenesis is well-established, recent evidence highlights the contribution of COX-1 to tumor growth and progression. This guide provides a comprehensive comparison of the selective COX-1 inhibitor, SC-560, in combination with various COX-2 inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of the supporting experimental data, methodologies, and underlying signaling pathways.
Executive Summary
The combination of the selective COX-1 inhibitor SC-560 with selective COX-2 inhibitors has demonstrated additive or synergistic effects in inhibiting cancer cell proliferation and inducing apoptosis. This dual-pronged attack on the COX pathway appears to be more effective than targeting either isoform alone, suggesting a cooperative role of COX-1 and COX-2 in tumorigenesis. This guide will delve into the quantitative data from key studies, provide detailed experimental protocols for replication, and visualize the intricate signaling pathways involved.
Performance Comparison: SC-560 in Combination with COX-2 Inhibitors
Experimental data, primarily from studies on hepatocellular carcinoma (HCC) cell lines, indicates that the co-administration of SC-560 with COX-2 inhibitors leads to enhanced anticancer effects.
Key Findings:
-
Additive Effects on Cell Growth Inhibition: In human HCC cell lines, the combination of SC-560 with the selective COX-2 inhibitors nimesulide (B1678887) and CAY10404 resulted in additive effects on the inhibition of cell growth.[1][2]
-
Enhanced Apoptosis Induction: The combination of SC-560 and nimesulide has been shown to have an additive effect on the induction of apoptosis in HuH-6 cancer cells.[1] When used at concentrations equivalent to 50% of their individual IC50 values, SC-560 and nimesulide induced a 1.1-fold and 1.2-fold increase in the apoptotic rate, respectively.[1]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of SC-560 and representative COX-2 inhibitors, celecoxib (B62257) and nimesulide, from various studies. This data provides a baseline for understanding the potency of each compound individually, which is crucial for designing combination experiments.
Table 1: Inhibitory Concentration (IC50) of SC-560 and COX-2 Inhibitors on Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| SC-560 | Hepatocellular Carcinoma (HCC) | Cell Growth Inhibition | Varies by cell line | [1][2] |
| Celecoxib | K562 (Chronic Myeloid Leukemia) | Cell Proliferation | 46 µM | [3] |
| Celecoxib | Non-Small Cell Lung Cancer (NSCLC) | Growth Inhibition | 19-33 µM | [4] |
| Nimesulide | HepG2 (Hepatocellular Carcinoma) | Cell Proliferation | Concentration-dependent | [5][6] |
Table 2: Selectivity Profile of SC-560 and Celecoxib
| Inhibitor | Target | IC50 | Selectivity | Reference |
| SC-560 | COX-1 | 9 nM | >700-fold vs. COX-2 | [7][8] |
| COX-2 | 6.3 µM | [7][8] | ||
| Celecoxib | COX-1 | 15 µM | ~375-fold vs. COX-1 | [7][8] |
| COX-2 | 0.04 µM | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to evaluate the combination of SC-560 and COX-2 inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat cells with various concentrations of SC-560, a COX-2 inhibitor (e.g., nimesulide), or the combination of both for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with SC-560, a COX-2 inhibitor, or the combination for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Colony Formation Assay (Clonogenic Assay)
This in vitro assay measures the ability of a single cell to grow into a colony, assessing the long-term effects of a compound on cell proliferation and survival.
Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with SC-560, a COX-2 inhibitor, or the combination at various concentrations.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form. Replace the medium with fresh drug-containing medium every 2-3 days.
-
Colony Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the untreated control.
Signaling Pathways and Visualizations
The anticancer effects of combined COX-1 and COX-2 inhibition are mediated through the modulation of several key signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.
Combined Inhibition of COX-1 and COX-2 Signaling
The following diagram illustrates the proposed mechanism of action for the combined inhibition of COX-1 and COX-2. By blocking both isoforms, the production of prostaglandins (B1171923) (PGs) is significantly reduced. This leads to the downstream inhibition of pro-tumorigenic signaling pathways such as Wnt/β-catenin and PI3K/Akt, ultimately resulting in decreased cell proliferation and increased apoptosis.
Caption: Combined COX-1 and COX-2 inhibition pathway.
Experimental Workflow for Combination Studies
The logical flow of experiments to assess the efficacy of combining SC-560 with a COX-2 inhibitor is depicted below. This workflow starts with single-agent dose-response curves to determine the IC50 of each drug, followed by combination studies to evaluate for synergistic, additive, or antagonistic effects.
Caption: Workflow for combination drug studies.
Conclusion
The concurrent inhibition of COX-1 and COX-2 with SC-560 and a selective COX-2 inhibitor, respectively, presents a compelling therapeutic strategy for cancer treatment. The available evidence points towards at least an additive, and potentially synergistic, effect in suppressing tumor cell growth and promoting apoptosis. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research in this promising area of oncology. Future in vivo studies are warranted to validate these in vitro findings and to explore the full therapeutic potential of this combination approach.
References
- 1. researchgate.net [researchgate.net]
- 2. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nimesulide inhibits the proliferation of HepG2 by up-regulation of Smad4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
SC-560: A Comparative Analysis of a Selective COX-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SC-560, a highly selective cyclooxygenase-1 (COX-1) inhibitor. Drawing from a meta-analysis of preclinical studies, this document outlines the performance of SC-560 against other cyclooxygenase inhibitors, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in future research design.
Performance and Efficacy: A Tabular Comparison
The following tables summarize quantitative data from studies comparing SC-560 with other COX inhibitors, such as the non-selective inhibitor indomethacin (B1671933) and the selective COX-2 inhibitor celecoxib.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Selectivity (COX-1 vs. COX-2) |
| SC-560 | COX-1 | 9 | ~1000-fold for COX-1 [1] |
| COX-2 | 6300[1] | ||
| Celecoxib | COX-1 | - | Selective for COX-2 |
| COX-2 | - | ||
| Indomethacin | COX-1 | - | Non-selective |
| COX-2 | - |
IC₅₀: Half maximal inhibitory concentration. Data compiled from various in vitro assays.
Table 2: Effects on Physiologic and Pathologic Parameters in a Rat Model of Hepatopulmonary Syndrome
| Parameter | Control | SC-560 | Celecoxib | Indomethacin |
| Intrapulmonary Shunts (%) | 17.5 ± 1.9 | 9.6 ± 2.6 | 17.7 ± 1.4 | - |
| Partial Pressure of Oxygen (PaO₂, mmHg) | 86.6 ± 3.7 | 92.9 ± 5.1 | 92.2 ± 3.0 | Improved |
| Alveolar-arterial Oxygen Gradient (AaPO₂, mmHg) | 18.0 ± 3.9 | 13.6 ± 3.7 | 14.0 ± 3.1 | Alleviated |
| Plasma TNF-α (pg/mL) | 32.2 ± 8.7 | 19.8 ± 3.8 | 20.8 ± 7.8 | - |
| Plasma IL-1β (pg/mL) | 110.9 ± 40.3 | 67.2 ± 26.7 | 65.5 ± 25.2* | - |
| Mortality Rate | No significant difference | No significant difference | No significant difference | Increased |
*P < 0.05 compared to the control group. Data from a 14-day treatment study in cirrhotic rats.[2][3][4]
Table 3: Pharmacokinetic Properties in Rats
| Parameter | SC-560 (10 mg/kg, oral in 1% methylcellulose) | SC-560 (10 mg/kg, oral in PEG 600) |
| Bioavailability | ~5% | ~15% |
| Aqueous Solubility | 0.3 ± 0.1 µg/mL | - |
Data highlights the low oral bioavailability and aqueous solubility of SC-560.[5]
Key Signaling Pathways and Mechanisms of Action
SC-560 exerts its effects primarily through the selective inhibition of COX-1, an enzyme responsible for the conversion of arachidonic acid into prostaglandins. This action has downstream effects on various signaling pathways implicated in inflammation, angiogenesis, and apoptosis.
In the context of hepatopulmonary syndrome, SC-560 has been shown to attenuate pulmonary inflammation and angiogenesis by down-regulating COX, NF-κB, and VEGF-mediated pathways.[2][3] In cancer cell lines, SC-560 induces apoptosis by decreasing the levels of anti-apoptotic proteins such as survivin and XIAP, and activating caspases 3 and 7.[6]
Fig. 1: SC-560 mechanism of action.
Experimental Protocols
In Vitro COX Inhibition Assay
To determine the selectivity of SC-560, a colorimetric COX inhibitor screening assay is utilized.[7] The assay measures the peroxidase activity of COX-1 and COX-2. Test compounds are incubated with the respective enzyme, and the conversion of arachidonic acid is monitored. The percentage of inhibition is calculated by comparing the absorbance of the test sample to a control without the inhibitor. This allows for the determination of IC₅₀ values for both COX-1 and COX-2, thereby establishing the selectivity profile of the inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of SC-50605: A Guide for Laboratory Professionals
Understanding SC-50605:
| Property | Value |
| Chemical Name | 7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(1,3-thiazol-4-yl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromene-2-carboxylic acid |
| Molecular Formula | C30H35NO6S |
| CAS Number | 138828-39-4 |
Source: PubChem
Immediate Safety and Handling Precautions:
In the absence of a specific SDS, it is imperative to treat this compound as a potentially hazardous substance. All laboratory personnel handling this compound should adhere to the following personal protective equipment (PPE) guidelines:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol:
The following protocol outlines the necessary steps for the safe disposal of this compound. This process is designed to be a starting point and should be adapted to comply with your institution's specific policies and local regulations.
-
Hazard Assessment (Assume Hazardous): Without a specific SDS, treat this compound as a hazardous chemical. This conservative approach ensures the highest level of safety. Factors to consider include its complex organic structure, which suggests potential for environmental toxicity and reactivity.
-
Consult Environmental Health and Safety (EHS): Your institution's EHS office is the definitive resource for chemical disposal procedures. Provide them with all available information on this compound, including its chemical name and CAS number. They will provide guidance based on federal, state, and local regulations.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office. Keep it in a dedicated, sealed, and clearly labeled container.
-
Proper Labeling: The waste container must be labeled with the following information at a minimum:
-
"Hazardous Waste"
-
Chemical Name: 7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(1,3-thiazol-4-yl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromene-2-carboxylic acid
-
CAS Number: 138828-39-4
-
An accumulation start date.
-
Any potential hazards (e.g., "Potential Irritant," "Handle with Care").
-
-
Safe Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Professional Disposal: Your EHS office will coordinate the pickup and disposal of the hazardous waste through a licensed and certified hazardous waste management company.
Experimental Protocols for Uncharacterized Waste:
In a research setting, if you are generating waste containing this compound from an experimental protocol, it is best practice to document the entire waste stream. This includes all solvents, reagents, and byproducts. This information will be invaluable for the EHS office to make a proper waste determination.
Disclaimer: This information is intended as a guide and does not replace the specific requirements of your institution or local regulations. Always consult your institution's Environmental Health and Safety office for definitive disposal procedures.
Essential Safety and Handling of SC-50605: A Guide for Laboratory Professionals
SC-50605, identified with CAS number 138828-39-4, is a thiazole (B1198619) analogue that has been evaluated in clinical studies. As with any investigational compound, it should be handled with caution, assuming it may possess hazards associated with its chemical class. The primary hazards associated with similar thiazole derivatives include acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield is recommended for procedures with a high splash potential.[1][2] | To protect against splashes and airborne particles that could cause serious eye irritation or damage.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber), inspected before each use. | To prevent skin contact, which may cause irritation or allergic reactions.[1][2][3] |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling large quantities or when engineering controls are insufficient to minimize inhalation of dust or vapors.[1][4] | To prevent respiratory tract irritation. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment when working with this compound.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[1]
Safe Handling Practices:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. Contaminated clothing should be removed immediately and laundered before reuse.[5]
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and any known hazards.
Storage Procedures:
-
Container: Store the compound in a tightly closed, properly labeled container.[1][5]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to health risks and environmental contamination.[3]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated PPE (gloves, etc.) and weighing papers, in a clearly labeled, sealed container designated for hazardous chemical waste.[2] |
| Liquid Waste | Collect all liquid waste containing this compound in a compatible, labeled, and sealed waste container. Do not dispose of down the drain or with general laboratory trash.[1][2] |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines. |
Disposal of investigational drugs must comply with all applicable federal, state, and local environmental regulations. [6] The waste should be collected in a designated, labeled, and sealed container for chemical waste and disposed of through an approved hazardous waste management vendor.[3][6]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[2] |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
